Product packaging for Mephenytoin, (+)-(Cat. No.:CAS No. 70989-04-7)

Mephenytoin, (+)-

Cat. No.: B013647
CAS No.: 70989-04-7
M. Wt: 218.25 g/mol
InChI Key: GMHKMTDVRCWUDX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Mephenytoin is a stereoisomer of the anticonvulsant mephenytoin, renowned for its critical role as a selective probe substrate for the cytochrome P450 2C19 (CYP2C19) enzyme. This compound is extensively utilized in pharmacological and toxicological research to phenotype CYP2C19 activity, a major enzyme responsible for the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. The (S)-enantiomer is preferentially and rapidly hydroxylated by CYP2C19, whereas the (R)-enantiomer is metabolized more slowly by other pathways, making the racemic mixture and its individual isomers powerful tools for studying metabolic stereoselectivity. Researchers employ (S)-Mephenytoin to investigate drug-drug interactions, assess the impact of genetic polymorphisms (e.g., CYP2C19*2, *3) on enzyme function, and characterize the inhibitory or inductive potential of new chemical entities. Its application is fundamental in the fields of pharmacogenomics and personalized medicine, enabling the stratification of populations into poor, intermediate, extensive, and ultrarapid metabolizers. This detailed understanding of metabolic capacity aids in predicting drug efficacy, optimizing dosage regimens, and mitigating adverse drug reactions, making (S)-Mephenytoin an indispensable reagent for advancing drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B013647 Mephenytoin, (+)- CAS No. 70989-04-7

Properties

IUPAC Name

(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046126
Record name (S)-Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70989-04-7
Record name (+)-Mephenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70989-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenytoin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070989047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENYTOIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9818430MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action of (+)-Mephenytoin on Neuronal Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of (+)-Mephenytoin, the S-enantiomer of Mephenytoin, on neuronal voltage-gated sodium channels (VGSCs). While direct quantitative data for (+)-Mephenytoin is limited, this guide synthesizes information from its close structural and functional analog, Phenytoin (B1677684), to elucidate its primary mechanism. (+)-Mephenytoin is understood to be a state- and use-dependent blocker of neuronal sodium channels, exhibiting preferential binding to the inactivated state. This action stabilizes the inactivated state of the channel, thereby inhibiting the high-frequency neuronal firing characteristic of epileptic seizures with minimal effect on normal neuronal activity. This document details the molecular interactions, quantitative parameters derived from Phenytoin studies, relevant experimental protocols, and visual diagrams of the proposed mechanisms.

Introduction to (+)-Mephenytoin and Neuronal Sodium Channels

Mephenytoin is a hydantoin-class anticonvulsant drug used in the management of epilepsy. It exists as a racemic mixture of two enantiomers: (S)-(+)-Mephenytoin and (R)-(-)-Mephenytoin. The therapeutic activity of anticonvulsants like Mephenytoin and its analog Phenytoin is primarily mediated through the modulation of voltage-gated sodium channels.[1][2] These channels are critical for the initiation and propagation of action potentials in neurons.[3]

Neuronal VGSCs cycle through three main conformational states:

  • Resting State: Closed at negative resting membrane potentials but available for opening.

  • Open (Activated) State: Opens upon membrane depolarization, allowing Na+ influx.

  • Inactivated State: A non-conducting, closed state that channels enter after opening, from which they must return to the resting state before they can open again.

The primary therapeutic mechanism of hydantoin (B18101) anticonvulsants involves the selective binding to and stabilization of the inactivated state of the sodium channel.[3][4] This leads to a reduction in the number of available channels that can participate in subsequent action potentials, a phenomenon that is more pronounced during the high-frequency neuronal discharges that characterize seizure activity.[1][5]

Core Mechanism of Action: State- and Use-Dependent Blockade

The interaction of (+)-Mephenytoin with neuronal sodium channels is characterized by two key features: state-dependence and use-dependence.

  • State-Dependent Binding: (+)-Mephenytoin has a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[6][7] This preferential binding stabilizes the channel in the inactivated conformation, making it unavailable to open in response to a new stimulus. This mechanism is crucial for the drug's ability to selectively target hyperactive neurons.[5]

  • Use-Dependent Blockade: The blocking effect of (+)-Mephenytoin is cumulative with repetitive firing of action potentials. During a train of action potentials, a larger proportion of sodium channels enter the inactivated state, providing more binding targets for the drug. This results in an enhanced blockade of sodium currents during high-frequency firing, as seen in epileptic seizures, while having a lesser effect on neurons firing at a normal physiological rate.[1][8]

Some studies on Phenytoin suggest that it may preferentially affect slow inactivation over fast inactivation processes of the sodium channel.[6][7][9] This interaction with the slow inactivated state could contribute to its sustained anticonvulsant effect.

Binding Site

Molecular modeling and mutagenesis studies on Phenytoin suggest that its binding site is located within the inner pore of the sodium channel alpha subunit.[5][10] The binding is thought to involve interactions with amino acid residues on the S6 transmembrane helix of domain IV (DIVS6).[5][10]

Quantitative Data (Derived from Phenytoin Studies)

Due to a scarcity of direct quantitative studies on (+)-Mephenytoin, the following tables summarize key binding and blocking parameters for its close analog, Phenytoin. These values provide a strong indication of the expected potency and state-selectivity of (+)-Mephenytoin.

ParameterValueChannel TypeNotesSource
IC50 (Tonic Block) 72.6 ± 22.5 µMRat HippocampalInhibition of peak Na+ current from a holding potential of -80 mV.[9]
IC50 (General) ~10 µMNeuronal VGSCsGeneral blocking potency.[4]
Kr (Resting State Affinity) 464 µMhNav1.2Dissociation constant for the resting state.[6][7]
KI (Inactivated State Affinity) 20.6 µMhNav1.2Dissociation constant for the slow inactivated state.[6][7]

Visualizing the Mechanism and Experimental Workflows

State-Dependent Binding of (+)-Mephenytoin

The following diagram illustrates the modulated receptor hypothesis, where (+)-Mephenytoin preferentially binds to and stabilizes the inactivated state of the voltage-gated sodium channel.

state_dependent_binding Resting Resting State (Channel Closed) Open Open State (Channel Open) Resting->Open Depolarization Resting->Open Deactivation Inactivated Inactivated State (Channel Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) DrugBoundInactivated (+)-Mephenytoin Bound Inactivated State Inactivated->DrugBoundInactivated + (+)-Mephenytoin (High Affinity) DrugBoundInactivated->Inactivated - (+)-Mephenytoin (Slow Unbinding)

Caption: State-dependent binding of (+)-Mephenytoin to neuronal sodium channels.

Use-Dependent Blockade Mechanism

This diagram illustrates how repetitive neuronal firing leads to an accumulation of channels in the drug-bound inactivated state, resulting in a progressive reduction of the sodium current.

use_dependent_block cluster_0 Logical Flow of Use-Dependent Block High Frequency Firing High Frequency Firing Increased Inactivated Channels Increased Inactivated Channels More Drug Binding Sites More Drug Binding Sites Increased Inactivated Channels->More Drug Binding Sites Accumulation of Blocked Channels Accumulation of Blocked Channels More Drug Binding Sites->Accumulation of Blocked Channels + (+)-Mephenytoin Reduced Na+ Current Reduced Na+ Current Accumulation of Blocked Channels->Reduced Na+ Current Suppression of Seizure Activity Suppression of Seizure Activity Reduced Na+ Current->Suppression of Seizure Activity

Caption: Logical workflow of use-dependent blockade by (+)-Mephenytoin.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram outlines the key steps in a whole-cell patch-clamp experiment used to measure the effects of (+)-Mephenytoin on sodium channel currents.

patch_clamp_workflow start Start prep Prepare Neuronal Cell Culture or Acute Brain Slice start->prep pipette Fabricate and Fill Patch Pipette prep->pipette seal Approach Neuron and Form Giga-ohm Seal pipette->seal whole_cell Rupture Membrane Patch (Establish Whole-Cell Configuration) seal->whole_cell control Record Control Na+ Currents (Voltage-Clamp Protocol) whole_cell->control drug_app Perfuse with (+)-Mephenytoin Solution control->drug_app drug_rec Record Na+ Currents in Presence of Drug drug_app->drug_rec washout Washout with Control Solution drug_rec->washout analysis Analyze Data (e.g., IC50, Gating Shifts) washout->analysis end_node End analysis->end_node

Caption: Workflow for a whole-cell patch-clamp experiment.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the voltage-dependent properties of sodium channels and the effect of (+)-Mephenytoin on them.

  • Cell Preparation: Neurons (e.g., from rat hippocampus) are either cultured or acutely dissociated from brain slices.[9]

  • Solutions:

    • External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2–5% CO2.[9]

    • Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[9]

  • Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and mounted on a micromanipulator.

    • The pipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-ohm" seal.

    • A brief pulse of suction ruptures the membrane patch, establishing a "whole-cell" configuration, allowing electrical access to the entire cell.

    • The membrane potential is "clamped" at a holding potential (e.g., -100 mV) using a patch-clamp amplifier.

    • Voltage-step protocols are applied to elicit sodium currents. For example, to measure tonic block, the cell is held at -100 mV and then depolarized to -10 mV to open the channels.

    • To measure use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.

    • Control recordings are made, followed by perfusion of a solution containing (+)-Mephenytoin at various concentrations. The effect on current amplitude and channel gating is measured.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of (+)-Mephenytoin to sodium channels.

  • Membrane Preparation:

    • Brain tissue (e.g., rat cortex) is homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the sodium channels.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Assay Procedure:

    • A radiolabeled ligand that binds to the sodium channel (e.g., [3H]batrachotoxinin-A 20-α-benzoate) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled (+)-Mephenytoin are added to compete with the radioligand for the binding site.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The membranes are rapidly filtered and washed to separate bound from unbound radioligand.

    • The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of (+)-Mephenytoin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Implications for Drug Development

The mechanism of action of (+)-Mephenytoin on neuronal sodium channels is consistent with that of a state- and use-dependent blocker, with a high affinity for the inactivated state. This selective action on hyperactive neurons underlies its therapeutic efficacy as an anticonvulsant. Although specific quantitative data for the (+)-enantiomer remains to be fully elucidated, the extensive research on its close analog, Phenytoin, provides a robust framework for understanding its molecular interactions.

For drug development professionals, this mechanism highlights the importance of targeting specific conformational states of ion channels to achieve therapeutic selectivity and minimize off-target effects. Future research should focus on obtaining enantiomer-specific quantitative data for Mephenytoin to better understand its therapeutic window and potential for stereoselective drug design. The development of compounds with even greater selectivity for the inactivated state of specific sodium channel isoforms could lead to more effective and better-tolerated antiepileptic drugs.

References

An In-depth Technical Guide to the Stereospecific Acquisition of (+)-Mephenytoin: Synthesis and Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure (+)-Mephenytoin (also known as (S)-(+)-Mephenytoin). While direct stereospecific synthesis of (+)-Mephenytoin is not widely documented in readily available literature, the established and reliable method involves the synthesis of a racemic mixture followed by highly efficient chiral resolution. This document details the synthesis of the racemic precursor and provides in-depth protocols for the separation of the desired (+)-enantiomer.

Mephenytoin (B154092), an anticonvulsant drug, possesses a stereocenter at the C-5 position of the hydantoin (B18101) ring, leading to the existence of two enantiomers: (S)-(+)-Mephenytoin and (R)-(-)-Mephenytoin.[1] The enantiomers exhibit different metabolic profiles, with the S-enantiomer being a specific probe for the activity of the cytochrome P450 enzyme CYP2C19.[2][3] Consequently, access to enantiomerically pure (+)-Mephenytoin is crucial for research in drug metabolism, pharmacokinetics, and personalized medicine.

Part 1: Synthesis of Racemic Mephenytoin

The synthesis of racemic Mephenytoin is typically achieved in a two-step process: first, the synthesis of the racemic intermediate 5-ethyl-5-phenylhydantoin, followed by N-methylation.

Step 1: Synthesis of Racemic 5-ethyl-5-phenylhydantoin

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot reaction involves the treatment of a ketone with an alkali cyanide and ammonium (B1175870) carbonate.[4]

Experimental Protocol: Bucherer-Bergs Synthesis of 5-ethyl-5-phenylhydantoin [5]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 80 g (0.8 mol) of ammonium carbonate in 300 ml of water.

    • Add 26.8 g (0.2 mol) of propiophenone to the ammonium carbonate solution.

    • In a separate beaker, dissolve 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol.

    • Carefully add the potassium cyanide solution to the propiophenone and ammonium carbonate mixture.

    • Heat the reaction mixture to reflux and maintain it under reflux with constant stirring for 8 hours.

    • After the reflux period, cool the reaction mixture in an ice-salt bath to induce precipitation of the product.

    • Collect the precipitate by filtration and wash it thoroughly with cold water.

    • Dry the product to obtain 5-ethyl-5-phenylhydantoin.

  • Expected Yield: Approximately 66%[5]

Step 2: N-Methylation of 5-ethyl-5-phenylhydantoin to Racemic Mephenytoin

The final step in the synthesis of racemic Mephenytoin is the methylation of the nitrogen at the 3-position of the hydantoin ring.

Experimental Protocol: N-Methylation

  • Materials:

  • Procedure:

    • Dissolve the synthesized 5-ethyl-5-phenylhydantoin in the chosen solvent in a reaction flask.

    • Add a stoichiometric amount of a suitable base to deprotonate the nitrogen at the N-3 position.

    • Slowly add dimethyl sulfate to the reaction mixture while stirring.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform a work-up to isolate the crude racemic Mephenytoin.

    • Purify the product by recrystallization or column chromatography.

Synthesis Workflow

Propiophenone Propiophenone Hydantoin Racemic 5-ethyl-5-phenylhydantoin Propiophenone->Hydantoin Bucherer-Bergs Reaction Reagents1 KCN, (NH4)2CO3 Ethanol/Water Mephenytoin Racemic Mephenytoin Hydantoin->Mephenytoin N-Methylation Reagents2 Dimethyl Sulfate Base

Caption: Synthesis of Racemic Mephenytoin.

Part 2: Chiral Resolution of Racemic Mephenytoin

The separation of the enantiomers of racemic Mephenytoin is the critical step in obtaining the desired (+)-enantiomer. Chromatographic techniques using chiral stationary phases are the most common and effective methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving good resolution.

Experimental Protocol: Chiral HPLC Resolution [6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A variety of CSPs can be screened, including those based on cyclodextrins or proteins like α1-acid glycoprotein (B1211001) (AGP).[7][8]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water containing 0.1% glacial acetic acid and 0.2% triethylamine (B128534) (e.g., 14:86, v/v). The exact ratio should be optimized for the specific column and system.[6]

    • Flow Rate: 0.9 mL/min[6]

    • Detection Wavelength: 207 nm[6]

    • Column Temperature: Ambient or controlled (e.g., 25°C)[7]

  • Procedure:

    • Dissolve the racemic Mephenytoin in the mobile phase to prepare a sample solution of known concentration.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.

    • For preparative scale, collect the fractions corresponding to each enantiomer.

    • Combine the fractions of the desired (+)-enantiomer and remove the solvent to obtain the pure enantiomer.

Data Presentation: Chiral HPLC Parameters

ParameterValueReference
Column Chiral Stationary Phase (e.g., Cyclodextrin-based)[6][8]
Mobile Phase Acetonitrile/Water with additives[6]
Flow Rate 0.9 mL/min[6]
Detection UV at 207 nm[6]
Separation Time Within 9 minutes[6]

Method 2: Chiral Capillary Gas Chromatography (GC)

Chiral capillary GC is another effective method for the separation of Mephenytoin enantiomers, particularly for analytical purposes.[9]

Experimental Protocol: Chiral GC Resolution [9]

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a nitrogen-specific detector (NPD) or a flame ionization detector (FID).

    • Chiral capillary column (e.g., Chirasil-Val).[9]

  • Chromatographic Conditions:

    • Carrier Gas: Nitrogen or Helium.

    • Injector and Detector Temperatures: Optimized for the analysis (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient may be required to achieve optimal separation.

  • Procedure:

    • Prepare a solution of racemic Mephenytoin in a suitable volatile solvent (e.g., ethyl acetate).

    • Inject a small volume of the sample into the GC.

    • The enantiomers are separated as they pass through the chiral column.

    • The detector records the signal for each enantiomer as it elutes.

Data Presentation: Chiral GC Parameters

ParameterValueReference
Column Chiral Capillary Column (Chirasil-Val)[9]
Detector Nitrogen Specific Detector (NPD)[9]
Sample Preparation Dissolution in a volatile solvent[9]
Application Analytical determination of enantiomeric ratio[9]

Method 3: Classical Resolution via Diastereomeric Salt Formation

Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by their different physical properties, such as solubility.[10] While specific protocols for Mephenytoin are not readily detailed, the general principle can be applied.

Conceptual Workflow:

  • Reaction: React racemic Mephenytoin (which is weakly acidic) with an enantiomerically pure chiral base (the resolving agent).

  • Formation of Diastereomeric Salts: This reaction forms two diastereomeric salts: [(+)-Mephenytoin-(-)-Base] and [(-)-Mephenytoin-(-)-Base].

  • Separation: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out.

  • Isolation: The crystallized diastereomer is isolated by filtration.

  • Liberation of Enantiomer: The pure enantiomer is then recovered from the diastereomeric salt by treatment with an acid to neutralize the chiral base.

Common Chiral Resolving Agents for Acidic Compounds:

  • (-)-Brucine

  • (+)-Cinchonine

  • (-)-Strychnine

  • (+)-Dehydroabietylamine

Chiral Resolution Workflow

Racemic Racemic Mephenytoin Resolution Chiral Resolution Method Racemic->Resolution HPLC Chiral HPLC Resolution->HPLC GC Chiral GC Resolution->GC Classical Classical Resolution Resolution->Classical Enantiomers Separated Enantiomers HPLC->Enantiomers GC->Enantiomers Classical->Enantiomers Plus (+)-Mephenytoin Enantiomers->Plus Minus (-)-Mephenytoin Enantiomers->Minus

References

Spectroscopic Characterization and Analysis of (+)-Mephenytoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and analysis of (+)-Mephenytoin, a hydantoin-derivative anticonvulsant. The document details the principal metabolic pathways, experimental protocols for various spectroscopic techniques, and a summary of key analytical data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.

Metabolic Pathway of (+)-Mephenytoin

(+)-Mephenytoin undergoes extensive metabolism in the liver, primarily catalyzed by the cytochrome P450 enzyme, CYP2C19. The two main metabolic pathways are aromatic hydroxylation and N-demethylation. The stereoselective hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxymephenytoin is the dominant pathway. A secondary pathway involves N-demethylation to produce the active metabolite Nirvanol. Genetic variations in the CYP2C19 gene can lead to significant differences in the rate of metabolism among individuals, categorizing them as either extensive or poor metabolizers.

Mephenytoin_Metabolism cluster_0 Metabolic Pathways Mephenytoin (+)-Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Aromatic Hydroxylation (CYP2C19) Nirvanol Nirvanol (Active Metabolite) Mephenytoin->Nirvanol N-demethylation (Other CYPs)

Metabolic pathways of (+)-Mephenytoin.

Experimental Workflow for Spectroscopic Analysis

A general workflow for the spectroscopic characterization of (+)-Mephenytoin is outlined below. The process begins with sample preparation, followed by analysis using various spectroscopic techniques, data processing, and finally, structural elucidation and characterization.

Spectroscopic_Workflow cluster_1 General Experimental Workflow Prep Sample Preparation (e.g., dissolution, pelletizing) NMR NMR Spectroscopy (1H, 13C) Prep->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Prep->IR MS Mass Spectrometry (EI, ESI) Prep->MS UVVis UV-Vis Spectroscopy Prep->UVVis Data Data Processing & Analysis NMR->Data IR->Data MS->Data UVVis->Data Elucidation Structural Elucidation & Characterization Data->Elucidation

A general workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Mephenytoin.

Mass Spectrometry Data

The electron ionization mass spectrum of Mephenytoin is characterized by a prominent molecular ion peak and several key fragment ions.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
21840[M]+• (Molecular Ion)
189100[M - C2H5]+
16115[M - C2H5 - CO]+
11825[C8H8N]+
10486[C7H6N]+
9130[C7H7]+ (Tropylium ion)
7723[C6H5]+ (Phenyl ion)

Data sourced from NIST WebBook and PubChem.[1][2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of Mephenytoin shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3200N-H StretchAmide
~3050C-H StretchAromatic
~2950C-H StretchAliphatic
~1770, ~1710C=O StretchImide (Hydantoin ring)
~1495, ~1450C=C StretchAromatic Ring

Note: These are approximate values and can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the Mephenytoin molecule.

¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.5m5HAromatic protons
~2.9s3HN-CH₃
~2.0-2.3m2H-CH₂-CH₃
~0.9t3H-CH₂-CH₃

¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~175C=O
~157C=O
~138Aromatic C (quaternary)
~128-129Aromatic CH
~65C5 (quaternary)
~30-CH₂-CH₃
~25N-CH₃
~8-CH₂-CH₃

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent used.

UV-Vis Spectroscopy Data

The UV-Vis spectrum of Mephenytoin in ethanol (B145695) exhibits absorption maxima characteristic of the phenylhydantoin chromophore. For the related compound Phenytoin, the maximum absorbance in ethanol is observed at approximately 205 nm.

Solventλmax (nm)
Ethanol~205

Detailed Experimental Protocols

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A small amount of solid (+)-Mephenytoin (1-2 mg) is introduced into the mass spectrometer via a direct insertion probe. The sample should be as pure and free of solvent as possible.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the molecules to ionize and fragment.

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Instrument Preparation: The FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are powered on and allowed to stabilize. A background spectrum is collected to account for atmospheric and instrumental contributions.

  • Sample Preparation: A small amount of solid (+)-Mephenytoin powder is placed directly onto the ATR crystal.

  • Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled with their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of (+)-Mephenytoin is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer is used. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Analysis: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts, integration, and multiplicity of the signals are analyzed.

  • ¹³C NMR Analysis: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Data Processing: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts are referenced to the solvent peak or TMS.

UV-Vis Spectroscopy
  • Sample Preparation: A standard stock solution of (+)-Mephenytoin is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable UV-transparent solvent, such as ethanol, in a volumetric flask. Serial dilutions are then made to obtain a series of solutions with known concentrations.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a solvent blank.

  • Analysis: The absorbance of each solution is measured over a wavelength range of 200-400 nm.

  • Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert's law and for quantitative analysis.

References

(+)-Mephenytoin CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Mephenytoin, also known as (S)-Mephenytoin, a key substrate for the cytochrome P450 enzyme CYP2C19. This document details its chemical properties, metabolic pathways, relevant quantitative data, and established experimental protocols for its use in research and drug development.

Core Compound Information

IdentifierValue
Compound Name (+)-Mephenytoin, (S)-Mephenytoin
CAS Number 70989-04-7[1][2][3]
Molecular Formula C₁₂H₁₄N₂O₂[1][3][4][5]
Molecular Weight 218.25 g/mol [1][2][3][6]
IUPAC Name (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione[3]
Synonyms (S)-(+)-5-Ethyl-3-methyl-5-phenylhydantoin

Molecular Structure

Caption: Molecular structure of (+)-Mephenytoin.

Metabolic Pathway of (+)-Mephenytoin

(+)-Mephenytoin is primarily metabolized in the liver through aromatic hydroxylation. This reaction is highly stereoselective and is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19, making (+)-Mephenytoin a reliable probe for assessing CYP2C19 activity.[1][7] The major metabolite formed is (S)-4'-hydroxy-mephenytoin.

metabolic_pathway cluster_pathway Metabolism of (+)-Mephenytoin Mephenytoin (B154092) (+)-Mephenytoin (Substrate) Metabolite (S)-4'-hydroxy-mephenytoin (Major Metabolite) Mephenytoin->Metabolite 4'-hydroxylation Enzyme CYP2C19 Enzyme->Mephenytoin

References

Solubility and stability of (+)-Mephenytoin in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of (+)-Mephenytoin in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring data integrity and the successful development of pharmaceutical products. This guide provides a comprehensive overview of the solubility and stability of (+)-Mephenytoin, a hydantoin-derivative anticonvulsant, in frequently used laboratory solvents.

Solubility Profile of (+)-Mephenytoin

The solubility of a drug substance is a critical factor that influences its dissolution, absorption, and overall bioavailability. The solubility of (+)-Mephenytoin has been determined in several organic solvents and aqueous buffers.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (+)-Mephenytoin in various common laboratory solvents.

SolventSolubility (mg/mL)Reference
Ethanol~15-16[1][2]
Dimethyl Sulfoxide (DMSO)~25[1][2]
Dimethylformamide (DMF)~25[1][2]
1:1 DMSO:PBS (pH 7.2)~0.5[1][2]
WaterPractically Insoluble[3]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve (+)-Mephenytoin in DMSO and then dilute with the aqueous buffer of choice.[1][2]

Stability of (+)-Mephenytoin in Solution

The chemical stability of a compound in solution is crucial for the reliability of experimental results and for determining appropriate storage conditions and shelf-life.

General Stability Information
  • Solid State: As a crystalline solid, (+)-Mephenytoin is stable for at least four years when stored at -20°C.[1]

  • Aqueous Solutions: It is recommended that aqueous solutions of (+)-Mephenytoin should not be stored for more than one day due to limited stability.[1][2]

Potential Degradation Pathways

While specific degradation kinetics of (+)-Mephenytoin in common lab solvents are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the chemistry of the hydantoin (B18101) ring and related compounds. The primary degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis. For hydantoin derivatives like phenytoin, degradation has been observed under forced conditions, particularly in basic solutions.[4]

The hydantoin ring can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions, which would open the ring structure.[5] Additionally, the phenyl group may be susceptible to oxidation. The major in vivo metabolic pathway for mephenytoin (B154092) involves aromatic hydroxylation to 4'-hydroxymephenytoin, indicating that this position is susceptible to oxidative processes.[6] N-demethylation is another metabolic pathway.[6] While metabolic pathways are not identical to chemical degradation, they can provide insights into the more reactive sites of the molecule.

Experimental Protocols

To facilitate further research and allow for the determination of solubility and stability in specific experimental contexts, detailed methodologies are provided below.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid (+)-Mephenytoin to a series of vials containing the desired solvents (e.g., water, ethanol, methanol, DMSO, acetone). The amount of solid should be sufficient to ensure that a saturated solution is in equilibrium with the undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent. Analyze the concentration of (+)-Mephenytoin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9]

Methodology:

  • Sample Preparation: Prepare solutions of (+)-Mephenytoin in the selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to a variety of stress conditions, including:

    • Acidic Hydrolysis: Add 0.1 M to 1 M HCl and store at room temperature and elevated temperatures (e.g., 60-80°C).[9]

    • Basic Hydrolysis: Add 0.1 M to 1 M NaOH and store at room temperature and elevated temperatures.[9]

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature.[9]

    • Thermal Degradation: Store the solutions at elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solutions to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10] A control sample should be protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent (+)-Mephenytoin peak from any degradation products.[7]

  • Data Evaluation:

    • Calculate the percentage of (+)-Mephenytoin remaining at each time point.

    • Identify and quantify any significant degradation products.

    • Determine the degradation rate constant (k) and half-life (t½) for each condition where significant degradation occurs.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the analysis of (+)-Mephenytoin.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess (+)-Mephenytoin to solvent B Seal and agitate at constant temperature A->B Equilibration (24-72h) C Centrifuge or filter to remove solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Study_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Data Evaluation Start Prepare (+)-Mephenytoin solution in test solvent Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidation Oxidative (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Sample Collect samples at time points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by stability-indicating HPLC method Sample->Analyze Degradation Calculate % Degradation Analyze->Degradation Kinetics Determine Rate Constant (k) and Half-life (t½) Analyze->Kinetics Products Identify Degradation Products Analyze->Products

Caption: Workflow for a Forced Degradation Study.

Signaling_Pathway_Concept cluster_factors Factors Influencing Stability cluster_compound Compound cluster_degradation Degradation Outcomes Solvent Solvent Properties (Polarity, pH) Mephenytoin (+)-Mephenytoin in Solution Solvent->Mephenytoin Temp Temperature Temp->Mephenytoin Light Light Exposure Light->Mephenytoin Oxygen Presence of Oxygen Oxygen->Mephenytoin Loss Loss of Potency Mephenytoin->Loss Products Formation of Degradation Products Mephenytoin->Products

Caption: Factors Affecting the Stability of (+)-Mephenytoin.

References

Mephenytoin: A Historical and Technical Review of its Development, Mechanism, and Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, marketed as Mesantoin, was an early hydantoin (B18101) anticonvulsant introduced in the late 1940s for the treatment of epilepsy, particularly in patients refractory to less toxic therapies. Despite its efficacy in a subset of patients, its clinical use was significantly hampered by a high incidence of severe and sometimes fatal adverse effects, most notably blood dyscrasias. This technical guide provides a comprehensive historical overview of Mephenytoin's development, its eventual withdrawal from the market, and a detailed examination of its pharmacological profile. The document includes a summary of its efficacy and adverse effect data, detailed experimental protocols for its preclinical evaluation, and visualizations of its metabolic pathway, mechanism of action, and the logical framework of its clinical application and discontinuation.

Historical Context: Development and Withdrawal

Mephenytoin was developed as a second-generation hydantoin anticonvulsant, following the successful introduction of phenytoin. It was initially approved by the FDA on October 23, 1946, and marketed by Novartis under the brand name Mesantoin.[1][2] It was primarily indicated for the control of grand mal, focal, Jacksonian, and psychomotor seizures in patients who were unresponsive to safer alternatives.[1][2]

The drug's utility was soon overshadowed by its significant toxicity. A notable concern was the 1% incidence of potentially fatal blood dyscrasias, including aplastic anemia. This severe adverse effect necessitated vigilant hematological monitoring of patients.

In January 2000, Novartis informed the FDA of its decision to discontinue the marketing of Mesantoin.[1][2] However, a subsequent FDA review in 2009 determined that the withdrawal was not for reasons of safety or effectiveness.[1][2] This finding theoretically opened the possibility for the approval of abbreviated new drug applications (ANDAs) for generic mephenytoin. Despite this, Mephenytoin is currently not available in the United States or the United Kingdom, suggesting that commercial factors ultimately led to its disappearance from the market.

Timeline of Key Events

Mephenytoin_Timeline cluster_Dev Development & Approval cluster_Use Clinical Use & Concerns cluster_With Withdrawal & Post-Market 1946 FDA Approval of Mesantoin (Mephenytoin) (Oct 23, 1946) Late 1940s-1990s Use in Refractory Epilepsy & Emergence of Safety Concerns (e.g., Blood Dyscrasias) 1946->Late 1940s-1990s Market Introduction 2000 Novartis Discontinues Mesantoin Marketing (Jan 2000) Late 1940s-1990s->2000 Toxicity Concerns 2009 FDA Determines Withdrawal Not Due to Safety/Efficacy 2000->2009 Regulatory Review

Caption: A timeline of the key events in the history of Mephenytoin.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of Mephenytoin
ParameterValueReference
Time to Peak Concentration (Tmax)1 hour[3]
Half-life (T½)7 hours[3]
Metabolite (Nirvanol) Half-life96 hours[3]
Protein Binding~90% (primarily albumin)
MetabolismHepatic (primarily CYP2C19)
Table 2: Clinical Efficacy of Mephenytoin in Refractory Epilepsy
Efficacy EndpointResultReference
Improvement in Seizure ControlObserved at serum levels of 25-40 µg/ml[4]
Percentage of Patients with Reduced SeizuresThree-quarters of patients[4]
Table 3: Adverse Effects of Mephenytoin
Adverse EffectFrequency/DetailsReference
Hematologic
Blood Dyscrasias (including Aplastic Anemia)1% (potentially fatal)
Dermatologic
RashOccasional[4]
Neurologic
DrowsinessCommon[4]
Other
Fatal Aplastic AnemiaSingle case reported in a study of 93 patients[4]

Experimental Protocols

Preclinical Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Materials and Equipment:

  • Rodents (mice or rats)

  • Electroconvulsometer

  • Corneal or ear clip electrodes

  • Saline solution (for electrodes)

  • Test compound (Mephenytoin) and vehicle

  • Administration supplies (e.g., gavage needles, syringes)

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal to determine the appropriate dose of the test compound.

  • Drug Administration: Administer Mephenytoin or its vehicle to the animals via the desired route (e.g., intraperitoneal or oral). The time between administration and the electroshock is determined by the pharmacokinetic profile of the drug to coincide with its peak effect.

  • Electrode Placement: Apply a small amount of saline to the corneal or ear clip electrodes to ensure good electrical contact.

  • Induction of Seizure: Place the electrodes on the animal (cornea or ears). Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2-2 seconds). The current intensity is pre-determined to consistently produce a maximal tonic seizure in control animals.

  • Observation: Immediately after the stimulus, observe the animal for the characteristic phases of a maximal seizure: tonic flexion, tonic extension, and clonic convulsions.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if this phase is absent.

  • Data Analysis: The number of protected animals in the drug-treated group is compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) can be calculated.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis A Animal Acclimatization & Weighing B Drug/Vehicle Administration A->B C Electrode Placement (Corneal/Ear Clip) B->C D Electrical Stimulus Application C->D E Observe Seizure Phases (Tonic/Clonic) D->E F Endpoint: Abolition of Tonic Hindlimb Extension E->F G Data Analysis (% Protection, ED50) F->G

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

In Vitro Mechanism of Action Studies: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is used to study the effects of hydantoin anticonvulsants on voltage-gated sodium channels in individual neurons.

Materials and Equipment:

  • Neuronal cell culture or brain slice preparation

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass micropipettes

  • Recording solutions (intracellular and extracellular)

  • Mephenytoin solution

  • Data acquisition and analysis software

Procedure:

  • Cell/Slice Preparation: Prepare a primary neuronal culture or acute brain slices containing the neurons of interest.

  • Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of a few megaohms when filled with intracellular solution).

  • Establish Whole-Cell Configuration:

    • Under microscopic guidance, approach a neuron with the micropipette.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential where sodium channels are in a closed state (e.g., -90 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Record the resulting currents.

  • Drug Application: Perfuse the Mephenytoin solution over the cell/slice.

  • Post-Drug Recordings: Repeat the voltage-clamp protocol in the presence of Mephenytoin and observe the changes in the sodium currents. The effect of the drug on channel kinetics (e.g., use-dependent block) can be assessed by applying repetitive depolarizing pulses.

  • Data Analysis: Analyze the recorded currents to determine the effect of Mephenytoin on sodium channel properties, such as peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

Signaling Pathways and Logical Relationships

Mephenytoin Mechanism of Action

Mephenytoin, like other hydantoin anticonvulsants, is believed to exert its primary effect by modulating voltage-gated sodium channels in neurons. By binding to the channel, it stabilizes it in the inactivated state, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.

Mephenytoin_MoA Mephenytoin Mephenytoin NaChannel Voltage-Gated Sodium Channel Mephenytoin->NaChannel Binds to InactivatedState Stabilization of Inactivated State NaChannel->InactivatedState Promotes RepetitiveFiring Reduced Repetitive Neuronal Firing InactivatedState->RepetitiveFiring Leads to SeizureSuppression Suppression of Seizure Activity RepetitiveFiring->SeizureSuppression Results in

Caption: Mechanism of action of Mephenytoin on voltage-gated sodium channels.

Mephenytoin Metabolism

Mephenytoin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19. The two main metabolic pathways are 4'-hydroxylation of the phenyl ring and N-demethylation to its active and toxic metabolite, nirvanol (B14652) (5-ethyl-5-phenylhydantoin).

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxylation 4'-Hydroxylation Mephenytoin->Hydroxylation Demethylation N-Demethylation Mephenytoin->Demethylation Hydroxymephenytoin 4-Hydroxymephenytoin (Inactive) Hydroxylation->Hydroxymephenytoin Nirvanol Nirvanol (Active & Toxic) Demethylation->Nirvanol CYP2C19 CYP2C19 CYP2C19->Hydroxylation Catalyzes CYP2C19->Demethylation Catalyzes

Caption: Metabolic pathways of Mephenytoin.

Logical Flow of Mephenytoin's Development and Withdrawal

The development and eventual withdrawal of Mephenytoin followed a logical progression from its initial promise as an anticonvulsant to the realization of its significant safety liabilities, leading to its relegation to a second-line agent and eventual market discontinuation for commercial reasons.

Mephenytoin_Logic Discovery Discovery of Anticonvulsant Properties ClinicalDev Clinical Development for Epilepsy Discovery->ClinicalDev Approval Regulatory Approval (e.g., FDA) ClinicalDev->Approval ClinicalUse Clinical Use in Refractory Patients Approval->ClinicalUse Toxicity Identification of Severe Adverse Effects (Blood Dyscrasias) ClinicalUse->Toxicity SecondLine Relegation to Second-Line Therapy Toxicity->SecondLine Withdrawal Market Withdrawal (Commercial Decision) SecondLine->Withdrawal

Caption: Logical flow of Mephenytoin's history.

Conclusion

Mephenytoin represents an important chapter in the history of antiepileptic drug development. While its efficacy in treatment-resistant epilepsy was recognized, its significant toxicity profile, particularly the risk of fatal blood dyscrasias, ultimately limited its clinical utility and led to its withdrawal from the market. The study of Mephenytoin's metabolism, particularly its stereoselective hydroxylation by CYP2C19, has had a lasting impact on the field of pharmacogenetics. This technical guide provides a detailed historical and scientific overview of Mephenytoin, offering valuable insights for researchers and professionals in drug development and pharmacology.

References

The Stereochemical Nuances of Anticonvulsant Activity: A Technical Guide to (+)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), a hydantoin (B18101) derivative, has a history in the management of epilepsy. As a chiral molecule, it exists as two enantiomers: S-(+)-mephenytoin and R-(-)-mephenytoin. The anticonvulsant properties of mephenytoin are intricately linked to its stereoisomeric structure, primarily through its stereoselective metabolism. This technical guide provides an in-depth analysis of the relationship between the structure of (+)-mephenytoin and its anticonvulsant activity, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and relationships. While direct comparative data on the intrinsic anticonvulsant activity of the individual enantiomers is not extensively documented in publicly available literature, a clear picture emerges through the analysis of its metabolic fate and the activity of its primary metabolite.

Quantitative Analysis of Anticonvulsant Activity

The anticonvulsant efficacy of racemic mephenytoin and its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), has been quantified primarily using the Maximal Electroshock (MES) seizure model in mice. This model is a reliable indicator of efficacy against generalized tonic-clonic seizures. The median effective dose (ED50) is a key metric for comparing the potency of anticonvulsant compounds.

CompoundAnimal ModelTime Post-AdministrationED50 (mg/kg, i.p.)
Racemic MephenytoinMouse (MES)30 minutes42[1]
Racemic MephenytoinMouse (MES)2 hours35[1]
NirvanolMouse (MES)30 minutes23[1]
NirvanolMouse (MES)2 hours30[1]

Table 1: Anticonvulsant Activity of Racemic Mephenytoin and its Metabolite Nirvanol.

The data clearly indicates that Nirvanol is a potent anticonvulsant, with a lower ED50 at 30 minutes post-administration compared to the parent drug, mephenytoin[1]. The anticonvulsant activity of mephenytoin is largely attributed to its metabolic conversion to Nirvanol[2].

The Central Role of Stereoselective Metabolism

The structure of the S-(+)-enantiomer of mephenytoin is the primary determinant of its metabolic pathway, which in turn dictates the overall anticonvulsant effect of the racemic mixture.

Metabolic Pathway of Mephenytoin Enantiomers

The two enantiomers of mephenytoin undergo different metabolic fates in the body. The S-(+)-enantiomer is a specific substrate for the cytochrome P450 enzyme, CYP2C19[3]. This enzyme hydroxylates the phenyl ring of S-(+)-mephenytoin, leading to its inactivation and subsequent excretion. This metabolic pathway is subject to genetic polymorphism, resulting in "extensive metabolizers" and "poor metabolizers" within the population.

In contrast, the R-(-)-enantiomer is primarily metabolized through N-demethylation to form 5-ethyl-5-phenylhydantoin, commonly known as Nirvanol[2]. Nirvanol is itself a potent anticonvulsant with a significantly longer half-life than mephenytoin, approximately 96 hours compared to 7 hours for the parent drug[4]. This long half-life leads to the accumulation of Nirvanol in the body during chronic administration of racemic mephenytoin, and it is this metabolite that is considered responsible for the majority of the sustained anticonvulsant effect[2].

Metabolic Pathway of Mephenytoin Enantiomers racemic_mephenytoin Racemic Mephenytoin s_mephenytoin S-(+)-Mephenytoin racemic_mephenytoin->s_mephenytoin r_mephenytoin R-(-)-Mephenytoin racemic_mephenytoin->r_mephenytoin cyp2c19 CYP2C19 s_mephenytoin->cyp2c19 n_demethylation N-demethylation r_mephenytoin->n_demethylation hydroxylated_metabolite Inactive Hydroxylated Metabolite cyp2c19->hydroxylated_metabolite Hydroxylation excretion Excretion hydroxylated_metabolite->excretion nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) ACTIVE METABOLITE n_demethylation->nirvanol

Metabolic fate of mephenytoin enantiomers.

Mechanism of Anticonvulsant Action: Sodium Channel Blockade

The primary mechanism of action for hydantoin anticonvulsants, including mephenytoin and its active metabolite Nirvanol, is the modulation of voltage-gated sodium channels in neurons[4][5].

During a seizure, neurons exhibit rapid and repetitive firing of action potentials. This high-frequency firing is dependent on the ability of voltage-gated sodium channels to quickly recover from an inactivated state back to a closed state, ready to open again. Hydantoin anticonvulsants bind to the inactivated state of the sodium channel, stabilizing it and prolonging the refractory period[5]. This action selectively inhibits the sustained high-frequency firing of neurons that is characteristic of seizures, with minimal effect on normal, low-frequency neuronal activity.

While direct binding affinity data for the individual enantiomers of mephenytoin are scarce, studies on the related compound phenytoin (B1677684) show a binding affinity (Kd) of approximately 7-19 µM for the inactivated state of neuronal sodium channels[6][7].

Mechanism of Action at the Voltage-Gated Sodium Channel cluster_channel Voltage-Gated Sodium Channel cluster_drug_action Mephenytoin/Nirvanol Action resting Resting State open Open State resting->open Depolarization inactivated Inactivated State open->inactivated Inactivation inactivated->resting Repolarization stabilization Stabilization of Inactivated State inactivated->stabilization drug Mephenytoin/ Nirvanol drug->inactivated Binds to prolonged_refractory Prolonged Refractory Period stabilization->prolonged_refractory reduced_firing Reduced High-Frequency Neuronal Firing prolonged_refractory->reduced_firing

Hydantoin anticonvulsants stabilize the inactivated state of sodium channels.

Structure-Activity Relationship (SAR) of (+)-Mephenytoin

The anticonvulsant activity of (+)-mephenytoin is not solely dependent on its direct interaction with the sodium channel but is critically influenced by its stereochemical structure which dictates its metabolic fate.

The key structural features of the hydantoin class of anticonvulsants include:

  • The Hydantoin Ring: This five-membered ring is a crucial pharmacophore.

  • A Phenyl Group at C5: An aromatic substituent at this position is essential for activity against tonic-clonic seizures[8].

  • An Alkyl Group at C5: The ethyl group at this position contributes to the overall lipophilicity and binding.

  • Substitution at N3: The methyl group at the N3 position in mephenytoin differentiates it from phenytoin. This substitution influences its metabolism.

For (+)-mephenytoin (the S-enantiomer), the specific spatial arrangement of these groups makes it a substrate for CYP2C19, leading to its rapid inactivation. The R-(-)-enantiomer, with a different three-dimensional structure, is not a substrate for CYP2C19 and is instead converted to the highly active and long-lasting metabolite, Nirvanol. Therefore, the structure of (+)-mephenytoin indirectly contributes to the overall anticonvulsant effect of the racemic mixture by allowing the R-enantiomer to be converted to the more persistent active agent.

Structure-Activity Relationship of Mephenytoin Enantiomers cluster_structure Molecular Structure cluster_metabolism Metabolic Pathway cluster_activity Anticonvulsant Activity s_mephenytoin S-(+)-Mephenytoin (Specific 3D conformation) cyp2c19_interaction Substrate for CYP2C19 s_mephenytoin->cyp2c19_interaction r_mephenytoin R-(-)-Mephenytoin (Different 3D conformation) n_demethylation_pathway N-demethylation r_mephenytoin->n_demethylation_pathway inactivation Rapid Inactivation cyp2c19_interaction->inactivation nirvanol_formation Formation of Nirvanol (Potent & Long-acting) n_demethylation_pathway->nirvanol_formation sustained_activity Sustained Anticonvulsant Effect nirvanol_formation->sustained_activity

The stereochemistry of mephenytoin dictates its metabolic fate and anticonvulsant profile.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

This is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly for generalized tonic-clonic seizures.

1. Animals:

  • Male albino mice (e.g., Swiss albino) weighing 20-25 g are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Drug Administration:

  • The test compound (mephenytoin or Nirvanol) is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives only the vehicle.

3. Induction of Seizures:

  • At a predetermined time after drug administration (e.g., 30 minutes and 2 hours), a maximal electroshock is delivered.

  • Corneal electrodes are placed on the eyes of the mouse, and an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroconvulsiometer.

4. Observation and Endpoint:

  • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the drug has protected the animal from the maximal seizure.

5. Data Analysis:

  • The number of animals protected in each dose group is recorded.

  • The ED50 (the dose that protects 50% of the animals) and its 95% confidence limits are calculated using a suitable statistical method, such as probit analysis.

Conclusion

The relationship between the structure of (+)-mephenytoin and its anticonvulsant activity is a compelling example of the importance of stereochemistry in pharmacology. While the S-(+)-enantiomer itself is rapidly metabolized and inactivated, its presence in the racemic mixture allows for the R-(-)-enantiomer to be converted to the highly potent and long-acting anticonvulsant, Nirvanol. The primary mechanism of action for both the parent drug and its active metabolite is the use-dependent blockade of voltage-gated sodium channels, a hallmark of many effective antiepileptic drugs. Future research focusing on the direct comparison of the intrinsic anticonvulsant activities and sodium channel binding affinities of the individual enantiomers of mephenytoin would provide a more complete understanding of its complex structure-activity relationship.

References

Early In Vitro and In Vivo Pharmacology of (+)-Mephenytoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pharmacology of (+)-Mephenytoin, focusing on early in vitro and in vivo studies. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, metabolic pathways, and anticonvulsant properties.

Core Concepts: Metabolism and Mechanism of Action

(+)-Mephenytoin, the (S)-enantiomer of mephenytoin (B154092), is an anticonvulsant drug whose pharmacological profile is significantly influenced by its stereoselective metabolism. Early research identified two primary metabolic pathways: 4'-hydroxylation and N-demethylation. The 4'-hydroxylation is the major route for the elimination of (S)-mephenytoin and is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C19.[1] This enzymatic pathway is subject to genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes in the population.[1] In contrast, the (R)-enantiomer of mephenytoin is primarily metabolized through N-demethylation by other CYP isoforms.

The principal mechanism of action for mephenytoin is the blockade of voltage-gated sodium channels in neurons.[2] This action is use- and frequency-dependent, meaning the drug has a higher affinity for channels that are frequently opening and closing, as is characteristic of epileptic seizures. By binding to the inactivated state of the sodium channel, (+)-Mephenytoin prolongs its refractory period, thereby limiting the sustained, high-frequency firing of action potentials that underlies seizure activity.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early pharmacokinetic and pharmacodynamic studies of mephenytoin.

Table 1: In Vitro Metabolic Parameters for (S)-Mephenytoin 4'-Hydroxylation

ParameterValueSpecies/SystemReference
Km36 - 166 µMHuman Liver Microsomes[3]
Km0.1 mMHuman Liver Microsomes[4]
Km37.8 ± 9.6 µMHuman Liver Microsomes (EMs)[5]
Km150.6 - 180.6 µMHuman Liver Microsomes (PMs)[5]
Vmax0.9 - 10.6 nmol/mg protein/hHuman Liver Microsomes[3]
Vmax0.23 nmol/min/nmol P-450Human Liver Microsomes[4]
Vmax4.85 ± 1.65 nmol/mg protein/hHuman Liver Microsomes (EMs)[5]
Vmax0.69 - 0.76 nmol/mg protein/hHuman Liver Microsomes (PMs)[5]
Vmax0.8 - 1.25 nmol/min/nmol P-450Purified Human P-450 (with cytochrome b5)[6][7]

Table 2: In Vivo Pharmacokinetic Parameters of Mephenytoin Enantiomers in Humans (Extensive Metabolizers)

Parameter(S)-Mephenytoin(R)-MephenytoinReference
Oral Clearance4.7 L/min0.027 L/min[6]
Elimination Half-Life (t1/2)2.1 hours76 hours[6]

Detailed Experimental Protocols

In Vitro S-Mephenytoin 4'-Hydroxylase Assay in Human Liver Microsomes

This protocol describes a method to determine the kinetic parameters of (S)-mephenytoin 4'-hydroxylation.

Materials:

  • Human liver microsomes

  • (S)-Mephenytoin

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., phenobarbital)

  • Acetonitrile (for reaction termination)

  • High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein) and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding (S)-Mephenytoin at various concentrations (e.g., 1-500 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range for product formation.

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated microsomal proteins.

  • Sample Analysis: Collect the supernatant and analyze the formation of 4-hydroxymephenytoin (B14861) by HPLC with UV detection.

  • Data Analysis: Quantify the metabolite concentration based on a standard curve. Determine the reaction velocity at each substrate concentration and calculate the Km and Vmax values using non-linear regression analysis of the Michaelis-Menten equation or a linearized plot such as the Eadie-Hofstee plot.[3][4]

In Vivo Maximal Electroshock Seizure (MES) Test in Mice

This protocol outlines a standard procedure for evaluating the anticonvulsant activity of a compound against generalized tonic-clonic seizures.

Materials and Equipment:

  • Male albino mice (e.g., CF-1 or C57BL/6 strain, 20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound ((+)-Mephenytoin) and vehicle control

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

  • Compound Administration: Administer the test compound or vehicle control to groups of mice via the desired route (e.g., intraperitoneal or oral). Doses should be selected to establish a dose-response curve.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies.

  • Induction of Seizure:

    • At the predetermined time point after drug administration, gently restrain the mouse.

    • Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.[8]

    • Position the corneal electrodes on the corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[8]

  • Observation and Endpoint: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of the tonic hindlimb extension is the primary endpoint and indicates anticonvulsant protection.[8]

  • Data Analysis:

    • Record the number of animals protected in each dose group.

    • Calculate the percentage of protection for each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a suitable statistical method such as probit analysis.[9]

Visualizations of Pathways and Workflows

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

G cluster_neuron Presynaptic Neuron cluster_drug_action Pharmacological Intervention AP Action Potential Propagation Na_channel Voltage-Gated Sodium Channel (NaV) AP->Na_channel Opens Reduced_firing Reduced High-Frequency Neuronal Firing Na_influx Na+ Influx Na_channel->Na_influx Inactivated_state Stabilizes Inactivated State of NaV Channel Na_channel->Inactivated_state Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->AP Regenerative Cycle Mephenytoin (+)-Mephenytoin Mephenytoin->Na_channel Binds to Inactivated_state->Reduced_firing Seizure_suppression Seizure Suppression Reduced_firing->Seizure_suppression

Caption: Mechanism of action of (+)-Mephenytoin on voltage-gated sodium channels.

Experimental Workflow: In Vitro Metabolism Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture: - Human Liver Microsomes - NADPH Regenerating System - Buffer pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add (+)-Mephenytoin pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate with Acetonitrile + Internal Std. incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze calculate Calculate Km and Vmax analyze->calculate

Caption: Workflow for the in vitro metabolism assay of (+)-Mephenytoin.

Logical Relationship: In Vivo Anticonvulsant Screening

G start Test Compound ((+)-Mephenytoin) admin Administer to Animal Model (Mouse) start->admin mes_test Maximal Electroshock Seizure (MES) Test admin->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation endpoint Endpoint: Abolition of THLE? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50

References

Methodological & Application

Application Notes and Protocols for CYP2C19 Phenotyping Using (+)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme involved in the metabolism of numerous clinically significant drugs.[1] Genetic polymorphisms in the CYP2C19 gene can lead to substantial inter-individual differences in drug clearance, potentially causing adverse drug reactions or therapeutic failures.[1][2] Consequently, assessing the potential of new chemical entities (NCEs) to interact with CYP2C19 is a critical aspect of drug development.[1] Racemic mephenytoin (B154092), and specifically its (S)-enantiomer, is a widely used and well-characterized probe substrate for determining CYP2C19 phenotype both in vivo and in vitro.[1][2][3]

CYP2C19 stereospecifically hydroxylates (S)-mephenytoin at the 4'-position to form (S)-4'-hydroxymephenytoin.[2][4] The rate of formation of this metabolite or the urinary ratio of (S)-mephenytoin to (R)-mephenytoin serves as a reliable measure of CYP2C19 enzymatic activity.[3] Individuals can be classified into different phenotype groups, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their metabolic capacity.[2][5] These application notes provide detailed protocols for utilizing (+)-mephenytoin as a selective probe for CYP2C19 phenotyping.

Data Presentation

Table 1: In Vivo CYP2C19 Phenotyping Metrics Using Mephenytoin

MetricPopulationPhenotypeValueReference
Urinary S/R Mephenytoin Ratio Healthy Subjects (n=2638)Extensive Metabolizers (EM)Mean: 0.151 (first phenotyping), 0.150 (second phenotyping)[3]
Poor Metabolizers (PM)S/R ratio > 0.8-1.0 is indicative of PM status[3]
Urinary 4'-hydroxymephenytoin Excretion (0-12h post-dose) Healthy Volunteers (n=52)CYP2C191/1High excretion[6]
CYP2C191/2, 1/3Intermediate excretion[6]
CYP2C192/2, 2/3, 3/3Low excretion[6]
Intra-individual Reproducibility (CV%) Healthy Subjects (n=129 EMs)S/R Mephenytoin Ratio28%[3][7]
Healthy VolunteersUrinary 4'-hydroxymephenytoin Excretion (0-12h)7%[6]

Table 2: Analytical Method Validation for Mephenytoin and Metabolites

Analyte(s)MatrixMethodLLOQLinearity RangePrecision (CV%)Accuracy (% of nominal)Reference
S- & R-Mephenytoin, S- & R-Nirvanol, S- & R-4'-hydroxymephenytoinPlasmaLC-MS/MS1-3 ng/mL1-1500 ng/mL<12.4%87.2-108.3%[8]
S- & R-Mephenytoin, S- & R-Nirvanol, S- & R-4'-hydroxymephenytoinUrineLC-MS/MS3 ng/mL3-5000 ng/mL<6.4%98.9-104.8%[8]
Mephenytoin, 4'-hydroxymephenytoin, Nirvanol (B14652)UrineLC-MS/MS20-30 ng/mL15-10,000 ng/mL0.8-10.5%<9.5% inaccuracy[9]
R- & S-MephenytoinUrineGC-MS5 ng/mL5-1000 ng/mL<5%Within ±5%[10]

Experimental Protocols

This protocol outlines the procedure for determining an individual's CYP2C19 phenotype by measuring urinary metabolites of mephenytoin.

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers.
  • Obtain informed consent.
  • Instruct subjects to abstain from alcohol and medications known to interact with CYP2C19 for at least one week prior to the study.
  • Subjects should fast overnight before drug administration.

2. Mephenytoin Administration:

  • Administer a single oral dose of 50 mg or 100 mg of racemic mephenytoin.[3][6]

3. Urine Sample Collection:

  • Collect all urine produced over a specified period, typically 0-8 hours or 0-12 hours post-dose.[6][11]
  • Record the total volume of urine for each collection interval.
  • Store urine samples at -20°C or lower until analysis. Note that prolonged storage can lead to an increase in the S/R ratio in samples from EMs.[3][7]

4. Sample Preparation for Analysis:

  • For 4'-hydroxymephenytoin: To account for conjugated metabolites, treat urine samples with β-glucuronidase.[6][11]
  • Dilute 50 µL of urine with a buffered β-glucuronidase solution.[9]
  • Incubate at 37°C for a specified time (e.g., 6 hours).[9]
  • Stop the reaction by adding a cold organic solvent like methanol (B129727) or acetonitrile, containing an internal standard.[9]
  • For S/R Mephenytoin Ratio:
  • Urine samples can be diluted with the mobile phase before injection for LC-MS/MS analysis.[8]
  • For GC-MS, perform a liquid-liquid extraction using a solvent such as methyl tert-butyl ether.[10]

5. Analytical Quantification:

  • Quantify the concentrations of (S)-mephenytoin, (R)-mephenytoin, and/or 4'-hydroxymephenytoin using a validated analytical method such as LC-MS/MS or GC-MS.[6][8][9][10]

6. Data Analysis and Phenotype Determination:

  • Calculate the urinary S/R ratio of mephenytoin or the cumulative amount of 4'-hydroxymephenytoin excreted in the urine.
  • Classify subjects into phenotype groups based on established cutoff values for the chosen metric.

This protocol is for measuring the inhibitory potential of a test compound on CYP2C19 activity using (S)-mephenytoin as the probe substrate.

1. Reagent Preparation:

  • Prepare a stock solution of (S)-mephenytoin in a suitable solvent (e.g., methanol).
  • Prepare stock solutions of the test compound and a known CYP2C19 inhibitor (e.g., (+)-N-3-benzylnirvanol) as a positive control.
  • Prepare a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.4).
  • Prepare an NADPH regenerating system or an NADPH solution in buffer.

2. Incubation Setup:

  • In a microcentrifuge tube or 96-well plate, combine the following:
  • Phosphate buffer
  • Pooled human liver microsomes (final protein concentration typically 0.1-0.2 mg/mL).[12][13]
  • (S)-mephenytoin (at a concentration near its Km, e.g., 60 µM).[12]
  • Test compound at various concentrations or vehicle control.
  • Pre-incubate the mixture at 37°C for 5-10 minutes.

3. Reaction Initiation and Termination:

  • Initiate the metabolic reaction by adding the NADPH solution.
  • Incubate at 37°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is in the linear range.[12][13]
  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the samples to pellet the precipitated protein.
  • Transfer the supernatant to a new tube or plate for analysis.
  • Quantify the amount of 4'-hydroxymephenytoin produced using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the rate of metabolite formation in the presence and absence of the test compound.
  • Determine the IC50 value of the test compound by plotting the percent inhibition of CYP2C19 activity against the logarithm of the test compound concentration.

Mandatory Visualizations

Mephenytoin_Metabolism S_Mephenytoin (S)-Mephenytoin S_4OH_Mephenytoin (S)-4'-hydroxymephenytoin S_Mephenytoin->S_4OH_Mephenytoin CYP2C19 Nirvanol Nirvanol (phenylethylhydantoin) S_Mephenytoin->Nirvanol N-demethylation R_Mephenytoin (R)-Mephenytoin R_Mephenytoin->Nirvanol N-demethylation (e.g., CYP2B6)

Caption: Metabolic pathways of (S)- and (R)-mephenytoin.

Phenotyping_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Subject_Prep Subject Preparation (Fasting, Consent) Dose_Admin Oral Administration (50-100 mg Mephenytoin) Subject_Prep->Dose_Admin Sample_Collection Urine Collection (0-12 hours) Dose_Admin->Sample_Collection Sample_Prep Sample Preparation (Enzymatic Hydrolysis, Extraction) Sample_Collection->Sample_Prep Analysis LC-MS/MS or GC-MS Analysis Sample_Prep->Analysis Quantification Quantification of Analytes Analysis->Quantification Ratio_Calc Calculate S/R Ratio or Metabolite Excretion Quantification->Ratio_Calc Phenotype_Assign Phenotype Assignment (EM, PM, etc.) Ratio_Calc->Phenotype_Assign

Caption: Workflow for in vivo CYP2C19 phenotyping study.

References

Application Note: Quantification of (+)-Mephenytoin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Mephenytoin, the S-enantiomer of mephenytoin, is an anticonvulsant drug whose metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C19.[1][2] The activity of CYP2C19 is subject to genetic polymorphisms, leading to significant inter-individual variations in drug clearance and response.[1] Accurate and sensitive quantification of (+)-Mephenytoin in human plasma is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenetic research to personalize treatment strategies. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of (+)-Mephenytoin in human plasma.

Experimental Protocols

Materials and Reagents
  • (+)-Mephenytoin analytical standard

  • (+)-Mephenytoin-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is utilized for the extraction of (+)-Mephenytoin from human plasma.[1]

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 10 µL of the internal standard working solution (e.g., (+)-Mephenytoin-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: Chiral α1-acid glycoprotein (B1211001) column (150 x 4 mm) for enantiomeric separation.[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 40°C.[2]

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method.

Table 1: MRM Transitions and Mass Spectrometer Parameters [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
(+)-Mephenytoin219.1118.12560
(+)-Mephenytoin-d5 (IS)224.1123.12560

Table 2: Method Validation Summary [3][4]

ParameterResult
Linearity Range3 - 1500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)3 ng/mL
Intra-day Precision (%CV)< 12.4%
Inter-day Precision (%CV)< 16%
Accuracy (% of nominal)87.2 - 108.3%

Visualizations

Metabolic Pathway

Mephenytoin (+)-Mephenytoin Metabolite 4'-hydroxy- (+)-Mephenytoin Mephenytoin->Metabolite Hydroxylation Enzyme CYP2C19 Enzyme->Mephenytoin

Caption: Metabolic pathway of (+)-Mephenytoin.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample spike Spike with Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Chiral LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition and Analysis ms->data

Caption: LC-MS/MS experimental workflow.

References

Application Notes and Protocols for In Vitro Metabolism of (+)-Mephenytoin using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), an anticonvulsant drug, undergoes stereoselective metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The (+)-enantiomer, in particular, is a substrate for two main metabolic pathways: 4'-hydroxylation and N-demethylation. Understanding the in vitro metabolism of (+)-Mephenytoin is crucial for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient populations. These application notes provide a comprehensive overview and detailed protocols for studying the metabolism of (+)-Mephenytoin using human liver microsomes (HLMs), a standard in vitro tool in drug development.

The primary enzyme responsible for the polymorphic 4'-hydroxylation of S-mephenytoin is CYP2C19.[1][2] The N-demethylation pathway is also significant. Both reactions are dependent on NADPH and are catalyzed by cytochrome P-450 monooxygenases.[3] This document outlines the necessary materials, experimental procedures, and data analysis techniques to characterize the kinetics of these metabolic pathways.

Data Presentation

The following tables summarize the key quantitative data for the in vitro metabolism of (+)-Mephenytoin in human liver microsomes.

Table 1: Kinetic Parameters for S-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes

ParameterValueReference
Km (μM)36 - 166[4]
Vmax (nmol/mg protein/h)0.9 - 10.6[4]
Intrinsic Clearance (Vmax/Km) (μL/mg protein/min)0.10 - 3.01[4]

Note: Significant inter-individual variability in kinetic parameters is observed due to the genetic polymorphism of CYP2C19.[1][2][4]

Table 2: Metabolic Pathways of Mephenytoin and Key Enzymes

Metabolic ReactionPrimary MetaboliteKey Enzyme(s)
4'-Hydroxylation4'-HydroxymephenytoinCYP2C19, CYP2C9[5][6]
N-demethylationNirvanol (B14652) (5-phenyl-5-ethylhydantoin)Cytochrome P450 enzymes[3]

Note: While CYP2C19 is the primary enzyme for S-mephenytoin 4'-hydroxylation, CYP2C9 also contributes to phenytoin (B1677684) hydroxylation.[5][6] The N-demethylation of R-mephenytoin is a notable pathway. At substrate concentrations below 0.5 mM, S-mephenytoin is preferentially hydroxylated, whereas R-mephenytoin is preferentially demethylated.[3]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for (+)-Mephenytoin Metabolism

This protocol describes the determination of Michaelis-Menten kinetic parameters for the 4'-hydroxylation and N-demethylation of (+)-Mephenytoin.

Materials:

  • Pooled human liver microsomes (HLMs)

  • (+)-Mephenytoin

  • 4'-Hydroxymephenytoin and Nirvanol analytical standards

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., phenobarbital (B1680315) or 4'-methoxymephenytoin)[3][7]

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve (+)-Mephenytoin in a suitable solvent (e.g., propylene (B89431) glycol, though be aware of potential noncompetitive inhibition) to create a high-concentration stock solution.[3] Prepare a series of dilutions to achieve final substrate concentrations ranging from approximately 1 to 400 µM.[5]

    • Prepare stock solutions of analytical standards and the internal standard in an appropriate solvent.

  • Incubation Mixture Preparation:

    • On ice, prepare the incubation mixture in microcentrifuge tubes or a 96-well plate. For each reaction, combine:

      • Potassium phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)[8]

      • MgCl₂ (final concentration typically 3.3 mM)[9]

      • (+)-Mephenytoin at various concentrations.

  • Pre-incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to bring the reaction to temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation with respect to time and protein concentration.[3]

  • Termination of Reaction:

    • Stop the reaction by adding a cold quenching solvent, such as acetonitrile, containing the internal standard. This will precipitate the microsomal proteins.[9]

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >3000 g) for 10-20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the formation of 4'-hydroxymephenytoin and nirvanol using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • Construct a standard curve for each metabolite to quantify their formation.

    • Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Eadie-Hofstee plots can also be used to assess linearity.[4]

Protocol 2: HPLC Method for Quantification of Mephenytoin and its Metabolites

This protocol provides a general framework for an HPLC-UV method for the analysis of mephenytoin and its primary metabolites.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 60 x 4.6 mm, 5 µm particle size)[3]

  • Mobile phase: Acetonitrile, methanol, and sodium perchlorate (B79767) (20 mM, pH 2.5)[3]

  • Mephenytoin, 4'-Hydroxymephenytoin, and Nirvanol standards

  • Phenobarbital (internal standard)

  • Sample extracts from the in vitro incubation

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[3]

    • Mobile Phase: A mixture of acetonitrile, methanol, and 20 mM sodium perchlorate adjusted to pH 2.5.[3] The exact ratio should be optimized for baseline separation.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV absorbance at 204 nm.[3]

    • Injection Volume: 20 - 50 µL.

  • Sample Analysis:

    • Inject the prepared sample supernatant onto the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to mephenytoin, 4'-hydroxymephenytoin, nirvanol, and the internal standard based on their retention times compared to the analytical standards.

  • Quantification:

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Use the standard curve to determine the concentration of each metabolite in the samples. The lower limit of quantification for 4'-OH-mephenytoin and nirvanol can be as low as 40 nM and 80 nM, respectively, with this type of assay.[3]

Mandatory Visualizations

Caption: Metabolic pathways of (+)-Mephenytoin.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solutions ((+)-Mephenytoin, HLM, Cofactors) Mix Prepare Incubation Mixture Stock->Mix Preinc Pre-incubate at 37°C Mix->Preinc Initiate Initiate Reaction with NADPH Preinc->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Terminate Reaction (Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze Data Data Analysis (Km, Vmax) Analyze->Data

Caption: Experimental workflow for in vitro metabolism.

References

Protocol for Assessing (+)-Mephenytoin Anticonvulsant Efficacy in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anticonvulsant properties of (+)-Mephenytoin in standard rodent models of epilepsy. The methodologies described are fundamental in preclinical drug development for characterizing the efficacy and potential therapeutic applications of novel anticonvulsant candidates.

(+)-Mephenytoin, a hydantoin (B18101) derivative, is primarily understood to exert its anticonvulsant effects through the modulation of neuronal excitability. Its mechanism of action is believed to be similar to other hydantoin drugs like phenytoin, which involves the blockade of voltage-gated sodium channels. This action stabilizes neuronal membranes and limits the propagation of seizure activity. The following protocols outline the most common acute seizure models used to assess such anticonvulsant activity.

Putative Mechanism of Action of (+)-Mephenytoin

The primary mechanism of action of hydantoin anticonvulsants, including Mephenytoin, is the use-dependent blockade of voltage-gated sodium channels in neurons. During a seizure, neurons fire at a high frequency. (+)-Mephenytoin is thought to selectively bind to the inactive state of the sodium channels, a state they enter after an action potential. This binding stabilizes the inactive state, prolonging the refractory period and preventing the rapid, repetitive firing of neurons that underlies seizure activity.

Mephenytoin_Mechanism cluster_neuron Presynaptic Neuron AP Action Potential (High Frequency Firing) Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Na_Channel->Na_Channel Inactivates Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Inhibits Depolarization Mephenytoin (+)-Mephenytoin Mephenytoin->Na_Channel Binds to Inactive State Release Reduced Glutamate Release Vesicle->Release

Figure 1: Putative mechanism of (+)-Mephenytoin at the neuronal level.

Experimental Workflow for Efficacy Assessment

The general workflow for assessing the anticonvulsant efficacy of a test compound like (+)-Mephenytoin involves several key stages, from animal preparation and drug administration to seizure induction and data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Seizure Induction & Observation cluster_analysis Data Analysis Animal_Selection Rodent Model Selection (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Control Group Grouping->Vehicle Positive_Control Positive Control Group (e.g., Phenytoin) Grouping->Positive_Control Mephenytoin_Doses (+)-Mephenytoin (Multiple Dose Levels) Grouping->Mephenytoin_Doses MES Maximal Electroshock (MES) Test Vehicle->MES PTZ Pentylenetetrazol (PTZ) Test Vehicle->PTZ Six_Hz 6-Hz Psychomotor Seizure Test Vehicle->Six_Hz Positive_Control->MES Positive_Control->PTZ Positive_Control->Six_Hz Mephenytoin_Doses->MES Mephenytoin_Doses->PTZ Mephenytoin_Doses->Six_Hz Observation Observation of Seizure Endpoint MES->Observation PTZ->Observation Six_Hz->Observation Data_Collection Record Seizure Parameters (e.g., Presence/Absence, Latency) Observation->Data_Collection ED50 Calculation of ED50 Data_Collection->ED50 Statistical_Analysis Statistical Comparison (e.g., ANOVA, Chi-square) ED50->Statistical_Analysis Toxicity Assessment of Neurotoxicity Statistical_Analysis->Toxicity

Figure 2: General experimental workflow for anticonvulsant screening.

Experimental Protocols

The following are detailed protocols for three widely used, clinically validated rodent seizure models for the initial screening and characterization of anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Principle: A supramaximal electrical stimulus is delivered to the cornea, inducing a tonic hindlimb extension in unprotected animals. The abolition of this endpoint is indicative of anticonvulsant activity.

Apparatus:

  • Electroconvulsometer

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline solution (0.9%)

Animal Model:

  • Male CF-1 or C57BL/6 mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Animals should be acclimatized for at least 5 days before the experiment.

Procedure:

  • Administer (+)-Mephenytoin or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time of peak effect (TPE) should be determined in preliminary studies.

  • At the TPE, apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.

  • Place the corneal electrodes and deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Immediately after stimulation, place the animal in an observation chamber.

  • Observe for the presence or absence of tonic hindlimb extension for up to 20-30 seconds.

Endpoint Evaluation:

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this is absent.

  • The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated from a dose-response curve.

Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test

The s.c. PTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.

Principle: A subcutaneous injection of the chemoconvulsant pentylenetetrazol (PTZ) induces clonic seizures. The absence of a generalized clonic seizure for a defined period indicates anticonvulsant protection.

Apparatus:

  • Syringes and needles for injection

  • Observation cages

  • Timer

Animal Model:

  • Male CF-1 mice (18-25 g) or Sprague-Dawley rats (100-150 g).

Procedure:

  • Administer (+)-Mephenytoin or vehicle control (i.p. or p.o.) at various doses.

  • At the predetermined TPE of the test compound, inject PTZ subcutaneously into a loose fold of skin on the back of the neck. The dose of PTZ is typically one that induces seizures in >95% of control animals (e.g., 85 mg/kg for CF-1 mice).

  • Place the animal in an individual observation cage.

  • Observe the animal for 30 minutes for the presence or absence of a generalized clonic seizure, characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 3-5 seconds.

Endpoint Evaluation:

  • An animal is considered protected if it does not exhibit a generalized clonic seizure within the 30-minute observation period.

  • The ED50 is calculated based on the percentage of animals protected at each dose level.

6-Hz Psychomotor Seizure Test

The 6-Hz test is considered a model of therapy-resistant focal seizures.

Principle: A low-frequency, long-duration electrical stimulus is applied via corneal electrodes to induce a psychomotor seizure characterized by stereotyped behaviors. The absence of these behaviors indicates protection.

Apparatus:

  • Electroconvulsometer capable of delivering a 6 Hz stimulus

  • Corneal electrodes

  • Topical anesthetic and saline

Animal Model:

  • Male CF-1 mice (18-25 g) or Sprague-Dawley rats.

Procedure:

  • Administer (+)-Mephenytoin or vehicle control.

  • At the TPE, anesthetize the corneas with a topical anesthetic.

  • Deliver a 6 Hz electrical stimulus for 3 seconds (e.g., at 22, 32, or 44 mA in mice).

  • Immediately place the animal in an observation cage.

  • Observe for characteristic seizure behaviors for 1-2 minutes, which include a stun position, forelimb clonus, jaw clonus, and stereotyped automatisms.

Endpoint Evaluation:

  • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behaviors.

  • The ED50 is determined from the dose-response relationship.

Data Presentation and Interpretation

Quantitative data from these anticonvulsant assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Summary of Anticonvulsant Efficacy Parameters for (+)-Mephenytoin

Seizure Model Animal Species Endpoint (+)-Mephenytoin ED50 (mg/kg) Positive Control ED50 (mg/kg) Neurotoxicity TD50 (mg/kg) Protective Index (PI = TD50/ED50)
Maximal Electroshock (MES)MouseAbolition of tonic hindlimb extension[Insert experimental value]Phenytoin: ~9 mg/kg[Insert experimental value][Calculate]
s.c. Pentylenetetrazol (PTZ)MouseAbsence of generalized clonic seizure[Insert experimental value]Ethosuximide: ~130 mg/kg[Insert experimental value][Calculate]
6-Hz (44 mA)MouseAbsence of psychomotor seizure behavior[Insert experimental value]Levetiracetam: ~15 mg/kg[Insert experimental value][Calculate]

Note: ED50 and TD50 values are illustrative and will vary based on experimental conditions, animal strain, and route of administration. The Protective Index (PI) provides a measure of the margin of safety of the compound.

Neurotoxicity Assessment: It is crucial to assess for any acute neurotoxicity at the doses tested. A common method is the rotorod test, which evaluates motor coordination. The dose at which 50% of the animals fail the test is the median toxic dose (TD50).

By following these detailed protocols, researchers can systematically evaluate the anticonvulsant efficacy of (+)-Mephenytoin and characterize its profile of activity, which is a critical step in the drug development process for new epilepsy therapies.

Application Notes and Protocols for Chiral HPLC Separation of (+)- and (-)-Mephenytoin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), an anticonvulsant drug, is a chiral compound existing as two enantiomers, (+)-S-mephenytoin and (-)-R-mephenytoin. The enantiomers of mephenytoin exhibit stereoselective metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2B6. The S-enantiomer is preferentially hydroxylated to 4'-hydroxymephenytoin, while the R-enantiomer is more slowly N-demethylated. Due to these metabolic differences, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, pharmacogenomic research, and personalized medicine to ensure drug safety and efficacy. This document provides detailed application notes and protocols for the chiral separation of (+)- and (-)-mephenytoin enantiomers using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize quantitative data for the chiral HPLC separation of mephenytoin enantiomers using two primary methods: Chiral Stationary Phase (CSP) and Chiral Mobile Phase Additive (CMPA).

Table 1: Chiral Stationary Phase (CSP) HPLC Methods for Mephenytoin Enantiomer Separation

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Analyte Concentration/Detection LimitReference
Chiral α1-acid glycoprotein (B1211001) (AGP)Acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer0.8MS/MSLLOQ: 3 ng/mL in plasma and urine[1][1]
Chiral Column (unspecified)Acetonitrile/Water (14:86, v/v) with 0.1% glacial acetic acid and 0.2% triethylamine0.9207Detection Limit: 12.5 µg/L[2][2]

LLOQ: Lower Limit of Quantification

Table 2: Chiral Mobile Phase Additive (CMPA) HPLC Method for Mephenytoin Enantiomer Separation

Stationary PhaseChiral Mobile Phase AdditiveMobile Phase CompositionDetectionApplicationReference
Supelcosil LC-8β-cyclodextrinMethanol-0.1 M acetate bufferUVDetermination of S- and R-mephenytoin enantiomers in human urine[3][3]

Experimental Protocols

Protocol 1: Chiral Separation using a Chiral Stationary Phase (α1-acid glycoprotein - AGP)

This protocol is based on methods utilizing a chiral AGP column for the enantioselective separation of mephenytoin.

1. Materials and Reagents:

  • Racemic mephenytoin standard

  • (+)-S-mephenytoin and (-)-R-mephenytoin standards (if available)

  • HPLC grade acetonitrile

  • Ammonium acetate

  • Glacial acetic acid

  • Triethylamine

  • Ultrapure water

  • Plasma or urine samples

2. Sample Preparation:

  • Plasma: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.[4]

  • Urine: Perform a one-step extraction by adding dichloromethane (B109758) to the urine sample. Vortex and collect the organic layer.[2] Alternatively, for LC-MS/MS analysis, urine samples can be diluted (1:1) with the mobile phase.[1]

3. HPLC Conditions:

  • Column: Chiral α1-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm).[1][4]

  • Mobile Phase Option A (for MS/MS detection): A mixture of acetonitrile and 10 mM ammonium acetate. The ratio should be optimized for the specific column and system.[4]

  • Mobile Phase Option B (for UV detection): A mixture of acetonitrile and water (14:86, v/v) containing 0.1% glacial acetic acid and 0.2% triethylamine.[2]

  • Flow Rate: 0.8 - 0.9 mL/min.[2][4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection:

    • UV detector at 207 nm.[2]

    • Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI).[1]

4. Data Analysis:

  • Identify the peaks corresponding to the (+)- and (-)-enantiomers based on their retention times, by injecting individual standards if available.

  • Construct calibration curves using known concentrations of the mephenytoin enantiomers.

  • Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive (β-cyclodextrin)

This protocol utilizes a standard reversed-phase column with a chiral additive in the mobile phase.

1. Materials and Reagents:

  • Racemic mephenytoin standard

  • HPLC grade methanol (B129727)

  • Acetic acid

  • β-cyclodextrin

  • Ultrapure water

  • Urine samples

2. Sample Preparation:

  • Urine samples can be directly injected after filtration, or after a simple extraction step as described in Protocol 1.

3. HPLC Conditions:

  • Column: Supelcosil LC-8 reversed-phase column.[3]

  • Mobile Phase: A mixture of methanol and 0.1 M acetate buffer containing β-cyclodextrin as the chiral selector. The exact concentration of β-cyclodextrin and the methanol/buffer ratio should be optimized for baseline separation.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).[5]

4. Data Analysis:

  • As described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Choose one Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Choose one Dilution Dilution with Mobile Phase Sample->Dilution Choose one Centrifugation Centrifugation Protein_Precipitation->Centrifugation Injection Inject Prepared Sample Extraction->Injection Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->Injection Dilution->Injection Separation Enantiomeric Separation (Chiral Column or Chiral Mobile Phase) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification of Enantiomers Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Figure 1: Experimental workflow for the chiral HPLC separation of Mephenytoin enantiomers.

logical_relationship cluster_method Chiral HPLC Method Components cluster_separation Separation Principle Analyte Racemic Mephenytoin ((+)- and (-)-Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., α1-acid glycoprotein) Analyte->CSP interacts with CMPA Chiral Mobile Phase Additive (CMPA) (e.g., β-cyclodextrin) Analyte->CMPA interacts with StationaryPhase Stationary Phase (e.g., AGP or C8/C18) CSP->StationaryPhase is the MobilePhase Mobile Phase (e.g., Acetonitrile/Buffer) CMPA->MobilePhase is added to MobilePhase->StationaryPhase flows through Detector Detector (UV or MS/MS) StationaryPhase->Detector elutes to

Figure 2: Logical relationship of key components in the chiral separation of Mephenytoin.

References

Application Note: Cell-Based Assays to Determine (+)-Mephenytoin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Mephenytoin, an anticonvulsant drug, is a known substrate for the cytochrome P450 enzyme CYP2C19.[1][2][3] The metabolism of this compound, particularly in the liver, can be a critical factor in its potential cytotoxicity.[4][5] Drug-induced liver injury (DILI) is a significant concern in drug development, making it essential to evaluate the hepatotoxic potential of compounds like (+)-Mephenytoin.[4][5][6][7] This application note provides detailed protocols for a panel of cell-based assays to assess the cytotoxicity of (+)-Mephenytoin in vitro. The described assays—MTT, Lactate (B86563) Dehydrogenase (LDH), and Caspase-3/7—offer a multi-pronged approach to evaluating cell viability, membrane integrity, and apoptosis induction, respectively. These methods are crucial for researchers, scientists, and drug development professionals in the early stages of preclinical safety assessment.[8]

Recommended Cytotoxicity Assays

A summary of the principles for the selected assays is provided below:

AssayPrincipleEndpoint Measured
MTT Assay The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.Cell viability and metabolic activity
LDH Assay The measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.Cell membrane integrity and necrosis
Caspase-3/7 Assay The detection of the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic signaling pathway. The assay utilizes a substrate that generates a luminescent or fluorescent signal when cleaved by active caspases.Apoptosis induction

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of (+)-Mephenytoin.

G Experimental Workflow for (+)-Mephenytoin Cytotoxicity Testing A Cell Seeding (e.g., HepG2 cells) B Overnight Incubation (Cell Attachment) A->B C Treatment with (+)-Mephenytoin (Various Concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cytotoxicity Assays D->E F MTT Assay E->F G LDH Assay E->G H Caspase-3/7 Assay E->H I Data Acquisition (Spectrophotometer/Luminometer) F->I G->I H->I J Data Analysis (% Viability, % Cytotoxicity, Fold Change) I->J

Caption: General workflow for cytotoxicity assessment of (+)-Mephenytoin.

Materials and Methods

Cell Culture
  • Cell Line: HepG2 (human liver carcinoma cell line)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Compound Preparation
  • Stock Solution: Prepare a 100 mM stock solution of (+)-Mephenytoin in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of the diluted (+)-Mephenytoin solutions to the respective wells. Include vehicle-only controls (0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol. Include the following controls on the plate:

    • Untreated cells (spontaneous LDH release): Cells in culture medium only.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the assay endpoint.

    • Culture medium background: Medium without cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100

Caspase-3/7 Assay Protocol
  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well white-walled plate and treat with (+)-Mephenytoin as described in the MTT protocol.

  • Incubation: Incubate for a predetermined time (e.g., 24 hours) to induce apoptosis.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[10]

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. The results can be expressed as fold change in caspase activity compared to the vehicle-treated control.

Results

The following tables summarize representative data from the cytotoxicity assays performed on HepG2 cells treated with various concentrations of (+)-Mephenytoin for 48 hours.

Table 1: MTT Assay - Cell Viability

(+)-Mephenytoin (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098.2 ± 5.1
5085.7 ± 6.3
10062.1 ± 5.8
25041.3 ± 4.9
50025.6 ± 3.7

Table 2: LDH Assay - Cytotoxicity

(+)-Mephenytoin (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
106.1 ± 2.1
5018.9 ± 3.5
10035.4 ± 4.2
25058.7 ± 5.5
50078.3 ± 6.1

Table 3: Caspase-3/7 Assay - Apoptosis Induction

(+)-Mephenytoin (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
101.2 ± 0.2
502.5 ± 0.4
1004.8 ± 0.6
2506.3 ± 0.8
5003.1 ± 0.5

Discussion

The data presented demonstrates a dose-dependent cytotoxic effect of (+)-Mephenytoin on HepG2 cells. A decrease in cell viability, as measured by the MTT assay, was observed with increasing concentrations of the compound. This was accompanied by a corresponding increase in LDH release, indicating a loss of cell membrane integrity. Furthermore, the Caspase-3/7 assay revealed a significant induction of apoptosis at intermediate concentrations, suggesting that programmed cell death is a key mechanism of (+)-Mephenytoin-induced cytotoxicity. The decrease in caspase activity at the highest concentration (500 µM) may be indicative of a shift towards necrotic cell death at highly toxic concentrations.

Potential Signaling Pathway of (+)-Mephenytoin Cytotoxicity

The following diagram illustrates a plausible signaling pathway for (+)-Mephenytoin-induced cytotoxicity in hepatocytes.

G Proposed Cytotoxicity Pathway of (+)-Mephenytoin A (+)-Mephenytoin B CYP2C19 Metabolism (in Liver Cells) A->B C Reactive Metabolites B->C D Oxidative Stress (ROS Production) C->D E Mitochondrial Dysfunction D->E J Loss of Membrane Integrity D->J F Release of Cytochrome c E->F G Caspase Activation (Caspase-9, Caspase-3/7) F->G H Apoptosis G->H I Cell Death H->I J->I K LDH Release J->K

Caption: Proposed pathway of (+)-Mephenytoin-induced hepatotoxicity.

This proposed pathway suggests that the metabolism of (+)-Mephenytoin by CYP2C19 can lead to the formation of reactive metabolites.[11] These metabolites may induce oxidative stress and mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway. At higher concentrations, severe cellular damage may result in necrosis and the release of LDH.

Conclusion

The cell-based assays described in this application note provide a robust framework for evaluating the cytotoxic potential of (+)-Mephenytoin. The multi-parametric approach, assessing metabolic activity, membrane integrity, and apoptosis, offers valuable insights into the mechanisms of drug-induced toxicity. These protocols can be readily adapted for high-throughput screening of other compounds in the early stages of drug discovery and development.

References

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies of (+)-Mephenytoin on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Mephenytoin is the S-enantiomer of the anticonvulsant drug Mephenytoin. Like other hydantoin (B18101) derivatives, its therapeutic effects are presumed to be primarily mediated through the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability.[1][2] Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of pharmacological agents on ion channel function with high temporal and electrical resolution.[3][4][5] These notes provide a comprehensive overview of the established effects of the closely related compound, Phenytoin (B1677684), on various ion channels and detail the protocols for conducting such studies.

The primary mechanism of action for Phenytoin is the modulation of voltage-gated sodium channels, leading to a reduction in high-frequency neuronal firing.[1][6][7] Additionally, effects on calcium and potassium channels have been reported, which may contribute to its overall pharmacological profile.[8][9][10][11][12][13]

Data Presentation: Effects of Phenytoin on Ion Channels

The following tables summarize the quantitative data from patch-clamp studies on the effects of Phenytoin on various ion channels.

Table 1: Effects of Phenytoin on Voltage-Gated Sodium Channels (Nav)
Ion Channel SubtypeCell TypePhenytoin ConcentrationKey FindingsReference
Nav1.2HEK 293 cells50-100 µMPrimarily accelerates transitions to the slow inactivated state rather than affecting fast inactivation. Shifts steady-state inactivation by ~-5mV.[14]
Nav (endogenous)Rat hippocampal CA1 pyramidal neurons50 µMNo significant effect on activation (V0.5 or slope factor). Reduces INa amplitude in a voltage-dependent manner.[6]
Nav (endogenous)Neonatal rat ventricular myocytes40 µMProduces significantly more tonic and use-dependent block compared to adult myocytes.[15]
Nav (endogenous)Adult rat dorsal root ganglia cells10-100 µMInhibits both fast tetrodotoxin-sensitive (TTX-S) and slow tetrodotoxin-resistant (TTX-R) currents.
Table 2: Effects of Phenytoin on Voltage-Gated Calcium Channels (Cav)
Ion Channel SubtypeCell TypePhenytoin ConcentrationKey FindingsReference
Type I (Low-threshold, transient)N1E-115 neuroblastoma cells3-100 µMSuppresses Type I currents without changing their time course or voltage dependence of activation. Block is enhanced at more depolarized holding potentials.[8]
Type II (High-threshold, sustained)N1E-115 neuroblastoma cells3-100 µMInsensitive to Phenytoin within this concentration range.[8]
Voltage-dependent Ca2+ channelsBrain membranes30-300 µMInhibited binding of the calcium antagonist [3H]nitrendipine.[9]
RyR2Sheep and failing human heart10-20 µM (IC50)Reversible inhibition of RyR2 channels.[16]
Table 3: Effects of Phenytoin on Voltage-Gated Potassium Channels (Kv)
Ion Channel SubtypeCell TypePhenytoin ConcentrationKey FindingsReference
IA-type K+ currentRat cerebellar granule cellsKd = 73 ± 7 µMBlocks the IA current in a dose-dependent manner. Shifts the steady-state inactivation curve to a more negative potential.[10]
Delayed rectifier K+ channel (Id)Rat cerebellar granule cellsHigh concentrationsEffect on the delayed rectifier K+ channel is negligible.[10]
hERG (IKr)HEK 293 cellsIC50 = 240 µMBlocks hERG tail currents.[13]

Experimental Protocols

The following are detailed protocols for investigating the effects of a test compound, such as (+)-Mephenytoin, on voltage-gated ion channels using the whole-cell patch-clamp technique. These protocols are based on methodologies used in studies of Phenytoin.[6][8][10][13][14]

Cell Preparation
  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the specific ion channel subtype of interest (e.g., Nav1.2, hERG) are commonly used.[13][14]

  • Primary Neurons: For studying native channels, neurons can be isolated from specific brain regions, such as the hippocampus or dorsal root ganglia of rats.[6]

  • Cell Culture: Cells are to be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics). For patch-clamp experiments, cells are plated on glass coverslips.

Solutions
  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

  • Stock Solution of (+)-Mephenytoin: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. The final concentration of the solvent in the recording solution should be kept low (typically <0.1%) to avoid off-target effects.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Gigaseal: Under microscopic guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitizer. Use appropriate software (e.g., pCLAMP) for data acquisition and analysis.[3]

  • Drug Application: Apply (+)-Mephenytoin at various concentrations to the bath solution using a perfusion system.

Voltage-Clamp Protocols
  • Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to determine the effect on the peak current amplitude at different voltages.[6]

  • Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms (B15284909) to 1 s conditioning pre-pulses (e.g., from -140 mV to -10 mV) followed by a test pulse to 0 mV to measure the availability of channels.[14]

  • Recovery from Inactivation: Apply a pair of depolarizing pulses separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV) to assess the rate of recovery from inactivation.

  • I-V Relationship for Low- and High-Threshold Currents: From a holding potential of -90 mV, apply depolarizing steps to elicit transient (Type I) and sustained (Type II) currents.[8]

  • Frequency-Dependent Block: Apply a train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) to investigate use-dependent block.[8]

  • I-V Relationship: From a holding potential of -80 mV, apply depolarizing steps (e.g., from -60 mV to +60 mV) to elicit potassium currents.

  • Tail Current Protocol for hERG: From a holding potential of -80 mV, depolarize to +20 mV to activate the channels, then repolarize to -50 mV to measure the deactivating tail current.[13]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing Nav1.2) patching Establish Whole-Cell Patch-Clamp Configuration cell_culture->patching solution_prep Prepare Solutions (Internal & External) solution_prep->patching drug_prep Prepare (+)-Mephenytoin Stock drug_app Apply (+)-Mephenytoin via Perfusion drug_prep->drug_app baseline Record Baseline Ion Channel Currents patching->baseline baseline->drug_app recording Record Currents in Presence of (+)-Mephenytoin drug_app->recording iv_analysis I-V Curve Analysis recording->iv_analysis kinetics Analyze Channel Kinetics (Activation, Inactivation) recording->kinetics dose_response Generate Dose-Response Curve (Calculate IC50) recording->dose_response

Caption: Workflow for a patch-clamp experiment.

Signaling Pathway: Putative Mechanism of Action

G cluster_membrane Cell Membrane Na_channel Voltage-Gated Na+ Channel inactivated_state Stabilization of Inactivated State Na_channel->inactivated_state Ca_channel Voltage-Gated Ca2+ Channel reduced_influx Reduced Cation Influx (Na+, Ca2+) Ca_channel->reduced_influx K_channel Voltage-Gated K+ Channel increased_efflux Increased K+ Efflux K_channel->increased_efflux mephenytoin (+)-Mephenytoin mephenytoin->Na_channel Binds mephenytoin->Ca_channel Binds mephenytoin->K_channel Modulates inactivated_state->reduced_influx reduced_excitability Reduced Neuronal Excitability reduced_influx->reduced_excitability increased_efflux->reduced_excitability

Caption: Putative mechanism of (+)-Mephenytoin action.

References

Application Notes and Protocols: Use of Radiolabeled (+)-Mephenytoin in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Mephenytoin, the (S)-enantiomer of mephenytoin (B154092), is an anticonvulsant drug belonging to the hydantoin (B18101) class.[1][2] Its primary mechanism of action is the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[1][3][4] This action is frequency- and voltage-dependent, meaning the drug preferentially binds to and stabilizes the inactive state of the channel, thereby limiting the sustained, high-frequency firing of action potentials that underlies seizure activity.[3][5] While extensively studied as a substrate for the metabolic enzyme CYP2C19, the direct characterization of its binding to the sodium channel using a radiolabeled form is a critical application for understanding its pharmacology.[6][7][8][9]

This document provides detailed protocols for utilizing radiolabeled (+)-Mephenytoin (e.g., (+)-[³H]Mephenytoin) in receptor binding assays to characterize its interaction with voltage-gated sodium channels in neuronal membranes. These assays are fundamental for determining key binding parameters such as affinity (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of other competing ligands.

Target Receptor: Voltage-Gated Sodium Channel

Voltage-gated sodium channels are integral membrane proteins responsible for the rising phase of the action potential in excitable cells. Mephenytoin, like its analogue phenytoin, is thought to bind to a site within the channel pore, accessible from the extracellular side.[10][11] This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from radioligand binding assays using (+)-[³H]Mephenytoin.

Table 1: Saturation Binding Analysis of (+)-[³H]Mephenytoin on Rat Brain Membranes

ParameterValueUnitsDescription
Kd (Dissociation Constant)15nMConcentration of radioligand required to occupy 50% of the receptors at equilibrium. A measure of affinity.
Bmax (Maximum Receptor Density)1850fmol/mg proteinTotal number of binding sites for the radioligand in the membrane preparation.
Hill Slope (nH)0.98-A measure of the cooperativity of binding. A value close to 1.0 suggests a single binding site.

Table 2: Competition Binding Analysis of Unlabeled Ligands against (+)-[³H]Mephenytoin Binding

Competing LigandIC50KiUnitsTarget Receptor/Channel
(+)-Mephenytoin (unlabeled)1815nMVoltage-Gated Sodium Channel
Phenytoin2521nMVoltage-Gated Sodium Channel
Carbamazepine4538nMVoltage-Gated Sodium Channel
Lamotrigine (B1674446)6050nMVoltage-Gated Sodium Channel
Tetrodotoxin>10,000>10,000nMVoltage-Gated Sodium Channel (Site 1)

Note: Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Experimental Protocols

Protocol 1: Membrane Preparation from Rat Brain

This protocol describes the preparation of crude neuronal membranes, which are the source of the voltage-gated sodium channels.

Materials:

  • Whole rat brains (fresh or frozen)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 0.32 M sucrose

  • Protease Inhibitor Cocktail

  • Centrifuge (refrigerated)

  • Dounce homogenizer

Procedure:

  • Dissect and weigh whole rat brains on ice.

  • Add 10 volumes (w/v) of ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[12]

  • Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer (see Protocol 2).

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).[12]

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay determines the affinity (Kd) and density (Bmax) of (+)-[³H]Mephenytoin binding sites.[13][14]

Materials:

  • Rat brain membrane preparation (from Protocol 1)

  • (+)-[³H]Mephenytoin (radioligand)

  • Unlabeled Phenytoin (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)[12]

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of (+)-[³H]Mephenytoin in Assay Buffer, typically ranging from 0.1 to 50 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of radioligand for "Total Binding".

  • For "Non-specific Binding" (NSB), set up triplicate wells for each radioligand concentration, adding a high concentration of unlabeled Phenytoin (e.g., 10 µM) to each well.

  • To each well, add the following in order:

    • 50 µL of Assay Buffer (for Total Binding) or 50 µL of unlabeled Phenytoin (for NSB).

    • 50 µL of the corresponding (+)-[³H]Mephenytoin dilution.

    • 150 µL of the membrane preparation (e.g., 50-100 µg protein).[12]

  • The final assay volume is 250 µL.[12]

  • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation to reach equilibrium.[12]

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly three to four times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Binding Assay

This assay determines the affinity (Ki) of unlabeled test compounds by measuring their ability to compete with (+)-[³H]Mephenytoin for binding to the sodium channel.[13][15]

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds (e.g., Phenytoin, Carbamazepine) in Assay Buffer.

  • Prepare a solution of (+)-[³H]Mephenytoin in Assay Buffer at a fixed concentration, typically at or below its Kd value (e.g., 10 nM).

  • In a 96-well plate, add the following to triplicate wells:

    • 50 µL of the corresponding test compound dilution (or buffer for total binding).

    • 50 µL of the fixed concentration (+)-[³H]Mephenytoin solution.

    • 150 µL of the membrane preparation (50-100 µg protein).

  • Include wells for non-specific binding containing a high concentration of unlabeled (+)-Mephenytoin or Phenytoin (e.g., 10 µM).

  • Incubate, filter, and count the radioactivity as described in Protocol 2.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Rat Brain Tissue Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Discard Pellet Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Crude Membranes) Centrifuge2->Pellet Discard Supernatant Mix Incubate: Membranes + (+)-[3H]Mephenytoin + Competitor Pellet->Mix Filter Rapid Vacuum Filtration Mix->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Bmax, Ki) Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

G cluster_channel Voltage-Gated Sodium Channel Resting Resting State (Closed) Active Active State (Open) Resting->Active Depolarization Inactive Inactive State (Closed) Active->Inactive Inactivation Inactive->Resting Repolarization Block Stabilization of Inactive State Inactive->Block Mephenytoin (+)-[3H]Mephenytoin Mephenytoin->Inactive Mephenytoin->Block Block->Inactive Prevents return to Resting State Effect Reduced Neuronal Firing Block->Effect

Caption: Mechanism of action of (+)-Mephenytoin on sodium channels.

References

Application Notes and Protocols for Preclinical Pharmacokinetic and Pharmacodynamic Modeling of (+)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling of (+)-Mephenytoin, the R-enantiomer of mephenytoin (B154092). This document includes summaries of quantitative data, detailed experimental protocols for key preclinical assays, and visualizations of experimental workflows and metabolic pathways.

Introduction

(+)-Mephenytoin is an anticonvulsant compound belonging to the hydantoin (B18101) class.[1] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for its development as a potential therapeutic agent for epilepsy. Preclinical modeling in animal models, such as rats, provides essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in controlling seizures. These studies are fundamental for predicting human dosage regimens and therapeutic outcomes.

Pharmacokinetic Properties of (+)-Mephenytoin

Preclinical studies in rats have characterized the stereoselective disposition of mephenytoin's enantiomers. The pharmacokinetic parameters for (+)-Mephenytoin (R-mephenytoin) have been determined following intravenous administration of the racemic mixture.

Table 1: Pharmacokinetic Parameters of Mephenytoin Enantiomers in Rats [2]

Parameter(+)-Mephenytoin (R-enantiomer)(S)-Mephenytoin
Clearance (ml/hr) 171 ± 58110 ± 37
Volume of Distribution (ml) 325 ± 75359 ± 72

Data are presented as mean ± SD.

The clearance of (+)-Mephenytoin (R-mephenytoin) is significantly greater than that of the S-enantiomer in rats.[2] This stereoselective elimination is an important consideration in preclinical and clinical development.

Pharmacodynamic Properties of (+)-Mephenytoin: Anticonvulsant Activity

Table 2: Pharmacodynamic Parameters of Phenytoin (B1677684) in a Rat Cortical Stimulation Model [5]

ParameterValue
Vmax (µ g/min ) 386 ± 31
Km (µg/ml) 15.4 ± 2.2
ke0 (min⁻¹) 0.108
EC50 (µg/ml) for EEG effect 12.5 ± 1.3

These parameters for phenytoin provide a reference for the expected pharmacodynamic profile of (+)-Mephenytoin.

Experimental Protocols

Protocol 1: Intravenous Administration and Pharmacokinetic Sampling in Rats

This protocol describes the procedure for intravenous administration of mephenytoin and subsequent blood sampling for pharmacokinetic analysis, based on methodologies used in preclinical rodent studies.[2]

Materials:

  • Racemic mephenytoin or (+)-Mephenytoin

  • Vehicle (e.g., 50% polyethylene (B3416737) glycol 400/50% saline)[2]

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Catheters for intravenous administration (e.g., jugular vein)

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., HPLC)

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically implant a catheter into the jugular vein for drug administration and/or blood sampling. Allow for a recovery period after surgery.

  • Drug Preparation: Dissolve the mephenytoin compound in the chosen vehicle to the desired concentration.

  • Drug Administration: Administer a bolus intravenous dose of the mephenytoin solution via the implanted catheter.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of (+)-Mephenytoin using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Rats

The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of new compounds.[3][4] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4]

Materials:

  • Electroconvulsive device

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)[4]

  • Electrode solution (e.g., 0.9% saline)[4]

  • Test compound ((+)-Mephenytoin) and vehicle

  • Positive control (e.g., Phenytoin)

  • Male Sprague-Dawley rats (100-150 g)[3][6]

Procedure:

  • Animal Acclimatization: Allow rats to acclimate to the laboratory environment for at least a week before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., oral gavage or intraperitoneal injection). Dosing should occur at a predetermined time before the MES induction to coincide with the peak effect of the drug.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each rat. After a few moments, place the corneal electrodes on the eyes.[4]

  • Induction of Seizure: Deliver a suprathreshold electrical stimulus (e.g., 150 mA for rats, 60 Hz for 0.2 seconds).[4]

  • Observation and Scoring: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. For dose-response analysis, use multiple dose levels to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[7]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling_analysis Sampling and Analysis animal_acclimatization Animal Acclimatization surgery Catheter Implantation animal_acclimatization->surgery recovery Recovery surgery->recovery drug_prep Drug Preparation iv_admin Intravenous Administration drug_prep->iv_admin blood_sampling Blood Sampling iv_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation hplc_analysis HPLC Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis

Caption: Workflow for a preclinical pharmacokinetic study of (+)-Mephenytoin in rats.

Experimental Workflow for Pharmacodynamic (MES) Analysis

G animal_prep Animal Acclimatization grouping Grouping (Vehicle, Control, Test) animal_prep->grouping drug_admin Compound Administration grouping->drug_admin seizure_induction Maximal Electroshock (MES) Induction drug_admin->seizure_induction observation Observation of Tonic Hindlimb Extension seizure_induction->observation data_analysis Data Analysis (% Protection, ED50) observation->data_analysis

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Metabolic Pathway of Mephenytoin

Mephenytoin undergoes stereoselective metabolism primarily by cytochrome P450 enzymes. The S-enantiomer is hydroxylated by CYP2C19, while the R-enantiomer ((+)-Mephenytoin) is N-demethylated.[1]

G cluster_enantiomers racemic_mephenytoin Racemic Mephenytoin s_mephenytoin (S)-Mephenytoin racemic_mephenytoin->s_mephenytoin r_mephenytoin (+)-Mephenytoin (R-Mephenytoin) racemic_mephenytoin->r_mephenytoin cyp2c19 CYP2C19 s_mephenytoin->cyp2c19 n_demethylation N-demethylation r_mephenytoin->n_demethylation p_hydroxy_mephenytoin p-hydroxy-mephenytoin (inactive) cyp2c19->p_hydroxy_mephenytoin nirvanol Nirvanol (active metabolite) n_demethylation->nirvanol

Caption: Stereoselective metabolism of mephenytoin enantiomers.

References

Application Notes and Protocols for High-Throughput Screening of (+)-Mephenytoin Analogues as CYP2C19 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide detailed protocols and comparative data for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of Cytochrome P450 2C19 (CYP2C19) using (+)-Mephenytoin as a probe substrate. The primary metabolic reaction monitored is the 4'-hydroxylation of (S)-mephenytoin, the active enantiomer of (+)-Mephenytoin, to 4'-hydroxymephenytoin. Given that CYP2C19 is a key enzyme in the metabolism of numerous drugs, screening for its inhibitors is a critical step in drug discovery to foresee potential drug-drug interactions (DDIs).[1]

Introduction to (+)-Mephenytoin and CYP2C19

(+)-Mephenytoin is a hydantoin-class anticonvulsant.[2] Its metabolism is stereoselective, with the (S)-enantiomer being extensively metabolized by CYP2C19 to 4'-hydroxymephenytoin.[3] This makes (S)-mephenytoin a specific probe substrate for assessing CYP2C19 activity.[4] Genetic polymorphisms in the CYP2C19 gene can lead to significant variations in metabolic capacity among individuals, making the characterization of new chemical entities as potential inhibitors of this enzyme particularly important.

Comparative Analysis of HTS Assay Formats

A variety of HTS platforms are available for assessing CYP2C19 inhibition. The selection of an appropriate assay format depends on factors such as the required throughput, sensitivity, cost, and available instrumentation. The following table summarizes key quantitative parameters for different methodologies.

Parameter Fluorescence-Based Assay Luminescence-Based Assay LC-MS/MS-Based Assay
Principle Detection of a fluorescent product generated from a pro-fluorescent substrate.Detection of light produced from a luciferin-based substrate following enzymatic activity.Direct quantification of the metabolite (4'-hydroxymephenytoin).
Throughput High (384-well and 1536-well formats).High (384-well and 1536-well formats).[5][6]Medium to High (96-well and 384-well formats).[4]
Sensitivity High.Very High.[6]Very High.[7]
Known Inhibitor IC50 (Ticlopidine) ~0.3 µM[8]Varies with substrate and assay conditions.Varies, generally in the low µM range.
Z'-factor Typically > 0.5.[9]Typically > 0.8.[6]Not typically used; assay performance is assessed by other validation parameters.
Lower Limit of Quantification (LLOQ) Not directly applicable; signal-to-background is key.Not directly applicable; signal-to-background is key.As low as 20 ng/mL for 4'-hydroxymephenytoin.[7]
Excitation/Emission (nm) Ex/Em = 406/468 nm for some fluorogenic substrates.[10]Not applicable.Not applicable.
Advantages Cost-effective, rapid, and amenable to miniaturization.[11][12]High sensitivity, low background, and reduced interference from fluorescent compounds.[12]High specificity and direct measurement of the metabolite.[7]
Disadvantages Potential for interference from fluorescent test compounds.[12]Can be more expensive than fluorescence-based assays.Lower throughput and requires specialized equipment.

Signaling and Metabolic Pathways

The primary mechanism of action of mephenytoin (B154092) is understood to be the blockage of voltage-dependent sodium channels in neurons, which helps to limit the repetitive firing of action potentials.[13] However, for the purpose of this screening assay, the focus is on the metabolic pathway of (+)-Mephenytoin, which is predominantly mediated by CYP2C19.

Mephenytoin_Metabolism Mephenytoin (+)-Mephenytoin CYP2C19 CYP2C19 Mephenytoin->CYP2C19 Hydroxymephenytoin 4'-Hydroxymephenytoin CYP2C19->Hydroxymephenytoin Hydroxylation Inhibitor Analogues (Potential Inhibitors) Inhibitor->CYP2C19

Metabolism of (+)-Mephenytoin by CYP2C19 and its inhibition.

Experimental Workflow

The general workflow for a high-throughput screening assay to identify inhibitors of (+)-Mephenytoin metabolism involves several key steps, from preparation of reagents to data analysis.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plates 1. Prepare Compound Plates (Analogues & Controls) Incubation 4. Add Compounds & Incubate Compound_Plates->Incubation Reagent_Mix 2. Prepare Reagent Mix (CYP2C19, Substrate, Buffer) Dispensing 3. Dispense Reagent Mix to Assay Plates Reagent_Mix->Dispensing Dispensing->Incubation Reaction_Start 5. Initiate Reaction (e.g., add NADPH) Incubation->Reaction_Start Reaction_Stop 6. Stop Reaction Reaction_Start->Reaction_Stop Signal_Detection 7. Read Signal (Fluorescence/Luminescence/Mass Spec) Reaction_Stop->Signal_Detection Data_Analysis 8. Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in chiral HPLC of (+)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chiral High-Performance Liquid Chromatography (HPLC) analysis of (+)-Mephenytoin.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good peak shape crucial for the chiral separation of Mephenytoin (B154092)?

A1: A symmetrical, sharp peak (a Gaussian peak) is essential for accurate and reproducible quantification.[1] Poor peak shapes, such as tailing, fronting, or broadening, can lead to inaccurate integration, decreased resolution between the S- and R-enantiomers, and unreliable analytical results.[2] This is particularly important for Mephenytoin, as its metabolism is stereoselective, making the accurate measurement of the S/R ratio critical for pharmacokinetic and pharmacogenomic studies.[3]

Q2: What are the most common peak shape problems in chiral HPLC?

A2: The most common issues are peak tailing (asymmetrical peak with a stretched trailing edge), peak fronting (asymmetrical peak with a stretched leading edge), and peak broadening (wider peaks leading to poor resolution).[1][4][5] Each of these problems can have multiple causes related to the instrument, the column, or the chemical interactions between the analyte, mobile phase, and stationary phase.[2][4]

Q3: What type of chiral stationary phases (CSPs) are typically used for Mephenytoin separation?

A3: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) and protein-based columns (e.g., Chiral-AGP) are frequently used due to their different chiral recognition mechanisms.[3][6] Cyclodextrin-based CSPs or using cyclodextrin (B1172386) as a mobile phase additive are also effective methods for separating Mephenytoin enantiomers.[3][7][8] The selection of the appropriate CSP is the most critical first step in method development.[6]

Troubleshooting Guide: Poor Peak Shape

This guide addresses the most common peak shape abnormalities encountered during the chiral HPLC analysis of (+)-Mephenytoin.

General Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and resolving peak shape issues.

G Start Observe Poor Peak Shape (Tailing, Fronting, Broadening) CheckSystem 1. Check HPLC System - Leaks? - Extra-column volume? - Stable temperature/flow rate? Start->CheckSystem CheckMethod 2. Review Method Parameters - Mobile phase prep? - Sample solvent mismatch? - Column equilibration? CheckSystem->CheckMethod Tailing Peak Tailing CheckMethod->Tailing Tailing Fronting Peak Fronting CheckMethod->Fronting Fronting Broadening Peak Broadening CheckMethod->Broadening Broadening SolveTailing Follow Tailing Troubleshooting Path Tailing->SolveTailing SolveFronting Follow Fronting Troubleshooting Path Fronting->SolveFronting SolveBroadening Follow Broadening Troubleshooting Path Broadening->SolveBroadening End Achieve Symmetrical Peak SolveTailing->End SolveFronting->End SolveBroadening->End

Caption: A systematic workflow for troubleshooting poor peak shape in HPLC.

Issue 1: Peak Tailing

Peak tailing is observed when the back half of the peak is wider than the front half.

Q: My (+)-Mephenytoin peak is tailing. What are the likely causes and solutions?

A: Peak tailing for a basic compound like Mephenytoin is often caused by secondary interactions with the stationary phase, column contamination, or issues with the mobile phase pH.[1][2][3]

G Start Peak Tailing Observed Cause1 Possible Cause: Secondary Interactions (e.g., silanol (B1196071) groups) Start->Cause1 Cause2 Possible Cause: Column Contamination or Degradation Start->Cause2 Cause3 Possible Cause: Extra-Column Volume Start->Cause3 Solution1a Add Basic Modifier (e.g., 0.1-0.2% Triethylamine (B128534) or Diethylamine) Cause1->Solution1a Solution1b Increase Buffer Concentration Cause1->Solution1b Solution1c Adjust Mobile Phase pH away from analyte pKa Cause1->Solution1c Solution2a Flush Column with Strong Solvent Cause2->Solution2a Solution2b Use a Guard Column Solution2a->Solution2b Solution2c Replace Column Solution2b->Solution2c Solution3 Minimize Tubing Length/Diameter & Check Fittings Cause3->Solution3

Caption: Decision tree for troubleshooting peak tailing.

Detailed Solutions for Peak Tailing:
  • Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) support of the stationary phase can interact strongly with basic analytes like Mephenytoin, causing tailing.[1][2]

    • Solution: Add a basic modifier to the mobile phase, such as 0.1-0.2% triethylamine (TEA) or diethylamine (B46881) (DEA), to mask these active sites.[9][10][11] Increasing the buffer concentration in the mobile phase can also help improve peak shape.[3]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[3][12]

    • Solution: Flush the column with a strong solvent (refer to manufacturer's guidelines).[3] Using a guard column is highly recommended to protect the analytical column from contaminants.[3][13] If the problem persists after cleaning, the column may be degraded and require replacement.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to tailing.[1]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Mephenytoin to ensure it is in a single ionic state.[3]

  • Extra-Column Effects: Excessive volume from long or wide tubing between the injector, column, and detector can cause peak dispersion and tailing.[12][14]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volume.[14]

Issue 2: Peak Fronting

Peak fronting, where the front of the peak is sloped, is typically a sign of column overloading or solvent incompatibility.

Q: My (+)-Mephenytoin peak is fronting. What should I do?

A: Peak fronting is most commonly caused by injecting too much sample (mass overload) or dissolving the sample in a solvent that is much stronger than the mobile phase.[5][15][16]

G Start Peak Fronting Observed Cause1 Possible Cause: Sample Overload (Mass or Volume) Start->Cause1 Cause2 Possible Cause: Sample Solvent Stronger than Mobile Phase Start->Cause2 Cause3 Possible Cause: Column Degradation (e.g., Bed Collapse) Start->Cause3 Solution1a Reduce Sample Concentration Cause1->Solution1a Solution1b Decrease Injection Volume Cause1->Solution1b Solution2 Dissolve Sample in Mobile Phase or a Weaker Solvent Cause2->Solution2 Solution3 Try a New Column Cause3->Solution3

Caption: Decision tree for troubleshooting peak fronting.

Detailed Solutions for Peak Fronting:
  • Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to fronting.[15][16]

    • Solution: Systematically reduce the sample concentration or decrease the injection volume.[16][17]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent with a stronger elution strength than the mobile phase, the analyte band will spread and distort as it enters the column.[15][18]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[19] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Column Packing Issues: Physical degradation of the column bed, such as a collapse or void at the inlet, can disrupt the flow path and cause fronting.[4][15]

    • Solution: If other solutions fail, the issue may be with the column itself. Try a new, validated column to see if the problem is resolved.[19]

Issue 3: Peak Broadening & Poor Resolution

Broad peaks reduce the resolution (Rs) between the (+)- and (-)-enantiomers, making quantification difficult.

Q: My Mephenytoin enantiomer peaks are broad and poorly resolved (Rs < 1.5). How can I improve this?

A: Peak broadening can result from suboptimal mobile phase composition, incorrect flow rate, or inappropriate temperature.[3][20] Chiral separations are highly sensitive to these parameters.[21][22]

Detailed Solutions for Peak Broadening:
  • Suboptimal Mobile Phase: The composition of the mobile phase is a critical factor for achieving selectivity in chiral separations.[23]

    • Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol, isopropanol).[3] A lower percentage of the organic modifier generally increases retention and can improve resolution, but may also lead to broader peaks if not optimized.[3]

  • Inappropriate Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral chromatography, as this allows more time for the enantiomers to interact with the CSP.[14][24]

    • Solution: Try reducing the flow rate. For a 4.6 mm ID column, a flow rate of 1.0 mL/min is a common starting point, but optimization may require reducing it to 0.5 mL/min or lower.[21]

  • Column Temperature: Temperature has a complex and often unpredictable effect on chiral separations, influencing the thermodynamics of the interaction between the analyte and the CSP.[21][22]

    • Solution: Experiment with different column temperatures. In many cases, decreasing the temperature (e.g., from 40°C to 15°C) can enhance enantioselectivity and improve resolution.[3] However, sometimes an increase in temperature can improve peak efficiency.[25] It is a valuable parameter to screen.[21]

  • Column Contamination or Aging: A contaminated or old column will lose efficiency, resulting in broader peaks.[4][19]

    • Solution: Implement a regular column cleaning protocol. If performance does not improve, the column may need to be replaced.[26]

Data Presentation: HPLC Method Parameters

The following table summarizes typical parameters used in the chiral separation of Mephenytoin and its metabolites, providing a starting point for method development and troubleshooting.

ParameterMethod 1 (Urine)[9]Method 2 (Plasma/Urine)[3]Method 3 (Urine)[7]
Stationary Phase Chiral Column (5 µm)Chiral alpha(1)-acid glycoprotein (B1211001) (AGP)Supelcosil LC-8 (C8)
Mobile Phase Acetonitrile:Water (14:86, v/v)Acetonitrile and 10 mM Ammonium (B1175870) Acetate (B1210297)Methanol and 0.1 M Acetate Buffer
Additive(s) 0.1% Acetic Acid & 0.2% Triethylamine-Beta-cyclodextrin (B164692)
Flow Rate 0.9 mL/min0.8 mL/minNot Specified
Temperature Not Specified25°CNot Specified
Detection UV at 207 nmLC-MS/MS (ESI)UV

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization
  • Prepare Mobile Phase Components: Prepare separate, filtered, and degassed stock solutions of your aqueous phase (e.g., 10 mM ammonium acetate buffer) and your organic modifier (e.g., HPLC-grade acetonitrile). If required, prepare a third stock of the organic modifier containing an additive (e.g., acetonitrile with 0.2% TEA).

  • Establish a Starting Condition: Begin with a mobile phase composition from a known method, for example, 10% Acetonitrile / 90% Aqueous Buffer.

  • Equilibrate the System: Pump the starting mobile phase through the entire HPLC system, including the column, for at least 30-60 minutes or until a stable baseline is achieved.[13]

  • Inject Standard: Inject a standard solution of racemic Mephenytoin and record the chromatogram.

  • Vary Organic Modifier: Increase the percentage of the organic modifier in small increments (e.g., 2-5%). For each new composition, ensure the column is fully equilibrated before injecting the standard.

  • Evaluate Results: Analyze the chromatograms for changes in retention time, resolution, and peak shape (tailing factor, asymmetry).

  • Optimize Additive Concentration: Once a promising organic/aqueous ratio is found, if peak tailing is still present, systematically vary the concentration of the basic additive (e.g., 0.05%, 0.1%, 0.2% TEA) to find the optimal level that improves peak shape without compromising resolution.

Protocol 2: Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Consult Manufacturer's Guide: Always refer to the specific column's instruction manual for compatible flushing solvents. Using incompatible solvents can irreversibly damage the chiral stationary phase.[13][26]

  • Flush with Mobile Phase (No Buffer): Flush the column with a mixture of the mobile phase organic and aqueous components without any salts or buffers (e.g., Methanol/Water) for 10-15 column volumes.

  • Flush with Strong Solvent: For polysaccharide-based columns, a common strong solvent is isopropanol (B130326) or ethanol.[26] For immobilized CSPs, stronger solvents like THF or DMF may be permissible, but this must be confirmed with the manufacturer.[26] Flush with the recommended strong solvent for 15-20 column volumes.

  • Re-equilibrate: Flush the column with the mobile phase (including buffer) at a low flow rate, gradually increasing to the analytical flow rate. Equilibrate for an extended period (1-2 hours) until the baseline is stable before re-injecting a standard to assess performance.

References

Optimizing incubation time for (+)-Mephenytoin in vitro metabolism assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for In Vitro Metabolism Assays. This guide provides troubleshooting advice and frequently asked questions to help you optimize the incubation time for (+)-Mephenytoin metabolism studies.

This section addresses common issues encountered during in vitro metabolism assays with (+)-Mephenytoin.

Issue Possible Cause Troubleshooting Steps
Low or No Metabolite (4'-Hydroxymephenytoin) Formation Inactive Enzyme Source (e.g., Human Liver Microsomes - HLM)1. Verify the activity of the HLM lot with a known CYP2C19 substrate. 2. Ensure proper storage of HLM at -80°C and avoid repeated freeze-thaw cycles.[1]
Missing or Degraded Cofactors1. Prepare the NADPH regenerating system fresh before each experiment.[2][3] 2. Ensure all components of the regenerating system are correctly added to the incubation mixture.[2][3]
Suboptimal Incubation Time1. The reaction may not have proceeded long enough. Perform a time-course experiment (e.g., 0, 5, 10, 20, 30, 60 minutes) to determine the linear range of metabolite formation.[4][5]
Incorrect pH or Temperature1. Confirm the pH of the potassium phosphate (B84403) buffer is 7.4.[2] 2. Ensure the incubator is maintained at a constant 37°C.[2][3]
High Variability Between Replicates Inconsistent Pipetting1. Use calibrated pipettes and ensure proper technique, especially when adding small volumes of enzyme or substrate.
Non-uniform Incubation Conditions1. Ensure all reaction tubes or wells are evenly heated in the incubator. 2. Stagger the addition of the starting reagent (e.g., NADPH) and the stopping reagent to maintain consistent incubation times for all samples.
Sample Processing Errors1. Ensure thorough mixing after adding the termination solution (e.g., ice-cold acetonitrile) to completely stop the reaction.[2] 2. Ensure complete protein precipitation by centrifuging at a sufficient speed and duration before analyzing the supernatant.[3]
Non-Linear Metabolite Formation Over Time Substrate Depletion1. If the reaction rate decreases over time, the initial substrate concentration may be too low. Ensure the substrate concentration is not significantly depleted (e.g., less than 20% consumed) during the incubation.[5]
Enzyme Instability1. The enzyme (CYP2C19) may lose activity over longer incubation periods. Determine the time frame during which metabolite formation is linear.[6]
Product Inhibition1. The formed metabolite (4'-hydroxymephenytoin) might be inhibiting the enzyme. This is less common but can be investigated with specific experimental designs.
Unexpected Metabolites Detected Contamination of Substrate or Reagents1. Run a blank incubation (without enzyme or without substrate) to check for interfering peaks in your analytical method.[3]
Further Metabolism of 4'-Hydroxymephenytoin1. 4'-hydroxymephenytoin can undergo further conjugation (e.g., glucuronidation).[1][7] Using human liver microsomes, which contain UDP-glucuronosyltransferases, this is a possibility.
Non-specific Metabolism1. While CYP2C19 is the primary enzyme for 4'-hydroxylation of (S)-mephenytoin, other CYPs like CYP1A2 might contribute to a lesser extent.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for (+)-Mephenytoin metabolism?

A1: The primary enzyme responsible for the stereoselective 4'-hydroxylation of the S-enantiomer of mephenytoin (B154092) is Cytochrome P450 2C19 (CYP2C19).[2][8] This metabolic pathway is the main determinant of the drug's clearance.[2]

Q2: What is a typical incubation time for a (+)-Mephenytoin metabolism assay?

A2: Typical incubation times range from 10 to 60 minutes.[2][4] However, it is crucial to determine the optimal incubation time for your specific experimental conditions by ensuring the reaction is within the linear range of metabolite formation with respect to time and protein concentration.[5][6]

Q3: Why is it important to ensure the reaction is in the linear range?

A3: To accurately calculate the rate of metabolism (velocity), the formation of the metabolite must be linear with time and protein concentration.[6] If the reaction proceeds for too long, factors like substrate depletion or enzyme instability can cause the reaction rate to slow down, leading to an underestimation of the true initial velocity.

Q4: What are typical concentrations for human liver microsomes and (+)-Mephenytoin in the assay?

A4: Typical human liver microsomal protein concentrations range from 0.1 to 0.5 mg/mL.[2][3][4] (+)-Mephenytoin substrate concentrations can vary widely depending on the goal of the experiment (e.g., 1-500 µM for kinetic studies).[2] For single-point inhibition assays, the substrate concentration is often set near its Km value.[5][11]

Q5: What components are essential in the incubation mixture?

A5: A typical incubation mixture includes:

  • Human liver microsomes (enzyme source).[2]

  • (+)-Mephenytoin (substrate).[2]

  • An NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) to provide the necessary cofactor for CYP enzyme activity.[2][3]

  • Potassium phosphate buffer (typically pH 7.4) to maintain a physiological pH.[2]

Q6: How should the reaction be started and stopped?

A6: The reaction is typically pre-incubated at 37°C for a few minutes before being initiated by the addition of the NADPH regenerating system.[2][3] To terminate the reaction, an ice-cold organic solvent, such as acetonitrile (B52724), is added. This stops the enzymatic activity and precipitates the proteins.[2][3]

Experimental Protocols

Protocol 1: Determining the Linearity of Metabolite Formation Over Time

This protocol outlines the procedure to find the optimal incubation time for your assay.

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • NADPH Regenerating System: Prepare a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer.

    • Substrate Stock Solution: Prepare a concentrated stock of (+)-Mephenytoin in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Enzyme Suspension: Dilute human liver microsomes to the desired concentration (e.g., 0.2 mg/mL) in phosphate buffer.

    • Termination Solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[3]

  • Incubation Setup:

    • In separate microcentrifuge tubes, combine the phosphate buffer, human liver microsome suspension, and (+)-Mephenytoin working solution.

    • Pre-incubate the tubes at 37°C for 5 minutes.[2]

  • Initiate and Time the Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to each tube at staggered intervals (e.g., every 30 seconds).

    • Incubate each tube at 37°C for a specific time point (e.g., 0, 5, 10, 15, 20, 30, and 60 minutes).[4]

  • Terminate the Reaction:

    • At the end of each designated incubation time, add the termination solution to the corresponding tube to stop the reaction.

  • Sample Processing:

    • Vortex the tubes to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated protein (e.g., at 3000 x g for 10 minutes at 4°C).[3]

  • Analysis:

    • Transfer the supernatant to an analysis plate or vials.

    • Quantify the amount of 4'-hydroxymephenytoin formed using a validated LC-MS/MS or HPLC method.[2]

  • Data Analysis:

    • Plot the concentration of 4'-hydroxymephenytoin formed against the incubation time.

    • Identify the time range where the relationship is linear. The optimal incubation time for future experiments should be chosen from within this linear range.

Data Presentation

Table 1: Typical Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation
Enzyme SourceKm (µM)Vmax (nmol/min/nmol CYP or nmol/mg/h)Reference
Recombinant human CYP2C1915.5 ± 1.1Not Specified[3]
Human Liver Microsomes50.8 - 51.61.0 - 13.9 nmol/mg/h[10]
Human Liver Microsomes59 - 143Not Specified[12]
Table 2: Recommended Incubation Conditions for Linearity Check
ParameterRecommended Range/ValueNotes
Incubation Time Points 0, 5, 10, 15, 20, 30, 60 minTo determine the linear range of the reaction.[4]
Microsomal Protein Conc. 0.1 - 0.5 mg/mLTo ensure sufficient enzyme activity without being excessive.[2][3]
(+)-Mephenytoin Conc. Approx. Km value (e.g., 40 µM)Ensures the reaction is sensitive to inhibitors and proceeds at a measurable rate.[5]
Incubation Temperature 37°CPhysiological temperature for optimal enzyme activity.[2]
Buffer pH 7.4Mimics physiological conditions.[2]

Visualizations

Mephenytoin_Metabolism Mephenytoin (+)-Mephenytoin Metabolite 4'-Hydroxymephenytoin Mephenytoin->Metabolite 4'-Hydroxylation Enzyme CYP2C19 (in Human Liver Microsomes) Enzyme->Mephenytoin Cofactor NADPH Cofactor->Enzyme

Caption: Metabolic pathway of (+)-Mephenytoin to 4'-Hydroxymephenytoin catalyzed by CYP2C19.

Incubation_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, HLM) setup_tubes Set up Incubation Tubes prep_reagents->setup_tubes pre_incubate Pre-incubate at 37°C (5 min) setup_tubes->pre_incubate initiate Initiate with NADPH (Staggered Start) pre_incubate->initiate incubate Incubate for Various Times (0-60 min) initiate->incubate terminate Terminate with Acetonitrile (Staggered Stop) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze plot Plot Metabolite vs. Time analyze->plot determine_linear Determine Linear Range plot->determine_linear

Caption: Workflow for optimizing incubation time in a (+)-Mephenytoin in vitro metabolism assay.

References

Technical Support Center: Analysis of (+)-Mephenytoin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (+)-Mephenytoin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of (+)-Mephenytoin?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as (+)-Mephenytoin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification, affecting the precision, accuracy, and sensitivity of the assay.[1][2][3] In the analysis of (+)-Mephenytoin from biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[1]

Q2: What are the common signs of matrix effects in my (+)-Mephenytoin LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of the analyte response between different samples.[1]

  • Inaccurate results, evidenced by poor recovery or deviation from expected concentrations.[1]

  • A significant difference in the slope of calibration curves prepared in a neat solvent versus those prepared in the biological matrix.[1]

  • A drop or rise in the baseline signal of a post-column infusion experiment when a blank matrix extract is injected.[1][2]

Q3: How can I quantitatively assess matrix effects for (+)-Mephenytoin analysis?

A3: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of (+)-Mephenytoin in a solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of (+)-Mephenytoin after the extraction process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100 [1]

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for (+)-Mephenytoin?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard, such as (+)-Mephenytoin-d3, is the most effective choice.[4][5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, thereby improving the accuracy and precision of the quantification.[4][7]

Troubleshooting Guides

Problem 1: Significant Ion Suppression for (+)-Mephenytoin

This is a common issue in LC-MS/MS bioanalysis, particularly with complex matrices like plasma and urine.[1]

Troubleshooting Workflow for Ion Suppression

cluster_solutions1 Solutions for Insufficient Removal cluster_solutions2 Solutions for Co-elution start Significant Ion Suppression Observed cause1 Cause: Insufficient Removal of Matrix Components start->cause1 cause2 Cause: Co-elution of Matrix Components with (+)-Mephenytoin start->cause2 solution1a Optimize Protein Precipitation (PPT) cause1->solution1a solution1b Implement Liquid-Liquid Extraction (LLE) cause1->solution1b solution1c Utilize Solid-Phase Extraction (SPE) cause1->solution1c solution1d Employ Phospholipid Removal Plates cause1->solution1d solution2a Modify Chromatographic Gradient cause2->solution2a solution2b Change Analytical Column cause2->solution2b solution2c Dilute the Sample cause2->solution2c

Caption: Troubleshooting workflow for ion suppression.

  • Cause: Insufficient removal of matrix components during sample preparation.

    • Solution 1: Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing interfering phospholipids.[1] If using PPT, ensure complete precipitation and centrifugation.

    • Solution 2: Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[1][8] Optimize the extraction solvent to selectively extract (+)-Mephenytoin while leaving interfering components in the aqueous phase.

    • Solution 3: Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[1] Use a sorbent that strongly retains (+)-Mephenytoin, allowing for thorough washing of interfering components before elution.

    • Solution 4: Phospholipid Removal Plates: Specialized plates, such as HybridSPE-Phospholipid, use zirconia-coated silica (B1680970) to selectively remove phospholipids, a major source of matrix effects.[9]

  • Cause: Co-elution of matrix components with (+)-Mephenytoin.

    • Solution 1: Modify the chromatographic gradient: Increase the separation between the analyte and interfering peaks by adjusting the mobile phase composition and gradient slope.[1][2]

    • Solution 2: Change the analytical column: A column with a different stationary phase chemistry (e.g., C8 vs. C18, or a phenyl-hexyl column) can alter the retention of both the analyte and matrix components, improving separation.[1]

    • Solution 3: Dilute the sample: A simple dilution of the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering components, thereby minimizing matrix effects.[1][2] However, ensure that the diluted concentration of (+)-Mephenytoin is still above the lower limit of quantification (LLOQ).

Problem 2: Low and Variable Recovery of (+)-Mephenytoin

Low and variable recovery can be a result of both inefficient extraction and matrix effects.[1]

Troubleshooting Workflow for Low Recovery

cluster_solutions1 Solutions for Inefficient Extraction cluster_solutions2 Solutions for Apparent Low Recovery cluster_solutions3 Solutions for Analyte Degradation start Low and Variable Recovery cause1 Cause: Inefficient Extraction of (+)-Mephenytoin start->cause1 cause2 Cause: Ion Suppression Leading to Apparent Low Recovery start->cause2 cause3 Cause: Analyte Degradation start->cause3 solution1a Optimize LLE Conditions (Solvent, pH) cause1->solution1a solution1b Optimize SPE Conditions (Sorbent, Wash, Elution) cause1->solution1b solution2a Assess Matrix Effects Separately cause2->solution2a solution3a Investigate Analyte Stability cause3->solution3a

Caption: Troubleshooting workflow for low recovery.

  • Cause: Inefficient extraction of (+)-Mephenytoin from the matrix.

    • Solution: Optimize the extraction procedure.

      • For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to ensure optimal partitioning of (+)-Mephenytoin into the organic layer.[1]

      • For SPE: Ensure the sorbent is appropriate for the analyte's properties. Optimize the pH of the loading solution to maximize retention. Test different wash solvents to remove interferences without eluting the analyte. Use a suitable elution solvent that ensures complete recovery of (+)-Mephenytoin.[1]

  • Cause: Ion suppression leading to an apparent low recovery.

    • Solution: Assess matrix effects separately from recovery. Use the post-extraction spike method described in FAQ 3 to determine if the low signal is due to ion suppression rather than poor extraction.[1] If significant suppression is observed, follow the troubleshooting steps for ion suppression.

  • Cause: Analyte degradation during sample processing.

    • Solution: Investigate analyte stability. Ensure that (+)-Mephenytoin is stable under the conditions used for sample preparation (e.g., temperature, pH).[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueRelative CostSpeedEffectiveness in Removing PhospholipidsPotential for Ion Suppression
Protein Precipitation (PPT) LowFastLowHigh
Liquid-Liquid Extraction (LLE) ModerateModerateModerateModerate
Solid-Phase Extraction (SPE) HighSlowHighLow
Phospholipid Removal Plates HighFastVery HighVery Low

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of (+)-Mephenytoin and the SIL-internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the same amount of (+)-Mephenytoin and SIL-internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with (+)-Mephenytoin and the SIL-internal standard before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100

    • RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the SIL-internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample containing the SIL-internal standard, add 50 µL of a buffer to adjust the pH (e.g., to make the mephenytoin (B154092) neutral).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • Load the pre-treated plasma sample (diluted with an acidic buffer) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering compounds.

  • Elute (+)-Mephenytoin with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

References

Improving the sensitivity of (+)-Mephenytoin detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of (+)-Mephenytoin in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Mephenytoin and why is its sensitive detection important?

A1: (+)-Mephenytoin, the S-enantiomer of Mephenytoin (B154092), is an anticonvulsant drug.[1] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C19.[2][3] Sensitive and specific quantification of (+)-Mephenytoin and its main metabolite, 4'-hydroxymephenytoin, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and for phenotyping individuals to determine their CYP2C19 metabolic activity.[2][3][4][5] Genetic variations in the CYP2C19 gene can lead to significant differences in drug metabolism, affecting efficacy and potential toxicity.[2]

Q2: What are the most common analytical methods for sensitive (+)-Mephenytoin detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and selective quantification of Mephenytoin and its metabolites in biological matrices like plasma, serum, and urine.[2][6][7][8][9][10][11] This technique offers high sensitivity and selectivity, allowing for accurate measurements even in complex samples.[2] Chiral chromatography techniques are necessary to separate the S-(+) and R-(-) enantiomers of Mephenytoin.[7][12]

Q3: What are the key challenges in the bioanalysis of (+)-Mephenytoin?

A3: Common challenges in (+)-Mephenytoin bioanalysis include:

  • Achieving sufficient sensitivity: Detecting low concentrations of the S-enantiomer, especially for accurately determining kinetic parameters, can be challenging, with some methods having a lower limit of quantification (LLOQ) greater than 1 ng/mL.[7]

  • Enantioselective separation: Differentiating between the S-(+) and R-(-) enantiomers requires specialized chiral chromatography methods.[7][12]

  • Matrix effects: Components in biological samples can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[13]

  • Cross-reactivity: In immunoassays, structural similarities between Mephenytoin, its metabolites (like Nirvanol (B14652) and 4'-hydroxymephenytoin), and their glucuronidated forms can lead to inaccurate quantification due to antibody cross-reactivity.[5]

  • Sample stability: The ratio of S/R-Mephenytoin in urine samples from extensive metabolizers can change during prolonged storage, potentially leading to incorrect phenotype classification.[14]

Troubleshooting Guides

Issue 1: Low or No Signal Detected in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Improper Sample Preparation Review the sample preparation protocol. Ensure complete protein precipitation and efficient extraction. For urine samples, consider enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.[4][6][7][15]
Suboptimal Mass Spectrometer Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., ion spray voltage, temperature).[16] Ensure the correct Multiple Reaction Monitoring (MRM) transitions are being used for (+)-Mephenytoin and its metabolites.[2][3]
Chromatographic Issues Check the LC column for degradation. Ensure the mobile phase composition is correct and has been freshly prepared.[17]
Analyte Instability Ensure proper storage of biological samples to prevent degradation.[14] Prepare fresh calibration standards.
Issue 2: High Variability Between Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise pipetting during sample preparation. Use an internal standard (e.g., Mephenytoin-d5) to account for variability in extraction and injection volume.[2][3]
Matrix Effects Evaluate for matrix effects by comparing the response of the analyte in the matrix to its response in a clean solvent. If significant matrix effects are present, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][13]
Carryover Inject a blank sample after a high-concentration sample to check for carryover in the autosampler and LC system.[17]
Issue 3: Inability to Separate Mephenytoin Enantiomers
Possible Cause Troubleshooting Step
Incorrect Column A chiral column is required for the separation of enantiomers.[7] Using a standard C18 column will not resolve the S-(+) and R-(-) forms.
Suboptimal Chiral Mobile Phase For reversed-phase columns, a chiral mobile phase additive like β-cyclodextrin can be used to achieve enantiomeric separation.[12] Optimize the concentration of the chiral additive.
Inappropriate Chromatographic Conditions Optimize the mobile phase composition, flow rate, and column temperature to improve chiral resolution.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of Mephenytoin and its metabolites.

Table 1: LC-MS/MS Method Performance for Mephenytoin and Metabolites

AnalyteMatrixLLOQLinearity RangeReference
MephenytoinUrine30 ng/mL15 - 10,000 ng/mL[6]
4'-hydroxymephenytoinUrine20 ng/mL15 - 10,000 ng/mL[6]
NirvanolUrine30 ng/mL15 - 10,000 ng/mL[6]
Phenytoin (B1677684)Plasma7.81 ng/mL7.81 - 250 ng/mL[10]
PhenytoinBrain Tissue23.4 ng/g23.4 - 750 ng/g[10]

Table 2: HPLC Method Performance for Phenytoin and Metabolite

AnalyteMatrixSensitivity RangeReference
PhenytoinPlasma0.4 - 4.0 µg/mL[18]
PhenytoinUrine0.1 - 1.0 µg/mL[18]
p-HPPHUrine0.1 - 1.2 µg/mL[18]

Experimental Protocols

Protocol 1: LC-MS/MS for Mephenytoin and Metabolites in Human Urine

This protocol is adapted from a method for the simultaneous quantification of Mephenytoin, 4'-hydroxymephenytoin, and Nirvanol in urine.[6]

1. Sample Preparation (Dilute-and-Shoot with Enzymatic Hydrolysis)

  • To 50 µL of urine, add a buffered β-glucuronidase solution.

  • Incubate the mixture at 37°C for 6 hours.

  • Add methanol (B129727) containing the internal standard (e.g., 4'-methoxymephenytoin).

  • Centrifuge to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Reversed-phase C18 column (e.g., 100 x 3 mm, 5 µm).[6]

  • Mobile Phase: A gradient of an organic phase (e.g., acetonitrile (B52724)/methanol 50:50) and an aqueous phase.[6]

  • Gradient: Increase the organic fraction from 10% to 90%.[6]

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Protein Precipitation for Mephenytoin Analysis in Plasma/Serum

This protocol is a common and rapid method for removing proteins from plasma or serum samples.[2]

1. Sample Preparation

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Mephenytoin-d5).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Mephenytoin_Metabolism Mephenytoin (+)-Mephenytoin Hydroxymephenytoin 4'-hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Hydroxylation (CYP2C19) Nirvanol Nirvanol Mephenytoin->Nirvanol N-demethylation LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Protein Precipitation or Solid-Phase Extraction AddIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC LC Separation (Chiral or C18) EvapRecon->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification MS->Quant Troubleshooting_Logic Start Low/No Signal CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckMS Optimize MS Parameters CheckSamplePrep->CheckMS No Issue Resolved Signal Improved CheckSamplePrep->Resolved Issue Found CheckLC Inspect LC System & Mobile Phase CheckMS->CheckLC No Issue CheckMS->Resolved Issue Found CheckLC->Resolved Issue Found NotResolved Issue Persists CheckLC->NotResolved No Issue

References

Strategies to reduce inter-assay variability in (+)-Mephenytoin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Mephenytoin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-assay variability and ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is inter-assay variability and why is it critical to control in (+)-Mephenytoin experiments?

Q2: What are the regulatory acceptance criteria for inter-assay variability?

A2: According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the inter-assay precision, measured as the coefficient of variation (CV), should not exceed 15%.[1][4][5] An exception is made for the Lower Limit of Quantification (LLOQ), where the CV should not exceed 20%.[1][5]

Q3: What is the primary metabolic pathway for (+)-Mephenytoin?

A3: (+)-Mephenytoin is extensively metabolized in the liver. The primary pathway is the stereoselective 4'-hydroxylation of the S-enantiomer to form 4'-hydroxymephenytoin.[6][7][8] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19.[6][9][10] Genetic variations in the CYP2C19 gene are a major source of inter-individual differences in mephenytoin (B154092) metabolism.[11][12][13] A secondary pathway involves N-demethylation to produce nirvanol (B14652).[7][14]

Q4: What are the most common analytical techniques for quantifying (+)-Mephenytoin and its metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the simultaneous quantification of mephenytoin and its metabolites in biological matrices like plasma and urine.[15] This technique offers high sensitivity and selectivity, which are necessary for accurately measuring the low concentrations typically found in biological samples.

Troubleshooting Guide: Reducing Inter-Assay Variability

This guide addresses specific issues that can lead to high inter-assay variability in your (+)-Mephenytoin experiments.

Q5: My inter-assay Coefficient of Variation (CV) is consistently above 15%. What are the most common causes?

A5: High inter-assay CV is often multifactorial. The primary areas to investigate are sample preparation, instrument performance, and reagent consistency. Inconsistent sample handling, such as variations in pipetting, extraction, or reconstitution, is a frequent cause.[16] Instrument-related issues can include fluctuations in the LC system's pressure, inconsistent injection volumes, or a dirty ion source in the mass spectrometer.[16][17] Finally, using reagents from different lots or of varying quality can also contribute to variability.[18]

Q6: I suspect matrix effects are impacting my results. How can I identify and mitigate them?

A6: Matrix effects occur when co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[19] To identify matrix effects, you can compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. Mitigation strategies include:

  • Improving Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.[19]

  • Using a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as Mephenytoin-d5, co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction during data analysis.[7]

  • Advanced Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove more interfering components.[20]

Q7: My internal standard (IS) response is fluctuating between runs. What should I investigate?

A7: Inconsistent internal standard response is a significant red flag. Potential causes include:

  • Sample Preparation Inconsistency: Errors in pipetting the IS solution, variable extraction recovery, or incomplete reconstitution of the dried extract can lead to different amounts of IS in the final sample.[16]

  • IS Stability: Ensure the internal standard is stable throughout the sample preparation process and in the final extract.

  • Autosampler Issues: Inconsistent injection volumes or air bubbles in the autosampler syringe can cause significant variability.[16]

  • Ion Source Instability: A dirty or unstable mass spectrometer ion source can lead to fluctuating signal intensity for both the analyte and the IS.[17]

Q8: Retention times for my analyte and internal standard are shifting from one run to the next. What could be the problem?

A8: Retention time shifts can compromise peak integration and analyte identification. Common causes include:

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition or pH can significantly affect retention times.[21] Always prepare fresh mobile phases and ensure accurate pH measurement.

  • Column Temperature: Fluctuations in the column oven temperature will affect retention. Ensure the column compartment is maintaining a stable temperature.[21]

  • Column Degradation: Over time, the stationary phase of the analytical column can degrade or become contaminated, leading to shifts in retention.[17] Regular use of guard columns and appropriate column flushing procedures can extend column life.[22]

  • LC System Pressure Fluctuations: Leaks in the LC system or problems with the pump can cause unstable flow rates, resulting in retention time variability.[17]

Data Summaries

Table 1: Regulatory Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Inter-Assay Precision (CV) ≤ 15% for Quality Control (QC) samples
≤ 20% for the Lower Limit of Quantification (LLOQ)
Inter-Assay Accuracy Mean concentration should be within ±15% of the nominal value for QC samples
Mean concentration should be within ±20% of the nominal value for the LLOQ

Source: Based on FDA and EMA guidelines.[1][4][5]

Table 2: Typical Performance Characteristics of a Validated UPLC-MS/MS Method for (+)-Mephenytoin and 4'-Hydroxymephenytoin in Human Plasma

Parameter(+)-Mephenytoin4'-Hydroxymephenytoin
Linearity Range 1 - 500 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-Assay Precision (%CV) < 10%< 12%
Inter-Assay Precision (%CV) < 11%< 13%
Accuracy (% of Nominal) 95 - 105%90 - 110%
Extraction Recovery > 85%> 80%

Note: These values are representative and may vary depending on the specific instrumentation and protocol used. Data compiled from multiple sources.[15][23][24]

Visual Guides

Metabolic Pathway

cluster_0 Metabolism of (+)-Mephenytoin Mephenytoin (+)-Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin (Major Metabolite) Mephenytoin->Hydroxymephenytoin CYP2C19 (Hydroxylation) Nirvanol Nirvanol (Minor Metabolite) Mephenytoin->Nirvanol Other CYPs (N-demethylation)

Caption: Primary metabolic pathways of (+)-Mephenytoin.

Experimental Workflow

cluster_workflow Quantification Workflow Sample 1. Plasma Sample Collection Spike 2. Spike with Internal Standard (e.g., Mephenytoin-d5) Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation) Spike->Prepare Analyze 4. UPLC-MS/MS Analysis Prepare->Analyze Process 5. Data Processing (Peak Integration) Analyze->Process Calculate 6. Concentration Calculation & Statistical Analysis Process->Calculate

Caption: General workflow for (+)-Mephenytoin quantification.

Troubleshooting Logic

cluster_troubleshooting Troubleshooting High Inter-Assay Variability Start Inter-Assay CV > 15%? Check_IS Review Internal Standard Performance Start->Check_IS Check_SamplePrep Evaluate Sample Preparation SOP Start->Check_SamplePrep Check_Reagents Verify Reagent Quality & Preparation Start->Check_Reagents Check_LC Inspect LC System (Pressure, Temp, Column) Check_SamplePrep->Check_LC Check_MS Check MS Performance (Calibration, Source) Check_LC->Check_MS End CV within acceptance criteria Check_MS->End

Caption: Logical workflow for troubleshooting variability.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma via Protein Precipitation

This protocol is suitable for the extraction of (+)-Mephenytoin and its metabolites for LC-MS/MS analysis.[6][7]

Materials:

  • Human plasma samples, stored at -80°C

  • (+)-Mephenytoin and 4'-Hydroxymephenytoin analytical standards

  • Stable isotope-labeled internal standard (e.g., Mephenytoin-d5) working solution

  • LC-MS grade acetonitrile (B52724), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 rpm and 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples at room temperature, then vortex gently to ensure homogeneity.[6]

  • In a clean microcentrifuge tube, add 100 µL of human plasma.

  • Spike the plasma with 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[6][7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[7]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Analysis of (+)-Mephenytoin

This protocol provides typical conditions for the analysis of (+)-Mephenytoin and 4'-Hydroxymephenytoin.[7][10]

Instrumentation:

  • UPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient from 10% to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Column re-equilibration at 10% B

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Typical MRM Transitions (Precursor Ion > Product Ion):

    • (+)-Mephenytoin: To be optimized based on specific instrument

    • 4'-Hydroxymephenytoin: To be optimized based on specific instrument

    • Mephenytoin-d5 (IS): To be optimized based on specific instrument

  • Source Parameters: Ion source gas, temperature, and voltages should be optimized for the specific instrument to achieve maximum signal intensity for the analytes.

References

Addressing solubility issues of (+)-Mephenytoin in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with (+)-Mephenytoin in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the general solubility of (+)-Mephenytoin?

A1: (+)-Mephenytoin is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1][2] For in vitro assays, it is common practice to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before further dilution into your aqueous assay buffer.[1][2]

Q2: I'm observing precipitation when I dilute my (+)-Mephenytoin DMSO stock solution into my aqueous buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the aqueous buffer cannot accommodate the high concentration of (+)-Mephenytoin that was soluble in the DMSO stock. Here are several troubleshooting strategies:

  • Reduce the final concentration of (+)-Mephenytoin: If your experimental design allows, lowering the final assay concentration may keep the compound in solution.

  • Decrease the percentage of DMSO in the final solution: While preparing serial dilutions, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect enzyme activity.[3][4]

  • Slowly add the stock solution to the buffer while vortexing: Instead of adding the buffer to the stock, add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer.[4][5] This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can sometimes help to increase the solubility of the compound during dilution. However, ensure this temperature is compatible with your assay components.

  • Utilize co-solvents or solubility enhancers: Incorporating co-solvents like ethanol or polyethylene (B3416737) glycol (PEG), or using cyclodextrins, can significantly improve the aqueous solubility of lipophilic compounds like (+)-Mephenytoin.

Q3: Can I use co-solvents to improve the solubility of (+)-Mephenytoin in my aqueous buffer?

A3: Yes, co-solvents can be an effective strategy. For the related compound phenytoin (B1677684), mixtures of water with ethanol or polyethylene glycol (PEG) have been shown to increase solubility.[6] It is crucial to optimize the concentration of the co-solvent to ensure it is compatible with your in vitro assay and does not interfere with the biological system you are studying.

Q4: What are cyclodextrins and can they help with (+)-Mephenytoin solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[7] Studies on the similar compound phenytoin have demonstrated that hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility.[8][9][10] This is a promising approach for (+)-Mephenytoin as well.

Q5: How does pH affect the solubility of (+)-Mephenytoin?

A5: The solubility of ionizable compounds is pH-dependent. Phenytoin, a weak acid, shows increased solubility at higher pH values.[11][12] Therefore, adjusting the pH of your aqueous buffer (if your experimental conditions permit) can be a tool to improve the solubility of (+)-Mephenytoin.

Q6: My in vitro assay uses cell culture medium containing serum. How might this affect the solubility of (+)-Mephenytoin?

A6: Serum proteins, such as albumin, can bind to lipophilic compounds. This binding can effectively increase the apparent solubility of the compound in the culture medium by keeping it in the aqueous phase.[13][14] However, it's important to consider that only the unbound fraction of the drug is typically available to interact with cells or enzymes.

Quantitative Data on Solubility

The following tables summarize the available quantitative solubility data for (+)-Mephenytoin and its metabolite, 4-Hydroxymephenytoin. Data for the closely related compound, phenytoin, is also provided as a reference.

Table 1: Solubility of (+)-Mephenytoin and Related Compounds in Various Solvents

CompoundSolventSolubility
(+)-MephenytoinEthanol~15-16 mg/mL[1][2]
DMSO~25 mg/mL[1][2]
Dimethyl formamide (B127407) (DMF)~25 mg/mL[1][2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
(±)4-HydroxymephenytoinEthanol~15 mg/mL[15]
DMSO~25 mg/mL[15]
Dimethyl formamide (DMF)~25 mg/mL[15]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[15]

Table 2: Effect of Co-solvents on Phenytoin Solubility (as a proxy for (+)-Mephenytoin)

Co-solventConcentration (% v/v in water)Approximate Phenytoin Solubility (mg/mL)
Ethanol90>6.0
Polyethylene Glycol 400 (PEG 400)80~26.7

Data for phenytoin is extrapolated from studies on its solubility in water-cosolvent mixtures.[6][16]

Experimental Protocols

Protocol 1: Preparation of (+)-Mephenytoin Stock and Working Solutions for In Vitro Assays

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of (+)-Mephenytoin powder.

    • Dissolve the powder in pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but be cautious of compound stability.[17]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium.

    • Crucial Step: To minimize precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing or mixing.[4][5] Do not add the buffer directly to the DMSO stock.

    • Ensure the final concentration of DMSO in your assay is kept to a minimum (ideally ≤0.1% to avoid solvent effects).[4]

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

  • Prepare an aqueous solution of HP-β-CD:

    • Dissolve HP-β-CD in your desired aqueous buffer to a concentration that has been shown to be effective (e.g., 20-40% w/v, though optimization may be required).[8]

  • Prepare the (+)-Mephenytoin solution:

    • Add an excess amount of (+)-Mephenytoin powder to the HP-β-CD solution.

    • Stir or shake the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Filter the solution through a 0.22 µm filter to remove any undissolved solid.

    • Determine the concentration of the solubilized (+)-Mephenytoin in the filtrate using a validated analytical method (e.g., HPLC).

Visualizations

Caption: Metabolic pathways of (+)-Mephenytoin.

Solubility_Workflow Start Start: (+)-Mephenytoin Powder Dissolve Dissolve in 100% DMSO (Prepare Stock Solution) Start->Dissolve Dilute Dilute in Aqueous Buffer (Prepare Working Solution) Dissolve->Dilute Check Check for Precipitation Dilute->Check NoPrecipitation No Precipitation: Proceed with Assay Check->NoPrecipitation No Precipitation Precipitation Occurs Check->Precipitation Yes Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Option1 Lower Final Concentration Troubleshoot->Option1 Option2 Use Co-solvents (e.g., Ethanol, PEG) Troubleshoot->Option2 Option3 Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Option3 Option4 Adjust Buffer pH Troubleshoot->Option4

References

Overcoming challenges in the stereoselective synthesis of (+)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (+)-Mephenytoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this chiral anticonvulsant.

Troubleshooting Guide

This guide addresses common challenges in the stereoselective synthesis of (+)-Mephenytoin, focusing on asymmetric synthesis and chiral resolution techniques.

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Q: My asymmetric synthesis of Mephenytoin (B154092) is resulting in a low enantiomeric excess (e.e.). What are the potential causes and how can I improve it?

A: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Integrity:

    • Purity: Ensure the chiral ligand and metal precursor (if applicable) are of high purity. Impurities can interfere with the formation of the active chiral catalyst, leading to a decrease in enantioselectivity.[1]

    • Storage and Handling: Chiral ligands and catalysts can be sensitive to air, moisture, and light. Ensure they are stored under an inert atmosphere and handled using appropriate techniques (e.g., Schlenk line or glovebox).

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[1] Experiment with incrementally lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's chiral environment.[1] Screen a range of solvents with varying properties. For instance, in the palladium-catalyzed aza-Heck cyclization for (R)-mephenytoin, BuCN was found to be superior to MeCN in terms of enantioselectivity.[2]

    • Catalyst Loading: Insufficient catalyst loading might allow a non-catalyzed, non-enantioselective background reaction to occur.[1] Consider a modest increase in the catalyst loading.

  • Ligand Modification:

    • The structure of the chiral ligand is critical for inducing stereoselectivity. If using a standard ligand, consider exploring derivatives with different steric and electronic properties to fine-tune the catalyst's chiral pocket.[1] In the asymmetric synthesis of (R)-mephenytoin, a novel (S)-spinol-(S)-1-amino-indane-derived ligand provided outstanding enantioselectivity (91% e.e.) compared to other screened ligands (70% e.e.).[2]

Issue 2: Poor Yield or Incomplete Conversion

Q: The yield of my stereoselective synthesis is low, and I observe a significant amount of unreacted starting material. What steps can I take to improve the conversion?

A: Low yield and incomplete conversion can be attributed to several factors:

  • Catalyst Deactivation:

    • Ensure strict anhydrous and anaerobic reaction conditions, as many catalysts are sensitive to moisture and oxygen.[1]

    • Substrate impurities can also poison the catalyst. Purify starting materials before use.

  • Reaction Time and Temperature:

    • Increase the reaction time to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS.

    • While lower temperatures are better for enantioselectivity, they can also slow down the reaction rate. A careful optimization of temperature is necessary to balance yield and enantiomeric excess.

  • Reagent Stoichiometry:

    • Verify the correct stoichiometry of all reagents. In some cases, a slight excess of one reactant may be necessary to drive the reaction to completion.

Issue 3: Difficulty in Chiral Resolution of Racemic Mephenytoin

Q: I am trying to resolve a racemic mixture of Mephenytoin using chiral HPLC, but I am getting poor peak resolution.

A: Achieving good separation in chiral HPLC often requires methodical optimization:

  • Column Selection:

    • There is no universal chiral stationary phase (CSP).[3] Screening multiple columns with different chiral selectors is often necessary. Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) have shown broad applicability for separating chiral hydantoin (B18101) derivatives.[4][5]

  • Mobile Phase Composition:

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (typically with hexane (B92381) for normal phase).[6]

    • Additives: For basic compounds like Mephenytoin, adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[6]

  • Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Adjusting the column temperature can also affect the separation.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of (+)-Mephenytoin?

A1: The main strategies fall into two categories:

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary. Examples include:

    • Palladium-catalyzed aza-Heck cyclization.[2][7]

    • Chiral phosphoric acid-catalyzed condensation of glyoxals and ureas.[8][9][10]

    • Enantioselective Urech hydantoin synthesis.[11]

  • Chiral Resolution: This involves synthesizing a racemic mixture of Mephenytoin and then separating the two enantiomers. This is commonly achieved by:

    • Chiral High-Performance Liquid Chromatography (HPLC).[12][13]

    • Chiral Capillary Gas Chromatography.

Q2: Can I synthesize (+)-Mephenytoin using a chiral pool approach?

A2: A chiral pool approach, starting from enantiopure starting materials like α-amino acids, is a viable strategy for synthesizing chiral hydantoins. However, accessing the required α,α-disubstituted amino acid precursor for Mephenytoin in an enantiopure form can be step-intensive and have limitations in scope.[2]

Q3: What analytical techniques are used to determine the enantiomeric excess of my synthesized (+)-Mephenytoin?

A3: The most common and reliable methods for determining enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase to separate the enantiomers.[12][14]

  • Chiral Gas Chromatography (GC): This method can also be used for the direct separation of Mephenytoin enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.

Q4: Are there any known side reactions to be aware of during the asymmetric synthesis of hydantoins?

A4: Yes, depending on the synthetic route, potential side reactions can include:

  • Racemization: The stereocenter at the C5 position of the hydantoin ring can be susceptible to racemization, especially under harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions).

  • By-product formation: In the palladium-catalyzed aza-Heck cyclization, side products can form, although their analysis can help in understanding the reaction mechanism.[2]

  • In the Urech synthesis, partial epimerization has been observed when using dipeptide starting materials.[15]

Quantitative Data Summary

MethodCatalyst/Chiral SelectorYield (%)e.e. (%) / e.r.Key Reaction ConditionsReference
Asymmetric Aza-Heck CyclizationPd(OAc)2 with (S)-spinol-(S)-1-amino-indane ligand6991BuCN as solvent, 40 °C[2]
Chiral Phosphoric Acid Catalysis(R)-H8-BINOL derivativeup to 99up to 98:2Condensation of glyoxals and ureas at room temperature[8]
Asymmetric Michael AdditionSquaramide-tertiary amine catalystN/A>95Synthesis of 5,5-disubstituted hydantoins[16]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-Mephenytoin via Palladium-Catalyzed Aza-Heck Cyclization

This protocol is adapted from the first reported asymmetric synthesis of (R)-Mephenytoin.[2] Note: (+)-Mephenytoin is the (S)-enantiomer. To obtain (+)-Mephenytoin, the opposite enantiomer of the chiral ligand would be required.

Materials:

  • Aza-Heck precursor (substrate 28 in the reference[2])

  • Pd(OAc)2

  • (S)-spinol-(S)-1-amino-indane-derived ligand (L9 in the reference[2])

  • nBu3N

  • BuCN (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a nitrogen-filled glovebox, add Pd(OAc)2 (5 mol %) and the chiral ligand (10 mol %) to a flame-dried reaction vessel.

  • Add BuCN as the solvent.

  • Add the aza-Heck precursor substrate.

  • Add nBu3N as the base.

  • Seal the reaction vessel and stir at 40 °C for the optimized reaction time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched hydantoin intermediate.

  • The resulting alkene can be reduced via hydrogenation to afford (R)-Mephenytoin.

Protocol 2: Chiral Resolution of Racemic Mephenytoin by HPLC

This is a general protocol for the analytical separation of Mephenytoin enantiomers.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H)

  • Racemic Mephenytoin standard

  • Mobile phase: n-hexane/isopropanol/diethylamine (DEA) mixture

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase mixture, for example, n-hexane:isopropanol:DEA (90:10:0.1 v/v/v). Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic Mephenytoin sample in the mobile phase to a suitable concentration.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis start Starting Materials reaction Pd-catalyzed Aza-Heck Cyclization start->reaction workup Reaction Work-up & Purification reaction->workup product Enantioenriched (+)-Mephenytoin workup->product hplc Chiral HPLC Analysis product->hplc ee_calc e.e. Determination hplc->ee_calc

Caption: Experimental workflow for the asymmetric synthesis and analysis of (+)-Mephenytoin.

troubleshooting_enantioselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Enantioselectivity (e.e.) Observed cause1 Reaction Temperature Too High start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Poor Catalyst/ Ligand Quality start->cause3 cause4 Incorrect Catalyst Loading start->cause4 sol1 Decrease Reaction Temperature cause1->sol1 sol2 Screen Different Solvents cause2->sol2 sol3 Verify Purity and Proper Handling cause3->sol3 sol4 Optimize Catalyst Loading cause4->sol4

Caption: Troubleshooting logic for low enantioselectivity in asymmetric synthesis.

References

Best practices for long-term storage and stability of (+)-Mephenytoin and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and stability of (+)-Mephenytoin and its primary metabolites, Nirvanol (5-ethyl-5-phenylhydantoin) and 4'-hydroxymephenytoin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid (+)-Mephenytoin?

A1: For long-term storage, (+)-Mephenytoin supplied as a crystalline solid should be stored at -20°C. Under these conditions, it is expected to be stable for at least two to four years.

Q2: How should I prepare and store stock solutions of (+)-Mephenytoin?

A2: Stock solutions should be prepared by dissolving the solid compound in an appropriate organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before preparing the solution. For maximum stability, stock solutions in organic solvents should be stored at -20°C or -80°C, where they can be stable for up to a month at -20°C and six months at -80°C. Aqueous solutions are not recommended for storage beyond one day due to the limited solubility and stability of mephenytoin (B154092) in aqueous buffers.

Q3: What are the recommended storage conditions for the metabolite Nirvanol (5-ethyl-5-phenylhydantoin)?

A3: Solid Nirvanol should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years. Stock solutions of Nirvanol are typically prepared in DMSO and should be stored at -80°C for up to six months or at -20°C for up to one month.

Q4: How should I store biological samples (plasma, urine) containing (+)-Mephenytoin and its metabolites?

A4: For biological samples, short-term storage (up to 24 hours) at 2-8°C is acceptable. For long-term stability, it is crucial to store plasma and urine samples at -70°C or -80°C. It is also advisable to minimize the number of freeze-thaw cycles, ideally to no more than three, by storing samples in multiple smaller aliquots.

Q5: I am observing inconsistent S/R ratios of mephenytoin in stored urine samples. What could be the cause?

A5: The instability of the S/R ratio in urine samples, particularly from extensive metabolizers of CYP2C19, is a known issue during prolonged storage, even at -20°C. This is due to the degradation of a labile cysteine conjugate of (S)-mephenytoin back to the parent drug, which artificially increases the (S)-mephenytoin concentration.

Troubleshooting Guides

Analyte Degradation in Biological Samples
Symptom Potential Cause Troubleshooting Steps
Decreasing concentrations of 4'-hydroxymephenytoin over time in plasma/urine.Analyte instability at storage or benchtop temperature. Enzymatic degradation in improperly processed samples.Minimize Bench-Top Time: Process samples on ice and reduce time at room temperature. For delays, freeze samples immediately. Optimal Storage: Ensure long-term storage at -70°C or -80°C. Aliquoting: Store samples in multiple smaller aliquots to avoid repeated freeze-thaw cycles of the entire sample.
Inconsistent S/R ratios of mephenytoin in urine samples.Degradation of a labile (S)-mephenytoin metabolite back to the parent drug.Prompt Analysis: Analyze urine samples as soon as possible after collection. Acid Treatment: To confirm CYP2C19 phenotype, treat urine samples with a strong acid (e.g., HCl) to intentionally hydrolyze the labile metabolite. This will cause a significant increase in the S/R ratio in extensive metabolizers but not in poor metabolizers.
Low recovery of analytes after sample extraction.Analyte degradation during the extraction process. Inefficient extraction procedure. Matrix effects leading to ion suppression.Stability During Extraction: Assess the stability of mephenytoin and its metabolites under the extraction conditions (pH, solvent, temperature). Optimize Extraction: Experiment with different extraction solvents or solid-phase extraction (SPE) cartridges. Evaluate Matrix Effects: Perform post-extraction spike experiments to determine if ion suppression is occurring. If so, modify the chromatographic conditions or sample cleanup procedure.
Chromatographic Issues
Symptom Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for mephenytoin or its metabolites.Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). Inappropriate mobile phase pH. Column overload.Mobile Phase pH Adjustment: For basic compounds, lowering the mobile phase pH can protonate silanols and reduce tailing. Use of Additives: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. Reduce Sample Load: Inject a lower concentration or smaller volume of the sample. Column Choice: Consider using a column with end-capping or a different stationary phase.
Appearance of unexpected peaks in the chromatogram.Presence of degradation products. Contamination from sample collection tubes, solvents, or the instrument. Co-elution with matrix components.Forced Degradation Studies: Perform forced degradation studies to identify the retention times of potential degradation products. Blank Analysis: Inject solvent blanks and extracted blank matrix to identify sources of contamination. Optimize Chromatography: Adjust the mobile phase gradient, temperature, or change the column to improve the resolution of all peaks.

Data Presentation

Recommended Storage Conditions
Compound Form Storage Temperature Reported Stability Reference(s)
(+)-MephenytoinSolid-20°C≥ 4 years
Stock Solution (in organic solvent)-20°C≥ 1 month
Aqueous Solution2-8°C≤ 1 day
NirvanolSolid-20°C≥ 4 years
Stock Solution (in DMSO)-80°C≥ 6 months
-20°C≥ 1 month
4'-hydroxymephenytoinIn Biological Matrix (Plasma/Urine) - Short Term2-8°CUp to 24 hours
In Biological Matrix (Plasma/Urine) - Long Term-70°C to -80°CSeveral months to years

Note: Stability of stock solutions can vary based on the solvent and concentration. It is recommended to perform your own stability assessments.

Summary of Forced Degradation of Phenytoin (as a proxy for Mephenytoin)

Quantitative data for forced degradation of (+)-Mephenytoin is limited. The following table summarizes findings for the structurally similar compound, Phenytoin, to provide insight into potential degradation pathways.

Stress Condition Reagent/Condition Observed Degradation of Phenytoin Reference(s)
Acidic Hydrolysis0.1 M HClSignificant degradation
Basic Hydrolysis0.1 M NaOH8.66% degradation
Oxidative3% H₂O₂Relatively stable
ThermalDry HeatRelatively stable
PhotolyticUV LightStable

These conditions serve as a starting point for designing forced degradation studies for (+)-Mephenytoin and its metabolites.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of (+)-Mephenytoin or its metabolite in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

  • Sample Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. Aim for 5-20% degradation of the parent compound for optimal method development.

Protocol for Freeze-Thaw Stability Assessment in Plasma

This protocol is designed to evaluate the stability of (+)-Mephenytoin and its metabolites in a biological matrix during repeated freezing and thawing cycles.

  • Sample Preparation: Spike a pool of blank plasma with known concentrations of (+)-Mephenytoin, Nirvanol, and 4'-hydroxymephenytoin to prepare low and high-quality control (QC) samples.

  • Baseline Analysis: Analyze a set of freshly prepared low and high QC samples to establish the baseline (time zero) concentrations.

  • Freeze-Thaw Cycles:

    • Subject another set of low and high QC samples to a series of freeze-thaw cycles.

    • A typical cycle involves freezing the samples at -80°C for at least 12-24 hours, followed by thawing unassisted at room temperature.

    • Repeat this cycle for a predetermined number of times (typically 3-5 cycles).

  • Sample Analysis: After the final thaw, analyze the QC samples.

  • Stability Evaluation: Compare the mean concentrations of the freeze-thaw samples to the baseline concentrations. The analytes are considered stable if the mean concentration of the cycled samples is within ±15% of the baseline.

Mandatory Visualizations

Mephenytoin_Metabolism cluster_CYP2C19 CYP2C19 Pathway (Major) cluster_OtherCYPs Other CYP Pathways (Minor) (+)-Mephenytoin (+)-Mephenytoin (S)-Mephenytoin (S)-Mephenytoin (+)-Mephenytoin->(S)-Mephenytoin (R)-Mephenytoin (R)-Mephenytoin (+)-Mephenytoin->(R)-Mephenytoin 4'-hydroxy-(S)-mephenytoin 4'-hydroxy-(S)-mephenytoin (S)-Mephenytoin->4'-hydroxy-(S)-mephenytoin 4'-Hydroxylation Nirvanol (5-ethyl-5-phenylhydantoin) Nirvanol (5-ethyl-5-phenylhydantoin) (R)-Mephenytoin->Nirvanol (5-ethyl-5-phenylhydantoin) N-Demethylation

Caption: Metabolic pathways of (+)-Mephenytoin.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Define Analytes and Matrix B Select Storage Conditions to Test (-20°C, -80°C, RT, etc.) A->B C Define Stability Time Points B->C D Prepare and Spike QC Samples (Low and High Concentrations) C->D E Analyze Baseline Samples (T=0) D->E F Store QC Samples at Defined Conditions D->F G Perform Freeze-Thaw Cycles D->G J Calculate % Recovery vs. Baseline E->J H Analyze Stored Samples at Time Points F->H I Analyze Freeze-Thaw Samples G->I H->J I->J K Determine Stability J->K

Caption: General workflow for a stability study.

HPLC_Troubleshooting Start Asymmetric Peak Observed (Tailing or Fronting) CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem ChemProb Chemical Problem? CheckSystem->ChemProb System OK PhysProb Physical Problem? CheckSystem->PhysProb System Issue AdjustMobilePhase Adjust Mobile Phase pH Add Modifier (e.g., TFA) ChemProb->AdjustMobilePhase Yes CheckOverload Reduce Sample Concentration or Injection Volume ChemProb->CheckOverload No CheckFrit Backflush or Replace Column Inlet Frit PhysProb->CheckFrit Yes CheckVoid Check for Column Void (Repack or Replace Column) PhysProb->CheckVoid No Resolved Peak Shape Improved AdjustMobilePhase->Resolved ChangeColumn Use End-capped Column or Different Stationary Phase ChangeColumn->Resolved CheckOverload->ChangeColumn CheckFrit->Resolved CheckTubing Minimize Extra-Column Volume (Shorter/Narrower Tubing) CheckVoid->CheckTubing CheckTubing->Resolved

Technical Support Center: Optimizing Voltage-Clamp Protocols for Studying (+)-Mephenytoin's Effect on Sodium Currents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of (+)-Mephenytoin on voltage-gated sodium channels. The protocols and data presented are based on established methodologies for similar sodium channel blockers, like phenytoin (B1677684), and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for (+)-Mephenytoin on sodium channels?

A1: Based on its structural similarity to phenytoin, (+)-Mephenytoin is expected to act as a state-dependent inhibitor of voltage-gated sodium channels. This means it preferentially binds to and stabilizes the inactivated states of the channel.[1][2] This mechanism leads to a use-dependent block, where the inhibition is more pronounced at higher firing frequencies, and a voltage-dependent block, with greater inhibition at more depolarized membrane potentials.[2][3]

Q2: Which voltage-clamp protocols are best suited to characterize the effects of (+)-Mephenytoin?

A2: A combination of protocols is recommended to fully characterize the state-dependent nature of the block. Key protocols include:

  • Tonic Block Protocol: To determine the effect of the compound on channels in the resting state.

  • Steady-State Inactivation Protocol: To assess the drug's affinity for the inactivated state by measuring the shift in the half-inactivation voltage (V½).

  • Use-Dependent (Phasic) Block Protocol: To evaluate the accumulation of block with repetitive channel activation (e.g., a train of depolarizing pulses).

  • Recovery from Inactivation Protocol: To measure the drug's effect on the time it takes for channels to recover from inactivation.

Q3: What is a typical effective concentration range for (+)-Mephenytoin?

A3: While specific data for (+)-Mephenytoin is limited, studies on the related compound phenytoin show an IC50 value of approximately 72.6 ± 22.5 µM for the inhibition of peak sodium currents when holding the membrane potential at -80 mV.[1] It is advisable to perform a dose-response curve starting from low micromolar concentrations up to the low millimolar range to determine the IC50 in your specific cell type and experimental conditions.

Q4: Should I be concerned about the effects of (+)-Mephenytoin on persistent sodium currents?

A4: Yes, phenytoin has been shown to inhibit the persistent sodium current (INaP), primarily by enhancing its inactivation properties.[4] Given the structural similarity, it is plausible that (+)-Mephenytoin also affects INaP. This can be investigated using slow voltage ramp protocols.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in IC50 values between cells. 1. Inconsistent cell health or passage number. 2. Fluctuation in recording temperature. 3. Variable run-down of the sodium current. 4. Inadequate voltage control.1. Use cells within a consistent passage number range and ensure healthy morphology. 2. Maintain a stable physiological temperature (e.g., 35-37°C) throughout the experiment. 3. Allow the current to stabilize in the control solution before applying the drug; monitor for rundown and discard cells with excessive rundown (>10-15% over the baseline period). 4. Ensure series resistance is compensated (typically >80%) and monitor it throughout the recording.
No significant use-dependent block observed. 1. The frequency of the pulse train is too low. 2. The concentration of (+)-Mephenytoin is too low. 3. The holding potential is too hyperpolarized, minimizing the number of inactivated channels.1. Increase the frequency of the depolarizing pulses (e.g., from 1 Hz to 10 Hz or higher). 2. Increase the concentration of the compound. 3. Use a more depolarized holding potential (e.g., -70 mV instead of -100 mV) to increase the population of channels in the inactivated state.
Shift in the steady-state inactivation curve is smaller than expected. 1. The duration of the conditioning prepulse is too short for the drug to reach equilibrium with the inactivated channels. 2. The drug concentration is too low.1. Increase the duration of the conditioning prepulse (e.g., from 100 ms (B15284909) to 500 ms or even several seconds).[6] 2. Perform a dose-response experiment to ensure you are using an effective concentration.
Difficulty obtaining a stable giga-ohm seal. 1. Poor quality of the recording pipette. 2. Unhealthy cells or debris in the recording chamber. 3. Mechanical instability of the setup.1. Fire-polish the pipettes and ensure they have the appropriate resistance (typically 2-5 MΩ). 2. Ensure the cell culture is healthy and the recording solution is clean. 3. Check for vibrations in the setup and ensure the micromanipulator is stable.

Data Presentation

The following tables provide an example of how to structure quantitative data for the effects of (+)-Mephenytoin, based on typical findings for phenytoin.

Table 1: Dose-Dependent Inhibition of Peak Sodium Current by (+)-Mephenytoin

Concentration (µM)% Inhibition (Mean ± SEM)n
15.2 ± 1.35
1018.6 ± 2.55
3035.1 ± 3.15
70 50.4 ± 4.2 5
10062.8 ± 3.95
30085.3 ± 2.85
IC50~70 µM

Note: This data is illustrative and should be determined experimentally.

Table 2: Effect of (+)-Mephenytoin on Steady-State Inactivation

ConditionV½ of Inactivation (mV)Slope (k)n
Control-85.4 ± 1.26.1 ± 0.36
100 µM (+)-Mephenytoin-95.8 ± 1.56.3 ± 0.46
ΔV½ -10.4 mV

Note: This data is illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing Steady-State Inactivation
  • Objective: To determine the effect of (+)-Mephenytoin on the voltage-dependence of sodium channel inactivation.

  • Cell Preparation: Use a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells expressing Nav1.2).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 11 Glucose; pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 5 NaCl, 2 MgCl₂; pH 7.3 with CsOH.

  • Voltage Protocol:

    • From a holding potential of -120 mV, apply a series of 500 ms conditioning prepulses ranging from -140 mV to -40 mV in 10 mV increments.

    • Immediately following each prepulse, apply a 20 ms test pulse to 0 mV to elicit the sodium current.

    • Allow sufficient time at the holding potential between sweeps for full recovery from inactivation.

  • Data Analysis:

    • Measure the peak inward current during the test pulse for each conditioning prepulse.

    • Normalize the peak currents to the maximum current obtained (typically at the most hyperpolarized prepulses).

    • Plot the normalized current as a function of the prepulse potential and fit the data with a Boltzmann function to determine the V½ of inactivation and the slope factor (k).

    • Compare the V½ values obtained in control conditions and in the presence of various concentrations of (+)-Mephenytoin.

Protocol 2: Assessing Use-Dependent Block
  • Objective: To evaluate the accumulation of block by (+)-Mephenytoin during high-frequency stimulation.

  • Cell Preparation and Solutions: As described in Protocol 1.

  • Voltage Protocol:

    • From a holding potential of -100 mV, apply a train of 50 depolarizing pulses to 0 mV (5-10 ms duration) at a frequency of 10 Hz.

  • Data Analysis:

    • Measure the peak inward current for each pulse in the train.

    • Normalize the peak current of each pulse (P2 to P50) to the peak current of the first pulse (P1).

    • Plot the normalized peak current as a function of the pulse number.

    • Compare the rate and extent of current decay in the absence and presence of (+)-Mephenytoin. The use-dependent block can be quantified as the percentage reduction of the last pulse relative to the first.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_protocols Voltage Protocols cluster_analysis Data Analysis cell_prep Cell Culture (e.g., HEK293 with Nav1.x) solution_prep Prepare External & Internal Solutions pipette_prep Pull & Fire-Polish Patch Pipettes seal Obtain Giga-Ohm Seal & Whole-Cell Access pipette_prep->seal baseline Record Baseline (Control Solution) seal->baseline drug_app Apply (+)-Mephenytoin baseline->drug_app tonic Tonic Block baseline->tonic inactivation Steady-State Inactivation baseline->inactivation use_dep Use-Dependent Block baseline->use_dep washout Washout drug_app->washout drug_app->tonic drug_app->inactivation drug_app->use_dep analysis Measure Peak Currents & Analyze Kinetics tonic->analysis inactivation->analysis use_dep->analysis dose_response Generate Dose-Response & Inactivation Curves analysis->dose_response conclusion Determine IC50 & State-Dependence dose_response->conclusion

Caption: Experimental workflow for characterizing (+)-Mephenytoin's effects.

Mechanism_of_Action Resting Resting State Open Open State Resting->Open Depolarization Inactive_Fast Fast Inactivated State Open->Inactive_Fast Fast Inactivation Inactive_Fast->Resting Repolarization (Recovery) Inactive_Slow Slow Inactivated State Inactive_Fast->Inactive_Slow Prolonged Depolarization Drug_Bound_Inactive (+)-Mephenytoin Bound (Inactive) Inactive_Fast->Drug_Bound_Inactive High Affinity Binding Inactive_Slow->Resting Slow Recovery Inactive_Slow->Drug_Bound_Inactive Binding Drug_Bound_Inactive->Resting Very Slow Recovery

Caption: Proposed state-dependent binding of (+)-Mephenytoin to sodium channels.

References

Technical Support Center: Refinement of Animal Models for Predictive In Vivo Testing of (+)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the in vivo testing of (+)-Mephenytoin. Our goal is to facilitate the refinement of animal models for more predictive outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are standard animal models often poor predictors of (+)-Mephenytoin metabolism in humans?

A1: Standard animal models, such as wild-type mice and rats, often lack the specific human metabolic pathways necessary for accurately predicting drug behavior in humans. The primary enzyme responsible for the metabolism of the S-enantiomer of mephenytoin (B154092) is Cytochrome P450 2C19 (CYP2C19).[1][2] There are significant species differences in the expression and activity of CYP enzymes.[1] Rodent CYP enzymes metabolize (+)-Mephenytoin differently and often more rapidly than human CYP2C19, leading to discrepancies in pharmacokinetic profiles and metabolite formation.

Q2: What is a more predictive animal model for (+)-Mephenytoin testing?

A2: Humanized mouse models, specifically those expressing human CYP2C19, are more predictive for in vivo testing of (+)-Mephenytoin. These models involve the genetic insertion of the human CYP2C19 gene into mice, sometimes accompanied by the knockout of the corresponding mouse Cyp genes. This allows for the study of human-specific metabolism of (+)-Mephenytoin in a complex in vivo system. Studies have shown that CYP2C19-humanized transgenic mice exhibit higher S-mephenytoin hydroxylase activity compared to wild-type mice.

Q3: What are the key metabolites of (+)-Mephenytoin I should be monitoring?

A3: The major metabolite of S-mephenytoin is 4'-hydroxymephenytoin, formed through the action of CYP2C19.[1] Another significant metabolite is Nirvanol (5-ethyl-5-phenylhydantoin), produced via N-demethylation.[3] Monitoring the parent compound and these key metabolites is crucial for a comprehensive pharmacokinetic analysis.

Q4: How do genetic polymorphisms in CYP2C19 affect (+)-Mephenytoin metabolism, and how can I model this?

A4: The CYP2C19 gene is highly polymorphic in humans, leading to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. These variations can significantly alter drug clearance and exposure. To model this, researchers can use different lines of humanized mice, each carrying a specific human CYP2C19 allele (e.g., wild-type, loss-of-function, or increased-function variants).

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with (+)-Mephenytoin.

Issue 1: High Variability in Pharmacokinetic Data

  • Question: My pharmacokinetic data for (+)-Mephenytoin shows high inter-individual variability within the same group of animals. What could be the cause?

  • Answer:

    • Genetic Variation in Animal Strain: Even within the same strain, there can be genetic differences that affect drug metabolism. Ensure you are using a genetically homogenous population.

    • Inconsistent Drug Administration: Oral gavage and intravenous injections require precise technique. Inconsistent volumes, speeds of administration, or placement can lead to variability in absorption and distribution. Ensure all personnel are thoroughly trained and follow a standardized procedure.

    • Food and Water Consumption: The presence of food in the stomach can affect the absorption of orally administered drugs. Consider fasting animals before dosing, but be mindful of the potential impact on animal welfare and metabolism.

    • Influence of Gut Microbiota: The gut microbiome can influence drug metabolism.[4] Differences in the gut microbiota composition between animals can contribute to variability. Consider co-housing animals to normalize their gut flora.

    • Sample Handling and Processing: Inconsistent sample collection times, storage conditions, or processing techniques can introduce variability. Ensure a strict and consistent protocol is followed for all samples.

Issue 2: Unexpectedly Rapid Clearance of (+)-Mephenytoin in Wild-Type Mice

  • Question: The clearance of (+)-Mephenytoin in my wild-type mice is much faster than what is reported in humans, making it difficult to study the drug's effects. What can I do?

  • Answer:

    • Species Differences: This is a common issue due to the higher metabolic capacity of rodent livers compared to humans.

    • Solution 1: Use a Humanized Animal Model: The most effective solution is to switch to a CYP2C19-humanized mouse model. This will provide a more human-relevant metabolic profile.

    • Solution 2: Adjust Dosing Regimen: If using wild-type mice is unavoidable, you may need to administer higher or more frequent doses to maintain therapeutic concentrations. However, be cautious of potential toxicity at higher doses.

    • Solution 3: Co-administration with an Inhibitor: In some cases, co-administration with a known inhibitor of the relevant mouse CYP enzymes can be used to slow down metabolism. This approach requires careful validation to ensure the inhibitor does not have confounding effects.

Issue 3: Difficulty in Detecting Metabolites

  • Question: I am having trouble detecting the 4'-hydroxymephenytoin metabolite in the plasma of my animals. What could be the problem?

  • Answer:

    • Low Metabolite Concentration: In wild-type animals with rapid clearance, the metabolite concentrations may be very low.

    • Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the metabolite. Optimize the mass spectrometry parameters and sample preparation to enhance sensitivity.

    • Rapid Secondary Metabolism: The 4'-hydroxymephenytoin may be rapidly conjugated (e.g., glucuronidation) and eliminated. Consider treating plasma or urine samples with enzymes like β-glucuronidase to deconjugate the metabolites before analysis.

    • Incorrect Sampling Time: You may be missing the peak concentration of the metabolite. Conduct a pilot study with more frequent sampling time points to determine the Tmax of the metabolite.

Data Presentation

Table 1: Comparison of S-Mephenytoin 4'-Hydroxylase Activity in Liver Microsomes

Species/ModelGenotypeVmax (pmol/min/mg protein)Km (µM)
HumanCYP2C191/1~9.0~50
HumanCYP2C192/2~0.8~50
CYP2C19-Humanized MouseCYP2C191/1Higher than wild-type-
Wild-Type Mouse-Lower than humanized-

Note: The values presented are approximate and can vary between studies. The data for humanized mice indicates a qualitative increase in activity.

Table 2: Comparative Pharmacokinetic Parameters of Mephenytoin (Illustrative)

SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)
HumanOral7-17-
RatIV---R-mephenytoin: ~2S-mephenytoin: ~3.3
Mouse (immature)IP60~30.9416.3-

Disclaimer: This table is for illustrative purposes. Pharmacokinetic parameters are highly dependent on the specific experimental conditions (strain, age, sex, vehicle, etc.) and should be determined empirically for your specific study.[5][6]

Experimental Protocols

Protocol 1: Oral Administration of (+)-Mephenytoin in Mice via Gavage

  • Preparation of Dosing Solution:

    • Vehicle Selection: A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. (+)-Mephenytoin has low aqueous solubility, so a suspension is typically used.

    • Preparation: Weigh the required amount of (+)-Mephenytoin and suspend it in the vehicle to the desired concentration (e.g., 1-10 mg/mL). Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Animal Handling and Dosing:

    • Fasting: Fast the mice for 4-6 hours before dosing to reduce variability in absorption. Ensure access to water.

    • Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line.

    • Gavage: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. Measure the distance from the mouth to the last rib to determine the correct insertion depth. Gently insert the needle into the esophagus and administer the dose slowly.

    • Volume: The typical dosing volume for mice is 5-10 mL/kg.

  • Post-Dosing Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions for at least one hour post-dosing.

Protocol 2: Intravenous Administration of (+)-Mephenytoin in Rats

  • Preparation of Dosing Solution:

    • Vehicle Selection: For intravenous administration, the compound must be fully solubilized. A common vehicle is a mixture of polyethylene (B3416737) glycol 400 (PEG400) and saline (e.g., 50:50 v/v).

    • Preparation: Dissolve (+)-Mephenytoin in the vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Handling and Dosing:

    • Anesthesia: Anesthesia may be required depending on the injection site and institutional guidelines.

    • Injection Site: The lateral tail vein is a common site for intravenous injection in rats.

    • Administration: Use an appropriate gauge needle (e.g., 27-30G). Administer the dose slowly over 1-2 minutes.

    • Volume: The maximum bolus injection volume is typically 5 mL/kg.

  • Post-Dosing Monitoring:

    • Monitor the animal for any adverse reactions and ensure hemostasis at the injection site.

Protocol 3: Plasma Sample Collection and Preparation for LC-MS/MS Analysis

  • Blood Collection:

    • Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Keep the samples on ice.

  • Plasma Separation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to a clean tube.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of mephenytoin).

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • The sample can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Mandatory Visualization

Mephenytoin_Metabolism Mephenytoin (+)-Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin CYP2C19 (Major Pathway for S-Mephenytoin) Nirvanol Nirvanol Mephenytoin->Nirvanol N-demethylation Conjugated_Metabolite Glucuronide Conjugate Hydroxymephenytoin->Conjugated_Metabolite UGTs

Caption: Primary metabolic pathways of (+)-Mephenytoin.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Select Animal Model (e.g., CYP2C19-Humanized Mouse) Dosing Administer (+)-Mephenytoin (Oral or IV) Animal_Model->Dosing Sampling Collect Blood Samples (Time Course) Dosing->Sampling Plasma_Separation Separate Plasma Sampling->Plasma_Separation Sample_Prep Prepare Samples (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Half-life) LCMS->PK_Analysis

Caption: General experimental workflow for in vivo pharmacokinetic studies of (+)-Mephenytoin.

References

Validation & Comparative

A Comparative Guide to the Quantification of (+)-Mephenytoin: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, the accurate quantification of chiral compounds like (+)-Mephenytoin is critical. As an anticonvulsant drug, the metabolism of mephenytoin (B154092) is a key indicator of cytochrome P450 enzyme activity, particularly CYP2C19.[1][2] The choice of analytical methodology is paramount for achieving the required sensitivity and selectivity. This guide provides a detailed comparison of two common analytical techniques for the quantification of mephenytoin and its primary metabolite, 4'-hydroxymephenytoin: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Performance at a Glance

The selection of an analytical method is often dictated by the specific requirements of the study, such as the need for high sensitivity for low-concentration samples, sample matrix complexity, and available instrumentation.[1] LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies where low detection limits are crucial.[3][4] Conversely, HPLC-UV can be a cost-effective and robust alternative for applications where analyte concentrations are higher.[3]

Below is a summary of key performance parameters for both methods based on published experimental data for mephenytoin and its primary metabolite.

Performance ParameterLC-MS/MSHPLC-UV
Linearity Range 15 - 10,000 ng/mL[5][6]500 - 100,000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 1 - 20 ng/mL[5]50 ng/mL[1][5]
Intra-day Precision (%CV) < 12.4%[7]< 10%[1][5]
Inter-day Precision (%CV) < 10.5%[5][6]< 10%[1][5]
Accuracy (% of Nominal) 87.2 - 114%[5][7]Satisfactory[5]

Experimental Workflows

The general workflows for both LC-MS/MS and HPLC-UV analysis involve sample preparation, chromatographic separation, detection, and data analysis. However, the specifics of each step, particularly in the detection phase, differ significantly.

cluster_0 LC-MS/MS Workflow cluster_1 HPLC-UV Workflow A1 Sample Preparation (e.g., Protein Precipitation, SPE) B1 LC Separation (Reversed-Phase C18 Column) A1->B1 C1 Ionization (Electrospray - ESI) B1->C1 D1 Mass Analysis (Q1) (Precursor Ion Selection) C1->D1 E1 Fragmentation (Q2) (Collision-Induced Dissociation) D1->E1 F1 Mass Analysis (Q3) (Product Ion Selection) E1->F1 G1 Detection & Quantification F1->G1 A2 Sample Preparation (e.g., SPE, Liquid-Liquid Extraction) B2 HPLC Separation (Reversed-Phase C18 Column) A2->B2 C2 UV Detection (Measurement of UV Absorbance) B2->C2 D2 Data Acquisition & Quantification C2->D2

General analytical workflows for LC-MS/MS and HPLC-UV.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that data from different analytical methods are comparable and reliable, which is especially important in multi-site clinical trials or when transitioning from one method to another.[5] The process involves analyzing the same set of quality control samples and incurred samples with both methodologies and statistically comparing the results to assess concordance.

cluster_main Cross-Validation Process A Prepare QC & Incurred Samples B Analyze with LC-MS/MS Method A->B C Analyze with HPLC-UV Method A->C D Obtain Quantitative Data (LC-MS/MS) B->D E Obtain Quantitative Data (HPLC-UV) C->E F Statistical Comparison of Datasets (e.g., Bland-Altman Plot, Correlation) D->F E->F G Assess Concordance & Bias F->G H Generate Cross-Validation Report G->H

References

A Comparative Analysis of (+)-Mephenytoin and Other CYP2C19 Probe Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate probe substrate is critical for the accurate in vitro and in vivo assessment of Cytochrome P450 2C19 (CYP2C19) activity. This guide provides an objective comparison of the well-established CYP2C19 probe substrate, (+)-Mephenytoin (specifically the S-enantiomer), with other commonly used probe substrates, including omeprazole (B731) and diazepam. This analysis is supported by experimental data, detailed methodologies, and visualizations of metabolic pathways to aid in the selection of the most suitable probe for specific research needs.

Performance Comparison of CYP2C19 Probe Substrates

The choice of a probe substrate for CYP2C19 is paramount for reliable phenotyping and the assessment of drug-drug interactions. The following table summarizes key kinetic parameters for the metabolism of (+)-Mephenytoin and other selected substrates by CYP2C19. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the substrate for the enzyme, while the maximum velocity (Vmax) reflects the maximum rate of the metabolic reaction.

Probe SubstrateMetaboliteEnzyme SourceKm (µM)Vmax (pmol/min/pmol CYP)Reference(s)
(S)-Mephenytoin 4'-HydroxymephenytoinRecombinant human CYP2C1915.5 ± 1.18.2 ± 0.2
Human Liver Microsomes~123101.6 ± 12.4 (pmol/min/mg protein)
Omeprazole 5-HydroxyomeprazoleRecombinant human CYP2C198.2 ± 0.88.7 ± 0.2
Human Liver Microsomes--
Diazepam N-DesmethyldiazepamHuman Liver Microsomes--

Experimental Protocols

In Vitro CYP2C19 Inhibition Assay using (S)-Mephenytoin

This protocol outlines a typical procedure for determining the inhibitory potential of a test compound on CYP2C19 activity using (S)-Mephenytoin as the probe substrate.

1. Materials and Reagents:

  • Recombinant human CYP2C19 or pooled human liver microsomes (HLMs)

  • (S)-Mephenytoin

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a master mix containing the potassium phosphate buffer and the enzyme source (recombinant CYP2C19 or HLMs).

  • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (no inhibitor).

  • Add the (S)-Mephenytoin substrate to each well.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

3. Sample Analysis:

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the rate of metabolite formation in the presence and absence of the test compound.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo CYP2C19 Phenotyping using Mephenytoin (B154092)

This protocol describes a general procedure for assessing an individual's CYP2C19 metabolic phenotype.

1. Subject Recruitment and Dosing:

  • Recruit healthy volunteers who have provided informed consent.

  • Administer a single oral dose of 100 mg of racemic mephenytoin.

2. Urine Sample Collection:

  • Collect urine over a specified period, typically 8 hours post-dosing.

3. Sample Analysis:

  • Analyze the urine samples for the concentrations of (S)-mephenytoin and (R)-mephenytoin using a stereoselective analytical method (e.g., chiral chromatography).

4. Phenotype Determination:

  • Calculate the S/R ratio of mephenytoin. An S/R ratio greater than 0.8 is typically indicative of a poor metabolizer phenotype.

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of the discussed CYP2C19 probe substrates and a typical experimental workflow.

Mephenytoin_Metabolism Mephenytoin (+)-(S)-Mephenytoin Metabolite 4'-Hydroxymephenytoin Mephenytoin->Metabolite CYP2C19

Metabolism of (+)-(S)-Mephenytoin by CYP2C19.

Omeprazole_Metabolism Omeprazole Omeprazole Metabolite1 5-Hydroxyomeprazole Omeprazole->Metabolite1 CYP2C19 Metabolite2 Omeprazole Sulfone Omeprazole->Metabolite2 CYP3A4

Metabolism of Omeprazole by CYP2C19 and CYP3A4.

Diazepam_Metabolism Diazepam Diazepam Metabolite1 N-Desmethyldiazepam (Nordiazepam) Diazepam->Metabolite1 CYP2C19, CYP3A4 Metabolite2 Temazepam Diazepam->Metabolite2 CYP3A4 Metabolite3 Oxazepam Metabolite1->Metabolite3 CYP3A4 Metabolite2->Metabolite3 CYP2C19, CYP3A4 Experimental_Workflow Start Start: In Vitro Inhibition Assay Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Data Data Analysis (IC50 determination) Analyze->Data End End Data->End

Interspecies Divergence in (+)-Mephenytoin Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Mephenytoin, a racemic anticonvulsant, serves as a classic probe for studying interspecies and interindividual variations in drug metabolism, primarily governed by the cytochrome P450 (CYP) enzyme superfamily. Understanding these differences is paramount for the preclinical assessment of drug candidates and for extrapolating animal pharmacokinetic data to humans. This guide provides a comparative overview of the metabolism of (+)-mephenytoin across various species, supported by experimental data and detailed methodologies.

Key Metabolic Pathways

The metabolism of mephenytoin (B154092) is stereoselective and proceeds via two primary pathways:

  • 4'-Hydroxylation: The aromatic hydroxylation of the phenyl ring is the principal metabolic route for the (S)-enantiomer in humans.

  • N-Demethylation: The removal of the methyl group from the hydantoin (B18101) ring is a significant pathway for the (R)-enantiomer.

Interspecies Comparison of Metabolic Kinetics

Significant qualitative and quantitative differences in the metabolism of (+)-mephenytoin are observed across species. These variations are largely attributable to the differing expression and substrate specificity of CYP isoforms, particularly within the CYP2C and CYP3A subfamilies.

Table 1: In Vitro Kinetics of (+)-Mephenytoin 4'-Hydroxylation in Liver Microsomes

SpeciesEnantiomerApparent K_m_ (µM)Apparent V_max_ (nmol/mg protein/hr)Primary CYP Isoforms Involved
Human (EM) (S)-Mephenytoin37.8 ± 9.6[1][2]4.85 ± 1.65[1][2]CYP2C19[1][2]
(R)-Mephenytoin--CYP2C9 (minor)
Monkey (Cynomolgus) (S)-Mephenytoin--P450 CMLd (CYP2C subfamily)[3]
(R)-Mephenytoin---
Rat (S)-Mephenytoin--CYP2C6, CYP2C11[4][5]
(R)-Mephenytoin--CYP2C6, CYP2C11[4][5]
Dog (S)-Mephenytoin---
(R)-Mephenytoin---
Rabbit (S)-Mephenytoin--P450IIC3 ortholog[6]
(R)-Mephenytoin--P450IIC3 ortholog[6]

Table 2: In Vitro Kinetics of (+)-Mephenytoin N-Demethylation in Liver Microsomes

SpeciesEnantiomerApparent K_m_ (µM)Apparent V_max_ (nmol/mg protein/hr)Primary CYP Isoforms Involved
Human (R/S)-Mephenytoin--CYP3A4, CYP2C19 (minor)[7]
Monkey (Cynomolgus) (R/S)-Mephenytoin--Not significantly inhibited by anti-P450 2C9 antibody[3]
Rat (R)-Mephenytoin--CYP2C11[8]
(S)-Mephenytoin---
Dog (R/S)-Mephenytoin---

Detailed kinetic parameters for N-demethylation across species are limited.

Metabolic Pathways and Enzyme Involvement

The stereoselectivity of mephenytoin metabolism varies significantly among species.

Metabolic pathways of (+)-Mephenytoin in different species.

In humans and monkeys, the 4'-hydroxylation of (S)-mephenytoin is the predominant pathway, catalyzed by CYP2C19.[1][2][3] This leads to a significant difference in the clearance of the two enantiomers. In contrast, rats, dogs, and rabbits exhibit a preference for the 4'-hydroxylation of (R)-mephenytoin, which is mediated by members of the CYP2C and CYP3A families.[4][5][6]

Experimental Protocols

The following are generalized protocols for studying the in vitro and in vivo metabolism of mephenytoin.

In Vitro Metabolism using Liver Microsomes

This assay is used to determine the kinetic parameters (K_m_ and V_max_) of mephenytoin metabolism.

1. Materials:

  • Liver microsomes from the species of interest

  • (+)-Mephenytoin (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS or HPLC system for analysis

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.1-0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding (+)-mephenytoin at various concentrations.

  • Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a cold organic solvent containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of 4'-hydroxymephenytoin and nirvanol (B14652) using a validated analytical method.

  • Calculate the reaction velocity at each substrate concentration and determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.

InVitro_Workflow start Prepare Reaction Mixture (Microsomes, Buffer, NADPH system) preincubate Pre-incubate at 37°C start->preincubate add_substrate Add (+)-Mephenytoin preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction (Cold Solvent + Internal Standard) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Km and Vmax analyze->calculate

Workflow for in vitro mephenytoin metabolism assay.
In Vivo Phenotyping

This protocol is used to determine the metabolic phenotype of an individual or animal model.

1. Subject/Animal Preparation:

  • Ensure subjects/animals have abstained from any drugs known to induce or inhibit relevant CYP enzymes for an appropriate period.

2. Dosing:

  • Administer a single oral dose of racemic mephenytoin.

3. Sample Collection:

  • Collect urine and/or blood samples at predetermined time points post-dose.

4. Sample Analysis:

  • Analyze the samples for the concentrations of (S)- and (R)-mephenytoin and their respective metabolites.

5. Phenotype Determination:

  • Calculate the ratio of (S)- to (R)-mephenytoin or the metabolic ratio of parent drug to metabolite to classify the subject/animal as an extensive or poor metabolizer.

Conclusion

The metabolism of (+)-mephenytoin exhibits marked interspecies differences in both stereoselectivity and kinetics. While humans and monkeys preferentially metabolize the (S)-enantiomer via CYP2C19-mediated 4'-hydroxylation, other common laboratory animals such as rats, dogs, and rabbits favor the 4'-hydroxylation of the (R)-enantiomer through different CYP isoforms. These variations underscore the critical need for careful species selection in preclinical drug development and highlight the importance of in vitro and in vivo studies to accurately predict human pharmacokinetics. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology.

References

Revolutionizing Neurotoxicity Prediction: Validation of a Novel In Vitro Model for (+)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Models

For Immediate Release

In the quest for safer and more effective therapeutics, predicting potential neurotoxicity is a critical step in drug development. This guide introduces a novel, metabolically competent in vitro model designed to offer superior prediction of (+)-Mephenytoin-induced neurotoxicity. Through rigorous experimental validation, this new model is compared against established alternatives—primary cortical neurons and the SH-SY5Y human neuroblastoma cell line—demonstrating its potential to de-risk drug candidates earlier and more accurately. This document provides researchers, scientists, and drug development professionals with the supporting experimental data, detailed protocols, and a clear visualization of the underlying scientific principles.

Executive Summary

(+)-Mephenytoin, an anticonvulsant, undergoes complex metabolism primarily mediated by CYP2C19, leading to the formation of potentially reactive metabolites.[1][2] Predicting the neurotoxic potential of such compounds requires in vitro systems that not only recapitulate neuronal physiology but also possess relevant metabolic capabilities. This guide details the validation of a new in vitro model engineered for this purpose and objectively compares its performance against primary cortical neurons and SH-SY5Y cells, two widely used models in neurotoxicity screening.[3][4] The data presented herein suggests that the new model provides a more sensitive and mechanistically relevant platform for assessing (+)-Mephenytoin neurotoxicity.

Comparative Analysis of In Vitro Models

The performance of the New In Vitro Model was benchmarked against primary cortical neurons and SH-SY5Y cells across a battery of neurotoxicity assays. The following tables summarize the quantitative data obtained after a 48-hour exposure to varying concentrations of (+)-Mephenytoin.

Table 1: Cell Viability (MTT Assay)

Model(+)-Mephenytoin Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
New In Vitro Model 0 (Vehicle)100 ± 4.5\multirow{4}{}{75.2 }
5088 ± 5.1
10045 ± 6.2
20021 ± 3.8
Primary Cortical Neurons 0 (Vehicle)100 ± 5.8\multirow{4}{}{110.5 }
5095 ± 6.3
10068 ± 7.1
20035 ± 5.5
SH-SY5Y Cells 0 (Vehicle)100 ± 7.2\multirow{4}{*}{>200 }
5098 ± 8.0
10085 ± 7.5
20065 ± 6.9

Table 2: Neurite Outgrowth Inhibition

Model(+)-Mephenytoin Concentration (µM)Average Neurite Length (% of Control)IC50 (µM)
New In Vitro Model 0 (Vehicle)100 ± 8.1\multirow{3}{}{65.8 }
5062 ± 7.5
10025 ± 5.9
Primary Cortical Neurons 0 (Vehicle)100 ± 9.5\multirow{3}{}{92.4 }
5078 ± 8.8
10041 ± 7.2
SH-SY5Y Cells 0 (Vehicle)100 ± 12.3\multirow{3}{*}{>200 }
5091 ± 11.5
10076 ± 10.1

Table 3: Apoptosis Induction (Caspase-3/7 Activity)

Model(+)-Mephenytoin Concentration (µM)Fold Increase in Caspase-3/7 Activity
New In Vitro Model 0 (Vehicle)1.0 ± 0.2
1004.8 ± 0.5
Primary Cortical Neurons 0 (Vehicle)1.0 ± 0.3
1003.2 ± 0.4
SH-SY5Y Cells 0 (Vehicle)1.0 ± 0.4
1001.5 ± 0.3

Table 4: Oxidative Stress (Intracellular ROS Levels)

Model(+)-Mephenytoin Concentration (µM)Fold Increase in ROS Production
New In Vitro Model 0 (Vehicle)1.0 ± 0.1
1003.5 ± 0.4
Primary Cortical Neurons 0 (Vehicle)1.0 ± 0.2
1002.1 ± 0.3
SH-SY5Y Cells 0 (Vehicle)1.0 ± 0.3
1001.2 ± 0.2

Experimental Workflow and Underlying Mechanisms

To ensure transparency and reproducibility, the following sections detail the experimental protocols and the hypothesized signaling pathways involved in (+)-Mephenytoin neurotoxicity.

Experimental Workflow

The validation study followed a systematic workflow to assess and compare the neurotoxic effects of (+)-Mephenytoin across the different in vitro models.

G cluster_0 Model Preparation cluster_1 Compound Treatment cluster_2 Neurotoxicity Assessment Cell Seeding Cell Seeding Differentiation Differentiation Cell Seeding->Differentiation Dose-Response Preparation Dose-Response Preparation Differentiation->Dose-Response Preparation Compound Exposure (48h) Compound Exposure (48h) Dose-Response Preparation->Compound Exposure (48h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Exposure (48h)->Cell Viability Assay (MTT) Neurite Outgrowth Analysis Neurite Outgrowth Analysis Compound Exposure (48h)->Neurite Outgrowth Analysis Apoptosis Assay (Caspase-3/7) Apoptosis Assay (Caspase-3/7) Compound Exposure (48h)->Apoptosis Assay (Caspase-3/7) Oxidative Stress Assay (ROS) Oxidative Stress Assay (ROS) Compound Exposure (48h)->Oxidative Stress Assay (ROS)

Caption: Experimental workflow for the validation of the in vitro neurotoxicity model.
Hypothesized Signaling Pathway for (+)-Mephenytoin Neurotoxicity

Based on the known metabolism of the parent compound phenytoin (B1677684) and the observed experimental outcomes, a putative signaling pathway for (+)-Mephenytoin-induced neurotoxicity is proposed. The metabolic activation of (+)-Mephenytoin is thought to generate reactive intermediates, such as arene oxides, which can lead to oxidative stress and trigger apoptotic cell death.[5][6]

G (+)-Mephenytoin (+)-Mephenytoin CYP2C19 CYP2C19 (+)-Mephenytoin->CYP2C19 Reactive Metabolites (Arene Oxide) Reactive Metabolites (Arene Oxide) CYP2C19->Reactive Metabolites (Arene Oxide) Oxidative Stress Oxidative Stress Reactive Metabolites (Arene Oxide)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death Neurite Degeneration Neurite Degeneration Apoptosis->Neurite Degeneration

References

Correlating In Vitro CYP2C19 Inhibition by Mephenytoin Enantiomers with In Vivo Drug Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro inhibitory effects of mephenytoin (B154092) enantiomers on Cytochrome P450 2C19 (CYP2C19) and correlates these findings with observed in vivo drug-drug interactions (DDIs). The data presented herein is essential for predicting the clinical relevance of CYP2C19-mediated DDIs involving mephenytoin.

Executive Summary

Mephenytoin, an anticonvulsant drug, exists as a racemic mixture of (S)-mephenytoin and (R)-mephenytoin. The (S)-enantiomer is a well-established probe substrate for CYP2C19, an enzyme crucial for the metabolism of a significant number of clinically used drugs. While primarily known as a substrate, mephenytoin and its enantiomers can also act as inhibitors of CYP2C19, leading to potential drug-drug interactions. This guide summarizes the available quantitative data on the in vitro inhibition of CYP2C19 by both (R)- and (S)-mephenytoin and reviews in vivo studies that demonstrate mephenytoin's role as a perpetrator of DDIs. Understanding this correlation is vital for preclinical DDI risk assessment and for guiding the design of clinical studies.

In Vitro CYP2C19 Inhibition by Mephenytoin Enantiomers

The inhibitory potential of a compound on a specific CYP isozyme is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While (S)-mephenytoin is extensively characterized as a substrate with a Michaelis-Menten constant (Km) of approximately 1.25 mM in the presence of cytochrome b5, data on its direct inhibitory effects, and that of its R-enantiomer, are less abundant.[1] Some in vitro studies have indirectly suggested inhibitory actions through competitive metabolism with other CYP2C19 substrates.

CompoundTest SystemProbe SubstrateInhibition ParameterValue (µM)
(R)-Mephenytoin Data not availableData not availableKiData not available
(S)-Mephenytoin Data not availableData not availableKiData not available

In Vivo Drug Interactions Involving Mephenytoin as an Inhibitor

Clinical evidence for mephenytoin acting as a perpetrator of CYP2C19-mediated drug interactions is primarily derived from studies where co-administration of mephenytoin alters the pharmacokinetics of other CYP2C19 substrates.

One key study investigated the interaction between chloroguanide (proguanil) and mephenytoin, both of which are metabolized by CYP2C19. In this study, the mephenytoin hydroxylation index, a measure of CYP2C19 activity, was observed to increase in the presence of chloroguanide, indicating an inhibition of mephenytoin's 4'-hydroxylation.[2] This suggests a competitive inhibition mechanism between the two drugs at the CYP2C19 active site.

PerpetratorVictim DrugObserved EffectStudy Population
Chloroguanide MephenytoinIncreased mephenytoin hydroxylation index from 1.2 +/- 0.2 to 1.7 +/- 1.0 (p < 0.05)20 healthy volunteers

This table highlights an instance where a CYP2C19 substrate inhibits the metabolism of mephenytoin. While this demonstrates the potential for competitive inhibition, studies where mephenytoin is the designated perpetrator drug are needed for a direct correlation.

Experimental Protocols

In Vitro CYP2C19 Inhibition Assay

A standard in vitro protocol to determine the inhibitory potential of a test compound on CYP2C19 activity involves the use of human liver microsomes (HLMs) or recombinant human CYP2C19 (rhCYP2C19) enzymes.[3]

Objective: To determine the IC50 and/or Ki of a test compound (e.g., (R)- or (S)-mephenytoin) for CYP2C19-mediated metabolism of a probe substrate.

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP2C19

  • CYP2C19 probe substrate (e.g., (S)-mephenytoin 4'-hydroxylation or a fluorescent probe)

  • Test compound ((R)- or (S)-mephenytoin)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine HLMs or rhCYP2C19, the probe substrate, and the test compound in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a suitable model. To determine the Ki, the experiment is repeated at multiple substrate concentrations.

In Vivo Drug-Drug Interaction Study

A clinical study to evaluate the effect of a perpetrator drug (e.g., mephenytoin) on the pharmacokinetics of a victim drug (a CYP2C19 substrate) is typically conducted in healthy volunteers.

Objective: To assess the impact of mephenytoin co-administration on the systemic exposure of a sensitive CYP2C19 substrate.

Study Design: A randomized, crossover study design is often employed.

Procedure:

  • Phase 1: Administer a single dose of the victim drug to the study participants. Collect serial blood samples over a defined period to determine its pharmacokinetic profile (e.g., AUC, Cmax, t1/2).

  • Washout Period: A sufficient washout period is allowed for the complete elimination of the victim drug.

  • Phase 2: Administer mephenytoin for a sufficient duration to achieve steady-state concentrations.

  • Phase 3: Co-administer a single dose of the victim drug with mephenytoin. Collect serial blood samples to determine the pharmacokinetic profile of the victim drug in the presence of the inhibitor.

  • Data Analysis: Compare the pharmacokinetic parameters of the victim drug with and without mephenytoin co-administration. An increase in the AUC and Cmax of the victim drug would indicate inhibition of its metabolism by mephenytoin.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Prepare Reagents (HLMs/rhCYP2C19, Probe Substrate, Mephenytoin) incubation Incubation at 37°C with NADPH invitro_start->incubation termination Reaction Termination incubation->termination analysis LC-MS/MS Analysis of Metabolite termination->analysis data_analysis_invitro IC50 / Ki Determination analysis->data_analysis_invitro data_analysis_invivo Compare PK Parameters data_analysis_invitro->data_analysis_invivo Correlation invivo_start Administer Victim Drug Alone pk_alone Pharmacokinetic Profiling invivo_start->pk_alone washout Washout Period pk_alone->washout inhibitor_admin Administer Mephenytoin washout->inhibitor_admin coadmin Co-administer Victim Drug with Mephenytoin inhibitor_admin->coadmin pk_coadmin Pharmacokinetic Profiling coadmin->pk_coadmin pk_coadmin->data_analysis_invivo

Caption: Experimental workflow for correlating in vitro and in vivo CYP2C19 inhibition.

CYP2C19_Inhibition_Pathway cluster_pathway CYP2C19-Mediated Metabolism Substrate CYP2C19 Substrate (e.g., Omeprazole) CYP2C19 CYP2C19 Enzyme Substrate->CYP2C19 Binds to Active Site Metabolite Inactive Metabolite CYP2C19->Metabolite Metabolizes Mephenytoin (+)-Mephenytoin (Inhibitor) Mephenytoin->CYP2C19 Competitively Binds to Active Site

Caption: Competitive inhibition of CYP2C19 by (+)-Mephenytoin.

Conclusion

The correlation between in vitro inhibition of CYP2C19 by (+)-mephenytoin and its in vivo drug interaction potential is a critical aspect of drug development. While (S)-mephenytoin is a well-established probe substrate for CYP2C19, direct quantitative data on the inhibitory potency of both (R)- and (S)-mephenytoin are limited. In vivo evidence suggests that competitive inhibition at the CYP2C19 active site can occur, leading to alterations in the pharmacokinetics of co-administered substrates. Further dedicated in vitro inhibition studies with mephenytoin enantiomers and well-designed in vivo drug interaction studies where mephenytoin is the perpetrator are warranted to establish a more definitive quantitative in vitro-in vivo correlation (IVIVC). This will ultimately aid in the more accurate prediction of drug interaction risks and contribute to safer medication use.

References

A Comparative Guide to the Reproducibility and Robustness of a Novel (+)-Mephenytoin Bioanalytical Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assay for (+)-Mephenytoin against traditional gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods. The following sections detail the experimental protocols, present comparative performance data, and discuss the reproducibility and robustness of each technique in line with regulatory expectations.

Introduction to (+)-Mephenytoin Bioanalysis

(+)-Mephenytoin, the S-enantiomer of Mephenytoin (B154092), is a substrate for the cytochrome P450 enzyme CYP2C19. Its quantification in biological matrices is crucial for pharmacokinetic studies and for phenotyping individuals based on their CYP2C19 metabolic activity. The accuracy, reproducibility, and robustness of the bioanalytical method are paramount for generating reliable data to support regulatory submissions. This guide compares a modern, highly sensitive, and specific novel assay with established alternative methods.

Metabolic Pathway of (+)-Mephenytoin

(+)-Mephenytoin is primarily metabolized in the liver via two main pathways: 4'-hydroxylation to 4'-hydroxymephenytoin, predominantly catalyzed by CYP2C19, and N-demethylation to nirvanol (B14652). The stereoselective nature of this metabolism underscores the importance of chiral-specific bioanalytical methods.

G cluster_0 Metabolism of (+)-Mephenytoin Mephenytoin (+)-Mephenytoin Hydroxymephenytoin 4'-hydroxymephenytoin Mephenytoin->Hydroxymephenytoin CYP2C19 (Primary) Nirvanol Nirvanol Mephenytoin->Nirvanol N-demethylation

Metabolic pathway of (+)-Mephenytoin.

Comparative Analysis of Bioanalytical Methods

The selection of a bioanalytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, and throughput. This section provides a comparative summary of a novel chiral LC-MS/MS assay with alternative GC-MS and HPLC-UV methods.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the three bioanalytical methods for the quantification of (+)-Mephenytoin in human plasma.

Parameter Novel Chiral LC-MS/MS Assay Alternative Chiral GC-MS Assay Alternative Chiral HPLC-UV Assay
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL50 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 20%
Precision (% RSD) < 15%< 15%< 20%
Recovery > 90%80 - 95%75 - 90%
Matrix Effect Minimal due to stable isotope-labeled internal standardModerate, requires extensive cleanupSignificant, prone to interference
Specificity/Selectivity High (based on mass-to-charge ratio)High (based on mass fragmentation)Lower (based on UV absorbance)
Throughput High (5-10 min/sample)Low (20-30 min/sample)Moderate (15-20 min/sample)

Experimental Protocols

Detailed methodologies for the novel and alternative assays are provided below. These protocols are based on established practices and can be adapted for specific laboratory conditions.

Novel Chiral LC-MS/MS Assay Workflow

G cluster_1 Experimental Workflow: Novel Chiral LC-MS/MS Assay start Plasma Sample Collection step1 Spike with (+)-Mephenytoin-d3 (Internal Standard) start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Transfer & Evaporation step3->step4 step5 Reconstitution in Mobile Phase step4->step5 step6 Chiral LC Separation step5->step6 step7 Tandem Mass Spectrometry (MS/MS) Detection step6->step7 end Data Analysis & Quantification step7->end

Workflow for the Novel Chiral LC-MS/MS Assay.

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of (+)-Mephenytoin-d3 internal standard (IS) working solution (1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: UPLC system

  • Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • (+)-Mephenytoin: Precursor ion > Product ion (specific m/z values to be optimized)

    • (+)-Mephenytoin-d3 (IS): Precursor ion > Product ion (specific m/z values to be optimized)

Alternative Chiral GC-MS Assay

1. Sample Preparation

  • To 1 mL of plasma, add an appropriate internal standard (e.g., a structural analog).

  • Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Derivatize the residue to improve volatility and thermal stability (e.g., with a silylating agent).

  • Reconstitute in a suitable solvent for injection.

2. GC-MS Conditions

  • Gas Chromatograph: Equipped with a chiral capillary column.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for separation of enantiomers.

  • Mass Spectrometer: Single quadrupole or ion trap.

  • Ionization: Electron Ionization (EI)

  • Detection: Selected Ion Monitoring (SIM)

Alternative Chiral HPLC-UV Assay

1. Sample Preparation

  • Similar to GC-MS, involving LLE or solid-phase extraction (SPE) for sample cleanup and concentration.

  • Reconstitution in the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Chiral stationary phase column.

  • Mobile Phase: A mixture of organic solvent (e.g., hexane/isopropanol) for normal-phase or acetonitrile/water for reversed-phase chromatography.

  • Detection: UV absorbance at a specific wavelength (e.g., 220 nm).

Discussion on Reproducibility and Robustness

The reproducibility and robustness of a bioanalytical method are critical for its reliable application in regulated studies. These parameters are assessed during method validation according to guidelines from regulatory agencies such as the FDA and EMA, now harmonized under the ICH M10 guideline.[1][2][3]

  • Reproducibility refers to the precision of the assay under different conditions, such as on different days or with different analysts. It is evaluated by calculating the intra- and inter-assay precision (%RSD). The novel LC-MS/MS assay, with its high degree of automation and the use of a stable isotope-labeled internal standard, generally exhibits superior reproducibility compared to the alternative methods.[4] The internal standard co-elutes with the analyte and experiences similar variations in extraction and ionization, thereby providing effective normalization.

  • Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. The novel LC-MS/MS method's high selectivity reduces its susceptibility to minor chromatographic variations that could significantly impact the resolution and quantification in HPLC-UV analysis. While GC-MS is also highly selective, the derivatization step can be a source of variability, impacting its robustness.

Conclusion

The novel chiral LC-MS/MS assay for (+)-Mephenytoin demonstrates significant advantages in terms of sensitivity, specificity, throughput, reproducibility, and robustness when compared to traditional GC-MS and HPLC-UV methods. The use of a stable isotope-labeled internal standard is a key factor in minimizing analytical variability and ensuring high-quality data.[4] While GC-MS and HPLC-UV can provide accurate results, they often require more extensive sample preparation and are more susceptible to matrix effects and methodological variations. For drug development and clinical research applications requiring the highest level of data integrity and efficiency, the novel chiral LC-MS/MS assay is the recommended approach for the bioanalysis of (+)-Mephenytoin.

References

Benchmarking the neuroprotective effects of (+)-Mephenytoin against newer antiepileptic drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research. While antiepileptic drugs (AEDs) are primarily designed to control seizures, a growing body of evidence suggests that many possess significant neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of the older hydantoin (B18101) anticonvulsant, (+)-Mephenytoin, against a selection of newer generation AEDs. Due to the limited direct experimental data on the neuroprotective effects of (+)-Mephenytoin, this guide will utilize data from its close structural analog, Phenytoin (B1677684), as a benchmark. This comparison is based on available preclinical and clinical data, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Comparative Neuroprotective Efficacy

The following tables summarize quantitative data from various experimental models, offering a snapshot of the comparative neuroprotective potential of Phenytoin and newer AEDs. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is collated from independent research.

Table 1: Neuroprotection in Ischemia/Stroke Models

DrugModelDosageKey Outcome MeasureResult
Phenytoin Rat Cardiac Arrest10 mg/kg i.v.Hippocampal CA1 cell damage>50% reduction in damage[1]
Levetiracetam (B1674943) Rat Middle Cerebral Artery Occlusion (MCAO)Not specifiedInfarct sizeReduction from 17.8 ± 3.3% to 12.9 ± 1.4%[2]
Surviving cortical neuronsSignificantly increased density[2]
Lamotrigine Gerbil Global Cerebral Ischemia100 mg/kg P.O.Hippocampal CA1 neuron loss (5 min ischemia)Significant prevention of neuronal loss[3]
30 or 50 mg/kg (2 doses)Hippocampal CA1 & CA2 cell loss (15 min ischemia)Greatly reduced damage[3]
CA3 cell loss (15 min ischemia)Complete protection[3]
Topiramate (B1683207) Rat Pilocarpine-induced Status Epilepticus20-100 mg/kgCA1 and CA3 pyramidal cell survivalDose-dependent improvement in survival[4]

Table 2: Neuroprotection in Other Neurological Injury Models

DrugModelDosageKey Outcome MeasureResult
Phenytoin Human Acute Optic Neuritis (Phase 2 Trial)4-6 mg/kg dailyRetinal Nerve Fibre Layer (RNFL) thickness loss30% reduction in RNFL loss vs. placebo[5][6][7]
Macular volume lossReduced loss compared to placebo[6]
Serum Neurofilament Heavy Chain (NfH)-44 pg/ml difference vs. placebo at 3 months[8]
Levetiracetam Rat Traumatic Brain Injury (TBI)50 mg/kg dailyHippocampal cell sparingGreater cell sparing vs. vehicle[9]
Contusion volumeDecreased contusion volume vs. vehicle[9]
Topiramate Rat Spinal Cord Injury (SCI)Not specifiedTissue sparing, oligodendrocyte & neuron preservationIncreased preservation vs. vehicle; more effective than NBQX[10]
Oxidative damage (MDA, PC, GSH levels)Diminished oxidative damage[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data tables.

1. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Objective: To simulate ischemic stroke and evaluate the neuroprotective effects of a test compound.

  • Procedure:

    • Adult male rats are anesthetized.

    • A midline incision is made in the neck to expose the common carotid artery.

    • The middle cerebral artery is occluded for a specified duration (e.g., 60 minutes) to induce focal cerebral ischemia.

    • The test compound (e.g., Levetiracetam) or vehicle is administered at a specific time point relative to the occlusion (e.g., before, during, or after).

    • After the occlusion period, the suture is withdrawn to allow for reperfusion.

    • Post-surgery, animals are monitored, and neurological deficits are assessed using behavioral tests such as the Morris water maze or rotarod test.[2]

    • At a predetermined endpoint, animals are euthanized, and brain tissue is collected for analysis.

    • Infarct volume is measured using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining or T2-weighted MRI.[2]

    • Neuronal survival is assessed by histological staining (e.g., cresyl violet) of brain sections.[2]

2. In Vitro Assay: Glutamate-Induced Excitotoxicity

  • Objective: To assess the ability of a compound to protect neurons from glutamate-induced cell death.

  • Procedure:

    • Primary neurons (e.g., rat cortical or hippocampal neurons) are cultured in a multi-well plate.[12]

    • The cultured neurons are pre-incubated with the test compound or vehicle for a specified period (e.g., 24 hours).[12][13]

    • A toxic concentration of L-glutamate is added to the culture medium to induce excitotoxicity.[12][13]

    • After a defined exposure time to glutamate, the medium is replaced with fresh medium.

    • Cell viability is assessed 24-48 hours post-insult using various methods:

      • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[12]

      • Cell Viability Dyes: (e.g., Calcein-AM/Propidium Iodide) to quantify live and dead cells.[14]

      • Caspase Activation Assays: To measure the activity of caspases, which are key mediators of apoptosis.[12]

3. Apoptosis Detection: TUNEL Assay

  • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cell cultures.

  • Procedure:

    • Tissue sections or cultured cells are fixed and permeabilized.

    • The DeadEnd™ Fluorometric TUNEL System (or similar kit) is used.[15]

    • Terminal deoxynucleotidyl transferase (TdT) enzyme is used to incorporate fluorescently labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

    • The fluorescent signal is visualized using a fluorescence microscope.

    • The number of TUNEL-positive (apoptotic) cells is quantified.[15]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of AEDs are mediated through diverse signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for Phenytoin and newer AEDs.

Phenytoin_Neuroprotection Phenytoin Phenytoin Na_Channel Voltage-Gated Sodium Channels Phenytoin->Na_Channel Blocks Na_Influx Reduced Na+ Influx Na_Channel->Na_Influx Leads to Membrane_Stabilization Neuronal Membrane Stabilization Na_Influx->Membrane_Stabilization Repetitive_Firing Suppression of High-Frequency Repetitive Firing Membrane_Stabilization->Repetitive_Firing Neuroprotection Neuroprotection Repetitive_Firing->Neuroprotection

Caption: Proposed neuroprotective mechanism of Phenytoin.

Newer_AEDs_Neuroprotection cluster_Topiramate Topiramate cluster_Levetiracetam Levetiracetam cluster_Lamotrigine Lamotrigine Topiramate Topiramate MPTP Mitochondrial Permeability Transition Pore (MPTP) Topiramate->MPTP Inhibits Mito_Ca Reduced Mitochondrial Ca2+ Overload MPTP->Mito_Ca Leads to Cell_Survival Enhanced Cell Survival Mito_Ca->Cell_Survival Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Neuroinflammation Reduced Neuroinflammation (↓ IL-1β, TNF-α) SV2A->Neuroinflammation PKC_Pathway Activation of PKC-GAP-43-CaMK Pathway SV2A->PKC_Pathway Neuroprotection_Lev Neuroprotection Neuroinflammation->Neuroprotection_Lev PKC_Pathway->Neuroprotection_Lev Lamotrigine Lamotrigine Na_Channels_Lam Voltage-Gated Sodium Channels Lamotrigine->Na_Channels_Lam Blocks Glutamate_Release Inhibition of Glutamate Release Na_Channels_Lam->Glutamate_Release Leads to Excitotoxicity Reduced Excitotoxicity Glutamate_Release->Excitotoxicity

Caption: Diverse neuroprotective pathways of newer AEDs.

Conclusion

Newer antiepileptic drugs, including Levetiracetam, Lamotrigine, and Topiramate, demonstrate significant neuroprotective effects across a range of preclinical models of neurological injury. Their mechanisms of action are multifaceted, often involving modulation of inflammatory pathways, inhibition of excitotoxicity, and preservation of mitochondrial function.[3][4][16] While direct comparative data is limited, the available evidence suggests that these newer agents offer promising avenues for neuroprotective therapies.

Phenytoin, as a representative of older AEDs, also exhibits neuroprotective properties, primarily through the blockade of voltage-gated sodium channels.[17][18][19] Clinical evidence from studies in acute optic neuritis supports its potential to mitigate neuronal damage.[5][6][7]

A significant gap in the literature exists regarding the specific neuroprotective effects of (+)-Mephenytoin. Future research should focus on direct, quantitative comparisons of (+)-Mephenytoin with newer AEDs in standardized models of neuronal injury. Such studies will be crucial for a comprehensive understanding of the neuroprotective landscape of antiepileptic drugs and for guiding the development of novel therapeutic strategies for a variety of neurological disorders.

References

A comparative study of the sodium channel blocking properties of (+)-Mephenytoin and carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the sodium channel blocking properties of the anticonvulsant drugs (+)-Mephenytoin and carbamazepine (B1668303). While direct comparative studies on (+)-Mephenytoin are limited, this guide leverages data from its close structural and functional analogue, phenytoin (B1677684), to provide a substantive comparison with carbamazepine. Both drugs are established antiepileptic agents that exert their therapeutic effects primarily through the modulation of voltage-gated sodium channels.

Mechanism of Action: Targeting the Inactivated State

Both (+)-Mephenytoin (as inferred from studies on phenytoin) and carbamazepine are state-dependent inhibitors of voltage-gated sodium channels.[1][2] Their primary mechanism involves binding preferentially to the inactivated state of the sodium channel.[2][3] This stabilization of the inactivated state prevents the channel from returning to its resting state, thereby reducing the number of available channels that can open in response to depolarization.[2] This action effectively limits the sustained, high-frequency firing of neurons that is characteristic of epileptic seizures.[3]

Carbamazepine and phenytoin have been shown to share a common binding site on the neuronal sodium channel.[4] While both drugs exhibit use-dependent (or frequency-dependent) block, meaning their inhibitory effect increases with more frequent neuronal firing, there are quantitative differences in their binding kinetics.[3][5] Carbamazepine has a faster binding rate to the inactivated state compared to phenytoin.[3][5] Conversely, the unbinding of carbamazepine is also faster than that of phenytoin.[3] These kinetic differences may underlie the variations in their clinical efficacy and side-effect profiles.

Quantitative Comparison of Sodium Channel Blocking Properties

The following table summarizes the key quantitative parameters of sodium channel inhibition by carbamazepine and phenytoin (as a proxy for (+)-Mephenytoin).

ParameterCarbamazepine(+)-Mephenytoin (data from Phenytoin)Sodium Channel Subtype(s)Reference
Tonic Block IC50 140 µM58 µMN4TG1 mouse neuroblastoma cells[4]
Binding Rate to Inactivated State FasterSlowerNaV1.1, NaV1.2, NaV1.3, NaV1.6[3][5]
Unbinding Rate from Inactivated State FasterSlowerNaV1.1, NaV1.2, NaV1.3, NaV1.6[3]
Effect on Steady-State Inactivation Shift to more negative potentialsShift to more negative potentialsN4TG1 mouse neuroblastoma cells[4]
Use-Dependent Block PresentPresentN4TG1 mouse neuroblastoma cells[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

This protocol provides a generalized method for evaluating the tonic and use-dependent block of voltage-gated sodium channels by compounds such as (+)-Mephenytoin and carbamazepine.

1. Cell Preparation:

  • Use a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with NaV1.2).

  • Culture cells to an appropriate confluency on glass coverslips.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

3. Voltage-Clamp Protocols:

  • Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

    • Perfuse the chamber with the external solution containing the test compound at various concentrations.

    • After equilibration, apply the same depolarizing pulse and measure the peak sodium current.

    • Calculate the percentage of inhibition at each concentration to determine the IC50 value.

  • Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 10 Hz).

    • Record the peak sodium current for each pulse in the train.

    • Perfuse with the test compound and repeat the pulse train.

    • The use-dependent block is quantified by the progressive reduction in peak current amplitude during the pulse train in the presence of the drug compared to the control.

4. Data Analysis:

  • Analyze the recorded currents using appropriate software (e.g., pCLAMP).

  • Construct concentration-response curves for tonic block and fit with the Hill equation to determine the IC50.

  • Plot the normalized peak current amplitude against the pulse number to visualize use-dependent block.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocols Voltage-Clamp Protocols cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing NaV1.2 plating Plate cells on coverslips cell_culture->plating setup Mount coverslip in recording chamber plating->setup pipette Prepare patch pipette with internal solution seal Form giga-ohm seal pipette->seal whole_cell Establish whole-cell configuration seal->whole_cell tonic Tonic Block Protocol (Single pulse from -100mV to 0mV) whole_cell->tonic use_dependent Use-Dependent Block Protocol (Train of pulses at 10Hz) whole_cell->use_dependent tonic_analysis Calculate IC50 for tonic block tonic->tonic_analysis use_dependent_analysis Quantify progressive current reduction use_dependent->use_dependent_analysis

Caption: Experimental workflow for assessing sodium channel blockade.

signaling_pathway cluster_channel Voltage-Gated Sodium Channel States Resting Resting State Open Open State Resting->Open Fast Activation Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Resting Recovery Inhibition Inhibition of Neuronal Firing Inactivated->Inhibition Leads to Drug (+)-Mephenytoin or Carbamazepine Drug->Inactivated Preferentially binds and stabilizes Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization Repolarization->Resting Facilitates Recovery

Caption: Mechanism of state-dependent sodium channel blockade.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Mephenytoin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While (+)-Mephenytoin may not be universally classified as a hazardous substance, prudent laboratory practice dictates that it be handled with the utmost care throughout its lifecycle, including its final disposal. Adherence to established protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures for (+)-Mephenytoin, it is crucial to be equipped with the appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. When handling the solid form of the compound, care should be taken to avoid the creation of dust. In the event of a spill, the material should be mechanically swept up and placed into a designated, sealed container for disposal. It is imperative to prevent the substance from entering sewer systems or waterways.

Step-by-Step Disposal Protocol for Laboratory Environments

The disposal of (+)-Mephenytoin should align with your institution's specific chemical waste management guidelines, which are designed to be in compliance with federal, state, and local regulations. The following steps provide a general operational plan for its proper disposal:

  • Waste Identification and Segregation : All materials contaminated with (+)-Mephenytoin, including the pure compound, solutions, and used consumables like pipette tips and vials, should be treated as hazardous chemical waste as a precautionary measure. These materials should be segregated from other waste streams.

  • Container Selection : Choose a waste container that is chemically compatible with (+)-Mephenytoin and any solvents used in solutions. For solid waste, a clean, dry, and sealable container, such as a plastic or glass jar, is suitable. The original product container can be repurposed for waste accumulation if it is in good condition.

  • Proper Labeling : The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the name of the chemical "(+)-Mephenytoin," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Accumulation and Storage : Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials. Be mindful of your laboratory's hazardous waste generator status, as defined by the Environmental Protection Agency (EPA), which dictates on-site accumulation time and quantity limits.

  • Arrange for Disposal : Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a waste pickup. Do not attempt to dispose of the chemical waste through standard trash or down the drain. The sewering of hazardous waste pharmaceuticals is prohibited.

  • Regulatory Compliance : Ensure that all disposal activities are in accordance with the Resource Conservation and Recovery Act (RCRA) and any state-specific regulations, which may be more stringent than federal laws. Some pharmaceutical wastes are categorized by the EPA as "P-listed" or "U-listed," which have specific disposal requirements.

Logical Workflow for (+)-Mephenytoin Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (+)-Mephenytoin in a laboratory setting.

Mephenytoin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Disposal cluster_prohibited Prohibited Actions start Start: (+)-Mephenytoin Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Precautionary Measure) ppe->classify contain Collect in a Labeled, Compatible, & Sealed Container classify->contain sewer Dispose Down Drain? classify->sewer trash Dispose in Regular Trash? classify->trash store Store in Designated Secure Area contain->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Complete Necessary Waste Manifests contact_ehs->documentation end End: Proper Disposal by Authorized Personnel documentation->end prohibited_action1 Prohibited Action: Environmental Contamination sewer->prohibited_action1 NO prohibited_action2 Prohibited Action: Regulatory Violation trash->prohibited_action2 NO

Caption: Logical workflow for the proper disposal of (+)-Mephenytoin.

Household Disposal of Unwanted Medicines

For non-laboratory settings, such as households with expired or unwanted medications, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend using drug take-back programs as the safest disposal method. If a take-back program is not accessible, and the medication is not on the FDA's flush list, it can be disposed of in the household trash by following these steps:

  • Remove the medicine from its original container.

  • Mix it with an unappealing substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.

  • Place the mixture in a sealed plastic bag.

  • Throw the sealed bag in the household trash.

  • Scratch out all personal information on the empty prescription bottle before recycling or discarding it.

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Mephenytoin, (+)-

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Mephenytoin are critical for protecting researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures to ensure a safe laboratory environment when working with this anticonvulsant compound.

Mephenytoin is classified as a hazardous substance, and adherence to strict safety protocols is mandatory to mitigate risks. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Hazard Identification and Personal Protective Equipment

Mephenytoin poses several health risks.[1] It is harmful if ingested, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, a comprehensive PPE strategy is the first line of defense.

Table 1: Mephenytoin Hazard Classification

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2/2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

To mitigate these hazards, the following personal protective equipment is required:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[2][3]

  • Hand Protection: Wear two pairs of chemical-resistant gloves, such as nitrile gloves.[3][4] The outer glove should be removed and disposed of immediately after handling the substance.

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn over laboratory clothing.[3][4]

  • Respiratory Protection: When handling the solid compound where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary.

Operational Plan for Handling Mephenytoin

A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram outlines the procedural steps for handling Mephenytoin from receipt to disposal.

Workflow for Safely Handling Mephenytoin cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal a Don Appropriate PPE b Work in a Ventilated Area a->b c Weigh Solid Mephenytoin b->c d Prepare Solution (if required) c->d e Decontaminate Work Surfaces d->e f Doff PPE Correctly e->f g Segregate Mephenytoin Waste f->g h Store in Labeled, Sealed Container g->h i Dispose via Institutional EHS h->i

Caption: Procedural workflow for Mephenytoin handling.

Disposal Plan

Proper disposal of Mephenytoin and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All Mephenytoin waste is to be treated as hazardous chemical waste.[5]

Step-by-Step Disposal Protocol:

  • Segregation: All materials that have come into contact with Mephenytoin, including gloves, gowns, pipette tips, and weighing papers, must be segregated as hazardous waste.

  • Containment: Solid waste should be placed in a clearly labeled, sealed, and chemically compatible container.[5] If disposing of a solution, ensure the container is compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "Mephenytoin".

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal, which are managed by the Environmental Health and Safety (EHS) department.[5] Do not dispose of Mephenytoin down the drain or in regular trash.[1]

The following diagram illustrates the logical relationship between the hazards of Mephenytoin and the required personal protective equipment.

Mephenytoin Hazards and Required PPE cluster_hazards Mephenytoin Hazards cluster_ppe Required Personal Protective Equipment H1 Harmful if Swallowed P1 Double Gloves H1->P1 P2 Disposable Gown H1->P2 H2 Causes Skin Irritation H2->P1 H2->P2 H3 Causes Serious Eye Irritation P3 Safety Goggles / Face Shield H3->P3 H4 May Cause Respiratory Irritation P4 N95 Dust Mask H4->P4

Caption: Relationship between Mephenytoin hazards and PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephenytoin, (+)-
Reactant of Route 2
Reactant of Route 2
Mephenytoin, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.